(S)-Methyl 2-(methylamino)propanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20045-77-6 | |
| Record name | methyl (2S)-2-(methylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Methyl 2-(methylamino)propanoate hydrochloride chemical properties
An In-depth Technical Guide to (S)-Methyl 2-(methylamino)propanoate hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application.
Compound Profile and Physicochemical Properties
This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid L-alanine.[1] Its structure incorporates a secondary amine and a methyl ester, features that make it a valuable synthon for introducing N-methylated amino acid motifs into larger molecules. This modification is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate binding affinity.[1][2]
The compound typically presents as a white to off-white solid and should be stored under refrigerated conditions (0-8 °C) to ensure long-term stability.[1][3]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-(methylamino)propanoate;hydrochloride | [4] |
| Synonyms | N-Methyl-L-Alanine methyl ester hydrochloride, N-Me-L-Ala-OMe·HCl | [1][5] |
| CAS Number | 35023-55-3 (most common), 20045-77-6 | [1][4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [5][6][7] |
| Molecular Weight | ~153.61 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-98% | [1][5] |
| Storage | 0-8 °C, dry conditions | [1][3] |
| InChI Key | CYMQHMBRKIJBGI-WCCKRBBISA-N | [5] |
Note on CAS Numbers: Several CAS numbers appear in commercial listings. Researchers should verify the specific CAS number associated with their sourced material.
Synthesis and Stereochemical Integrity
The synthesis of this compound from L-alanine is a multi-step process that requires careful control to maintain stereochemical purity. A common and logical pathway involves initial protection of the amino group, followed by esterification and N-methylation, and concluding with deprotection and salt formation.
Causality in Synthetic Design
The choice of this synthetic route is deliberate. Attempting to directly N-methylate L-alanine can lead to over-methylation (quaternary ammonium salt formation) and racemization. A protective group strategy mitigates these side reactions. The final step of forming the hydrochloride salt is crucial; it converts the oily free base into a stable, crystalline, and easily handled solid, which is preferred for both storage and subsequent reactions.[8]
Synthetic Workflow Diagram
Caption: A validated synthetic workflow from L-Alanine.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.
Step 1: Synthesis of N-Boc-L-Alanine
-
Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add Sodium Bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 2: Synthesis of N-Boc-L-Alanine Methyl Ester
-
Dissolve N-Boc-L-Alanine (1.0 eq) in Dimethylformamide (DMF).
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Add Methyl Iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.
Step 3: Synthesis of N-Boc-N-Methyl-L-Alanine Methyl Ester
-
Dissolve N-Boc-L-Alanine Methyl Ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas evolved.
-
Stir for 30 minutes at 0 °C.
-
Add Methyl Iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography if necessary.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-N-Methyl-L-Alanine Methyl Ester (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).
-
Add a 4M solution of HCl in 1,4-Dioxane (5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring the effervescence of CO₂.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet (~3.8 ppm) for the ester methyl (O-CH₃) protons. - Singlet (~2.6 ppm) for the N-methyl (N-CH₃) protons. - Quartet (~4.0 ppm) for the alpha-proton (Cα-H). - Doublet (~1.6 ppm) for the beta-methyl (Cβ-H₃) protons. - Broad singlet for the ammonium proton (N-H₂⁺). Note: Chemical shifts are approximate and solvent-dependent. |
| ¹³C NMR | - Carbonyl carbon (C=O) ~170 ppm. - Alpha-carbon (Cα) ~58 ppm. - Ester methyl carbon (O-CH₃) ~53 ppm. - N-methyl carbon (N-CH₃) ~32 ppm. - Beta-methyl carbon (Cβ-H₃) ~15 ppm. |
| FT-IR (KBr) | - Broad peak ~2400-3000 cm⁻¹ (N-H⁺ stretch). - Sharp, strong peak ~1745 cm⁻¹ (C=O ester stretch). - Peaks ~1450-1600 cm⁻¹ (N-H bend). |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: ~118.08. |
| Chiral HPLC | A single major peak on a suitable chiral column (e.g., Chiralpak) to confirm enantiomeric purity (>98% e.e.). |
Core Applications in Drug Development
The utility of this compound extends across multiple domains of research and development.
-
Pharmaceutical Development : It serves as a key building block for creating peptidomimetics and small molecule drugs.[1] The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen when incorporated into a peptide backbone, which can disrupt secondary structures like beta-sheets and increase resistance to enzymatic degradation.
-
Biochemical Research : It is used in studies involving protein synthesis and enzyme activity to probe the importance of N-methylation for substrate recognition and binding.[1][4]
-
Neuropharmacology : Its structural similarity to endogenous neurotransmitters makes it an interesting scaffold for developing novel treatments for neurological disorders.[1]
Logical Application in Lead Optimization
Caption: Role in overcoming common drug development hurdles.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. The compound is classified as an irritant.
Table 3: GHS Hazard and Precautionary Information
| Classification | GHS Statement | Code | Source(s) |
| Hazard | Causes skin irritation. | H315 | [9][10] |
| Hazard | Causes serious eye irritation. | H319 | [9][10] |
| Hazard | May cause respiratory irritation. | H335 | [10] |
| Precaution | Wear protective gloves/eye protection/face protection. | P280 | [9][10][11] |
| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [10][11] |
| Precaution | Use only outdoors or in a well-ventilated area. | P271 | [10] |
| Response | IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | [9][10] |
| Response | IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338 | [9][10] |
Handling and Disposal Protocol
-
Engineering Controls : Handle in a chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]
-
Spill Response : For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the synthetically versatile ester and secondary amine functional groups, provides medicinal chemists with a reliable building block for crafting next-generation therapeutics with improved pharmacological profiles. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the laboratory.
References
- Enamine. (n.d.). Safety Data Sheet - methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride.
-
J&K Scientific LLC. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride | 35023-55-3. Retrieved from [Link]
-
PubChem. (n.d.). Alanine methyl ester hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
-
Labcompare.com. (n.d.). This compound from Aladdin Scientific Corporation. Retrieved from [Link]
-
de Oliveira, M. A. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. N-Methyl-L-Alanine methyl ester hydrochloride | 35023-55-3 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. N-Methyl-l-alanine methyl ester HCl | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. labcompare.com [labcompare.com]
- 8. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. aksci.com [aksci.com]
- 11. tlcstandards.com [tlcstandards.com]
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No: 20045-77-6), a chiral building block of significant interest in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's chemical identity, structural features, and key physical and chemical characteristics. The guide synthesizes available data to provide insights into its handling, analysis, and potential applications, while also highlighting areas where further experimental data is needed. Methodologies for its synthesis and analytical characterization are discussed, supported by diagrams and protocols to aid in laboratory practices.
Introduction
This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid L-alanine. Its structural features, including a chiral center and reactive functional groups (an ester and a secondary amine hydrochloride), make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The N-methylation of amino acids and peptides is a common strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2][3]. This guide aims to consolidate the available scientific information on its physicochemical properties to support its effective use in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to all scientific endeavors. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | N-Methyl-L-alanine methyl ester HCl; Methyl methyl-L-alaninate hydrochloride; methyl (2S)-2-(methylamino)propanoate hydrochloride | [4][5] |
| CAS Number | 20045-77-6 | [4][6] |
| Molecular Formula | C₅H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 153.61 g/mol | [4][5] |
| SMILES | CNC.Cl | [6] |
| InChI | InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 | N/A |
| InChIKey | CYMQHMBRKIJBGI-WCCKRBBISA-N | N/A |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems and are crucial for designing synthetic routes, formulation development, and analytical methods. The available data for this compound is summarized below. It is important to note that experimentally determined values from peer-reviewed literature are scarce, and much of the available data is from chemical suppliers, which may not always be independently verified.
| Property | Value | Notes and Observations |
| Appearance | White to off-white solid | Sourced from various chemical supplier databases. |
| Melting Point | Data not available for this specific compound. | For the related compound, L-Alanine methyl ester hydrochloride (CAS 2491-20-5), a melting point of 109-111 °C is reported. This can be used as a rough estimate. |
| Boiling Point | Data not available. | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | No quantitative data available. | As a hydrochloride salt of an amino acid ester, it is expected to be soluble in water and lower alcohols like methanol and ethanol. Its solubility in non-polar organic solvents is likely to be limited. |
| pKa | Data not available. | The pKa of the secondary ammonium ion is expected to be in the range of 9-11, typical for protonated secondary amines. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are predicted based on its structure.
Expected ¹H NMR Spectral Data:
-
~1.5-1.7 ppm (doublet, 3H): Protons of the Cα-methyl group (CH₃-CH).
-
~2.6-2.8 ppm (singlet, 3H): Protons of the N-methyl group (N-CH₃).
-
~3.8-4.0 ppm (quartet, 1H): Proton at the chiral center (Cα-H).
-
~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group (O-CH₃).
-
Variable (broad singlet, 2H): Protons of the ammonium group (NH₂⁺).
Expected ¹³C NMR Spectral Data:
-
~15-20 ppm: Carbon of the Cα-methyl group.
-
~30-35 ppm: Carbon of the N-methyl group.
-
~50-55 ppm: Carbon of the methyl ester group.
-
~55-60 ppm: Carbon of the chiral center (Cα).
-
~170-175 ppm: Carbonyl carbon of the ester group.
A general protocol for acquiring NMR spectra is provided below.
Protocol 4.1: General Procedure for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for assessing the purity of chemical compounds. For a chiral compound like this compound, chiral chromatography is necessary to determine enantiomeric purity.
4.2.1 High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for monitoring the purity and degradation of the compound over time. While a specific validated method for this compound is not published, a general approach for developing a chiral HPLC method is outlined below[5][7].
Protocol 4.2.1: General Approach for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates. These are known to be effective for separating a wide range of chiral compounds, including amino acid derivatives.
-
Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (v/v) n-hexane:alcohol.
-
For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful, a reversed-phase chiral column can be used.
-
Mobile phases typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: Use a UV detector at a wavelength where the compound has some absorbance (likely in the low UV range, e.g., 200-220 nm, due to the lack of a strong chromophore).
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, analysis time, and peak shape.
4.2.2 Gas Chromatography (GC)
GC can also be used for purity analysis, often after derivatization to increase volatility and thermal stability. For amino acid esters, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is common.
Protocol 4.2.2: General Approach for GC Analysis (with Derivatization)
-
Derivatization: React a known amount of the sample with a suitable derivatizing agent in an appropriate solvent. The reaction conditions (temperature and time) will depend on the chosen reagent.
-
Column Selection: A chiral capillary column (e.g., based on cyclodextrin derivatives) is necessary for enantiomeric separation.
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Detector Temperature (FID): Typically set to 250-300 °C.
-
Oven Temperature Program: Start with an initial temperature (e.g., 80-100 °C) and ramp up to a final temperature (e.g., 200-250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
-
Data Analysis: Identify and quantify the peaks corresponding to the derivatized enantiomers.
Below is a conceptual workflow for the analytical characterization of this compound.
Caption: Conceptual workflow for the analytical characterization of the compound.
Synthesis and Chemical Stability
Synthesis
This compound is typically synthesized from L-alanine. A common synthetic route involves the esterification of L-alanine to form L-alanine methyl ester hydrochloride, followed by N-methylation. A one-pot method for the synthesis of N-unprotected α-amino acid methyl esters from N-(Boc)-protected α-amino acids has been described, which proceeds in high yields[7].
A plausible synthetic pathway is illustrated below.
Caption: Plausible synthetic pathway for the target compound from L-alanine.
Protocol 5.1: General Procedure for Synthesis
Step 1: Esterification of L-Alanine
-
Suspend L-alanine in methanol at a low temperature (e.g., 0 °C).
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure to obtain crude L-alanine methyl ester hydrochloride.
Step 2: N-Methylation
-
Dissolve the L-alanine methyl ester hydrochloride in a suitable solvent (e.g., methanol).
-
Add a source of the methyl group, such as formaldehyde, followed by a reducing agent. A common method is reductive amination using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether).
Chemical Stability
The chemical stability of this compound is an important consideration for its storage and handling.
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield N-methyl-L-alanine and methanol. As a hydrochloride salt, the compound is likely to be more stable in acidic to neutral aqueous solutions.
-
Thermal Stability: As a salt of an organic compound, it is expected to be a solid with a relatively high melting point and will likely decompose upon strong heating.
-
Storage: It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. The following information is based on data available for similar compounds and should be used as a guideline.
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, a respirator may be necessary.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a valuable chiral building block with applications in organic synthesis. This guide has consolidated the available information on its chemical identity, physicochemical properties, analytical characterization, synthesis, and safety. While key identifiers and general characteristics are established, there is a notable lack of detailed, experimentally verified data in the peer-reviewed scientific literature for properties such as melting point, solubility, and pKa, as well as for specific, validated analytical methods. The information and general protocols provided herein are intended to serve as a valuable resource for scientists and researchers, enabling them to handle, analyze, and utilize this compound effectively in their work, while also highlighting the need for further experimental characterization.
References
- Chen, B-C., Skoumbourdis, A. P., Guo, P., Bednarz, M. S., Kocy, O. R., Sundeen, J. E., & Vite, G. D. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296.
- Sharma, A., Kumar, P., & Singh, B. (2018).
-
Aladdin Scientific Corporation. This compound. [Link]
- Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
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An In-depth Technical Guide to the Synthesis of Chiral N-Methylamino Acids
Introduction
N-methylation of amino acids, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a critical modification in modern peptide chemistry and drug design.[1] This seemingly minor structural alteration imparts profound changes to the physicochemical and biological properties of peptides. These modifications can lead to enhanced metabolic stability, increased membrane permeability, improved receptor affinity and selectivity, and controlled conformation.[1][2][3] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral N-methylamino acids is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core strategies for synthesizing chiral N-methylamino acids. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic route.
Core Synthetic Strategies
The synthesis of chiral N-methylamino acids can be broadly categorized into several key approaches. The choice of method often depends on factors such as the starting material availability, the desired scale of the synthesis, the need to preserve chirality, and the functional groups present in the amino acid side chain.
Reductive Amination
Reductive amination is a widely used and versatile method for the formation of amines. In the context of N-methylamino acid synthesis, this typically involves the reaction of an α-amino acid with formaldehyde in the presence of a reducing agent.
The Eschweiler-Clarke Reaction
A classic and robust method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[4][5] This reaction utilizes an excess of formaldehyde and formic acid, which serves as both the C1 source and the reducing agent, respectively.[6][7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid to yield the methylated amine.[4][8] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions.[4][8] Importantly, for chiral amines, this reaction typically proceeds without racemization.[4]
Mechanism of the Eschweiler-Clarke Reaction:
-
Iminium Ion Formation: The primary amine of the amino acid reacts with formaldehyde to form a hydroxymethylamine intermediate, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary N-methylamine.
-
Second Methylation (for primary amines): The newly formed secondary amine can react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the tertiary N,N-dimethylamino acid. To achieve mono-N-methylation, careful control of stoichiometry is required.
However, the harsh acidic and high-temperature conditions of the traditional Eschweiler-Clarke procedure can lead to the decomposition of some sensitive amino acids.[9]
Modern Variations of Reductive Amination:
To circumvent the limitations of the classical Eschweiler-Clarke reaction, milder reducing agents have been employed. These include:
These reagents allow the reaction to be carried out under more benign conditions, broadening the substrate scope to include more functionalized and sensitive amino acids.[9][11]
Experimental Protocol: Reductive N-methylation of L-Alanine using Formaldehyde and Sodium Borohydride
-
Dissolution: Dissolve L-alanine (1.0 eq) in a suitable solvent such as methanol or water.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.
-
pH Adjustment: Adjust the pH of the solution to approximately 9 with a suitable base (e.g., sodium hydroxide).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of hydrochloric acid until the pH is acidic.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by ion-exchange chromatography or recrystallization.
Nucleophilic Substitution on α-Halo Acids
This method involves the nucleophilic displacement of a halide from an α-halo acid with methylamine. The α-halo acids are typically prepared from the corresponding α-amino acids via diazotization with sodium nitrite in the presence of a hydrohalic acid.[12] The reaction with methylamine then proceeds via an SN2 mechanism.
While this method is straightforward, a significant drawback is the potential for racemization at the α-carbon, particularly during the formation of the α-halo acid and the subsequent substitution reaction.[12] The yields can also be moderate.[12]
Methods Employing Chiral Auxiliaries
To achieve high levels of stereocontrol, chiral auxiliaries can be employed.[13] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[13] After the desired transformation, the auxiliary can be removed and ideally recycled.
A common strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine.[14][15] The chiral ligand environment of the metal complex directs the alkylation of the α-carbon with high diastereoselectivity. Subsequent hydrolysis of the complex removes the chiral auxiliary and liberates the desired N-methylamino acid with high enantiomeric purity.[14][15]
Another approach utilizes oxazolidinones derived from amino acids. These heterocyclic intermediates can be N-methylated, and subsequent reductive cleavage of the oxazolidinone ring yields the N-methylamino acid.[9][16]
Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: General workflow for the synthesis of chiral N-methylamino acids using a chiral auxiliary.
Enzymatic and Catalytic Asymmetric Methods
Enzymatic and catalytic asymmetric approaches offer elegant and highly selective routes to chiral N-methylamino acids.
Enzymatic Resolution
Enzymatic resolution relies on the ability of enzymes to selectively react with one enantiomer of a racemic mixture. For example, a racemic mixture of an N-acyl-N-methylamino acid can be treated with an aminoacylase that selectively hydrolyzes one enantiomer, allowing for the separation of the desired L- or D-N-methylamino acid.[17][18]
Catalytic Asymmetric Synthesis
The development of chiral catalysts for the asymmetric synthesis of amino acids is a rapidly advancing field.[19] These methods often involve the asymmetric hydrogenation or alkylation of a prochiral precursor. While direct catalytic asymmetric N-methylation of amino acids is challenging, related strategies can provide access to these valuable building blocks.
Solid-Phase Synthesis of N-Methylated Peptides
The synthesis of N-methylamino acids is often a prelude to their incorporation into peptides. Several methods have been developed for the on-resin N-methylation of peptides during solid-phase peptide synthesis (SPPS).[20][21] A common approach involves a three-step procedure:
-
Sulfonylation: The N-terminal amine of the peptide-resin is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[1][20]
-
Methylation: The sulfonamide is then methylated, for example, using dimethyl sulfate and a base like DBU.[22]
-
Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.[1]
This on-resin methylation strategy avoids the need to synthesize and couple individual N-methylamino acid building blocks, offering a more streamlined approach for creating N-methylated peptide libraries.[21]
On-Resin N-Methylation Workflow:
Caption: A typical workflow for the on-resin N-methylation of a peptide during SPPS.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages | Chirality Preservation |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | High yielding, avoids quaternization | Harsh conditions, potential side reactions | Generally good[4] |
| Reductive Amination (Milder) | Formaldehyde, NaBH₄, NaBH₃CN | Milder conditions, broader scope | Requires careful control of stoichiometry | Generally good |
| Nucleophilic Substitution | α-Halo acids, Methylamine | Simple procedure | Potential for racemization, moderate yields[12] | Variable[12] |
| Chiral Auxiliaries | Chiral ligands (e.g., Ni(II) complexes) | High stereocontrol | Multi-step, requires auxiliary synthesis/removal | Excellent[14] |
| On-Resin Methylation | o-NBS-Cl, Methylating agent | Efficient for peptide synthesis | Limited to peptide modification | Good |
Conclusion
The synthesis of chiral N-methylamino acids is a well-established field with a diverse array of methodologies. The choice of the optimal synthetic route is contingent upon the specific requirements of the target molecule and the available resources. While classical methods like the Eschweiler-Clarke reaction remain valuable, modern approaches employing milder reagents, chiral auxiliaries, and on-resin techniques have significantly expanded the toolkit for chemists. As the demand for N-methylated peptides in drug discovery continues to grow, further innovations in the efficient and stereoselective synthesis of these crucial building blocks are anticipated.
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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(2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
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Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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(2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]
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(2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]
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(2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
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(2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
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(2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. [Link]
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(2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. [Link]
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(2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
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Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. [Link]
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A Comprehensive Technical Guide to the Enantioselective Synthesis of (S)-Methyl 2-(methylamino)propanoate Hydrochloride
Abstract
(S)-Methyl 2-(methylamino)propanoate, the methyl ester of N-methyl-L-alanine, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its incorporation into peptide structures can significantly enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. This guide provides an in-depth technical overview of the principal enantioselective strategies for the synthesis of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will explore and critically evaluate three major synthetic paradigms: biocatalytic reductive amination, synthesis from the chiral pool via reductive alkylation, and asymmetric hydrogenation. Each section will detail the underlying chemical principles, provide field-proven experimental protocols, and present quantitative data to facilitate methodological comparison and selection.
Introduction: The Significance of N-Methylated Amino Acids
N-methylation of amino acids is a fundamental modification in medicinal chemistry used to fine-tune the pharmacological profile of peptide-based therapeutics.[1] The N-methyl group imparts conformational rigidity, reduces susceptibility to enzymatic degradation, and enhances lipophilicity, all of which are desirable attributes for drug candidates.[1] (S)-Methyl 2-(methylamino)propanoate hydrochloride serves as a key precursor for these modified peptides and other complex chiral molecules. The challenge in its synthesis lies in the precise control of the stereocenter at the α-carbon, demanding highly enantioselective methodologies. This guide will dissect the most effective modern strategies to achieve this synthesis with high fidelity and efficiency.
Strategic Approaches to Enantioselective Synthesis
The synthesis of (S)-Methyl 2-(methylamino)propanoate can be broadly categorized into three strategic approaches, each with distinct advantages and considerations.
-
Strategy A: Biocatalytic Asymmetric Reductive Amination. This approach builds the chiral center from a prochiral keto-ester using a highly selective enzyme.
-
Strategy B: Chiral Pool Synthesis via Diastereoselective N-Methylation. This method utilizes a readily available chiral starting material, (S)-alanine, and introduces the N-methyl group while preserving the existing stereochemistry.
-
Strategy C: Asymmetric Hydrogenation. This classic approach creates the chiral center by hydrogenating a prochiral dehydroamino acid precursor using a chiral transition metal catalyst.
The logical flow of these synthetic strategies is depicted below.
Strategy A: Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis.[2] Imine reductases (IREDs) and related NAD(P)H-dependent oxidoreductases are particularly effective for the synthesis of chiral amines through the reductive amination of ketones or the reduction of pre-formed imines.[3][4][5] For the synthesis of (S)-Methyl 2-(methylamino)propanoate, the direct reductive coupling of methyl pyruvate and methylamine is the most atom-economical approach.
Causality of Method Selection: The Enzymatic Advantage
The choice of an enzymatic approach is driven by several key factors:
-
Exquisite Enantioselectivity: Enzymes operate within precisely folded active sites, often leading to near-perfect enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous buffers at or near ambient temperature and pressure, avoiding the need for harsh reagents or extreme conditions.
-
Sustainability: Enzymes are biodegradable catalysts, and the use of whole-cell systems can further simplify processes and cofactor recycling, aligning with the principles of green chemistry.[6]
N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida is an ideal catalyst for this transformation.[7][8] This enzyme specifically catalyzes the NADPH-dependent reductive amination of α-oxo acids with alkylamines to produce N-alkyl-L-amino acids.[7][8]
Proposed Mechanism of NMAADH-Catalyzed Reductive Amination
The catalytic cycle involves the ordered binding of substrates and the cofactor, NADPH. The enzyme's active site facilitates the condensation of methyl pyruvate and methylamine to form an intermediate imine (or iminium ion), which is then stereoselectively reduced by a hydride transfer from NADPH.
Experimental Protocol: Whole-Cell Biocatalysis
This protocol utilizes a recombinant E. coli strain overexpressing an NMAADH gene, which acts as a whole-cell biocatalyst. This approach circumvents the need for enzyme purification and facilitates cofactor regeneration through the host cell's metabolism.[6]
Materials:
-
Recombinant E. coli cells expressing NMAADH from Pseudomonas putida.
-
Methyl pyruvate (≥98%)
-
Methylamine hydrochloride (≥98%)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (100 mM, pH 8.0)
-
Antifoaming agent
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
2M HCl in diethyl ether
Procedure:
-
Bioreactor Setup: A 1 L fermenter is charged with 500 mL of 100 mM phosphate buffer (pH 8.0).
-
Cell Suspension: 50 g (wet cell weight) of recombinant E. coli cells are suspended in the buffer.
-
Substrate Addition: Glucose (20 g) is added as the energy source for cofactor regeneration. The pH is adjusted to 8.0 with 2M NaOH.
-
Reaction Initiation: Methyl pyruvate (10.2 g, 100 mmol) and methylamine hydrochloride (7.4 g, 110 mmol) are added to the reactor.
-
Fermentation: The reaction is maintained at 30 °C with gentle agitation (200 rpm) for 24 hours. The pH is kept constant at 8.0 by automated addition of 2M NaOH.
-
Work-up:
-
The cells are removed by centrifugation (8000 x g, 20 min).
-
The supernatant is adjusted to pH 10 with 4M NaOH and extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-Methyl 2-(methylamino)propanoate as a free base.
-
-
Salt Formation:
-
The crude ester is dissolved in 100 mL of anhydrous diethyl ether and cooled to 0 °C.
-
A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation ceases and the pH of a moistened litmus paper indicates acidity.
-
The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
-
Strategy B: Synthesis from the Chiral Pool
This strategy leverages the readily available and inexpensive chiral molecule, (S)-alanine. The core task is to introduce a methyl group onto the nitrogen atom without racemizing the existing stereocenter. Reductive amination of the corresponding amino ester with formaldehyde is a highly effective method.[9]
Causality of Method Selection: Economy and Reliability
Starting from (S)-alanine methyl ester hydrochloride is attractive due to:
-
Stereochemical Certainty: The starting material's stereocenter is pre-defined, eliminating the need for an asymmetric induction step.
-
Cost-Effectiveness: (S)-alanine is a bulk commodity chemical.
-
Robust Chemistry: Reductive amination is a well-established and high-yielding reaction.
The key is to use a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the ester group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[10]
Experimental Workflow
The process involves two main stages: the esterification of (S)-alanine and the subsequent reductive amination.
Experimental Protocol
Part 1: Synthesis of (S)-Alanine Methyl Ester Hydrochloride [11]
-
Setup: A 500 mL round-bottom flask is charged with (S)-alanine (20.0 g, 0.224 mol) and methanol (250 mL).
-
Reaction: The suspension is cooled to 0 °C, and trimethylchlorosilane (TMSCl) (63 mL, 0.494 mol) is added dropwise over 30 minutes.
-
Completion: The mixture is allowed to warm to room temperature and stirred for 24 hours, during which a clear solution forms.
-
Isolation: The solvent is removed under reduced pressure to yield (S)-alanine methyl ester hydrochloride as a white crystalline solid. The product is used in the next step without further purification.
Part 2: Reductive Amination
-
Setup: The crude (S)-alanine methyl ester hydrochloride (assuming quantitative yield, 0.224 mol) is dissolved in 300 mL of dichloromethane.
-
Neutralization & Imine Formation: Triethylamine (31.2 mL, 0.224 mol) is added to neutralize the hydrochloride salt. This is followed by the addition of a 37% aqueous formaldehyde solution (20.2 mL, 0.269 mol). The mixture is stirred for 1 hour.
-
Reduction: Sodium triacetoxyborohydride (57.0 g, 0.269 mol) is added portion-wise over 30 minutes, controlling any effervescence. The reaction is stirred at room temperature for 12 hours.
-
Work-up:
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (200 mL).
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
-
Salt Formation: The resulting crude oil is processed as described in section 3.3, step 7, to yield the final hydrochloride salt.
Strategy C: Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, allowing for the direct creation of chiral centers from prochiral olefins with high efficiency.[12][13] This strategy requires the synthesis of a suitable precursor, Methyl 2-(acetylamino)-2-butenoate, followed by hydrogenation using a chiral rhodium or ruthenium catalyst. Subsequent N-methylation and deprotection would be required, making this route more convoluted than the previous two. A more direct, though less common, precursor would be the N-methyl enamine ester.
Due to the multi-step nature and the availability of more direct routes like biocatalysis, a detailed protocol for this strategy is omitted in favor of a comparative summary. The key challenge lies in the synthesis of the N-methylated dehydroamino acid precursor, which often requires protecting group strategies.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes the key performance indicators for the primary strategies discussed.
| Feature | Strategy A: Biocatalysis | Strategy B: Chiral Pool | Strategy C: Asymmetric Hydrogenation |
| Starting Materials | Methyl Pyruvate, Methylamine | (S)-Alanine, Formaldehyde | Dehydroamino acid precursor |
| Key Transformation | Reductive Amination | Reductive Amination | Hydrogenation |
| Source of Chirality | Enzyme Active Site | Chiral Starting Material | Chiral Catalyst |
| Typical Yield | >85% | >80% (over 2 steps) | >90% (for hydrogenation step) |
| Typical e.e. | >99% | >99% (chirality preserved) | 95-99% |
| Scalability | High (fermentation) | High | Moderate to High |
| Key Advantages | High e.e., sustainable, mild conditions | Low-cost starting material, reliable | High turnover, well-understood |
| Key Disadvantages | Requires biocatalysis expertise | Multi-step, use of reagents | Catalyst cost, precursor synthesis |
Conclusion and Future Outlook
The enantioselective synthesis of this compound is readily achievable through several robust methodologies. For large-scale, sustainable production with the highest enantiopurity, biocatalytic reductive amination (Strategy A) stands out as the premier choice, leveraging the precision of enzymatic catalysis. For laboratory-scale synthesis where cost and readily available starting materials are paramount, synthesis from the chiral pool (Strategy B) offers a reliable and economical alternative that preserves the inherent chirality of (S)-alanine. While asymmetric hydrogenation remains a powerful tool for generating chiral amino acids, its application here is less direct compared to the other strategies.
Future advancements will likely focus on the discovery and engineering of novel imine reductases with broader substrate scopes and enhanced stability, further solidifying biocatalysis as the dominant technology for the production of N-methylated amino acids and other chiral amines.
References
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Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]
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-
Mihara, H., et al. (2005). N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. A novel member of an unusual NAD(P)-dependent oxidoreductase superfamily. The FEBS journal, 272(5), 1117–1123. [Link]
-
Groger, H. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12818. [Link]
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-
Mutti, F. G., & Knaus, T. (2021). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 648, 291-321. [Link]
-
Roiban, G.-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 9(18), 4719-4735. [Link]
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Schrittwieser, J. H., et al. (2017). Recent advances in imine reductase-catalyzed reactions. Current Opinion in Chemical Biology, 37, 19-25. [Link]
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Xu, Z., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
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- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).
- Method for producing amino acid ester hydrochloride. (2003).
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spectroscopic data for (S)-Methyl 2-(methylamino)propanoate hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Abstract
This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a chiral building block of significant interest in synthetic organic chemistry and drug development.[1] As a derivative of a non-proteinogenic amino acid, its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules.[2] This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from closely related structural analogs, designed to serve as an authoritative reference for researchers and quality control professionals.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound (CAS: 20045-77-6, Molecular Formula: C₅H₁₂ClNO₂) is the foundation of its utility.[3] The molecule possesses a stereocenter at the alpha-carbon (Cα), a secondary amine which exists as a hydrochloride salt, and a methyl ester functional group. Each of these features imparts a distinct signature in its spectroscopic profile.
A logical workflow for the complete characterization of this molecule involves a multi-technique approach to unambiguously confirm its identity, purity, and stereochemistry.
References
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An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Introduction
(S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral derivative of the amino acid alanine, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its structural features—a chiral center, a secondary amine, and a methyl ester—make it a versatile synthon for constructing complex molecular architectures. However, these same functional groups render the molecule susceptible to various degradation pathways. For researchers, scientists, and process chemists, a comprehensive understanding of this compound's stability profile is not merely academic; it is a critical prerequisite for ensuring the reproducibility of synthetic procedures, the purity of active pharmaceutical ingredients (APIs), and the overall integrity of the drug development process. This guide provides a detailed examination of the factors governing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.
Physicochemical Properties and Structural Implications for Stability
The stability of a chemical compound is intrinsically linked to its structure. The key functional groups in this compound each present unique stability challenges.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [2][3] |
| Molecular Weight | 153.61 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room temperature (recommended) | [2] |
-
Methyl Ester: The ester functional group is the most significant liability, being susceptible to hydrolysis under both acidic and basic conditions.
-
Secondary Amine: The N-methyl group offers some steric hindrance compared to a primary amine, but it can still undergo oxidation and other side reactions.
-
Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's crystallinity and generally improves solid-state stability. However, it also significantly increases its hygroscopicity, a critical factor in its degradation.
Chemical Stability and Degradation Pathways
A proactive approach to stability requires understanding the primary mechanisms of degradation. For this molecule, hydrolysis, hygroscopicity, and thermal decomposition are the principal concerns.
Hydrolytic Instability
The most probable degradation pathway is the hydrolysis of the methyl ester to yield (S)-2-(methylamino)propanoic acid (N-methyl-L-alanine) and methanol. This reaction can be catalyzed by the presence of water, with the rate being significantly influenced by pH.
-
Causality: In the solid state, the hydrochloride salt keeps the amine protonated, which deactivates it as an intramolecular catalyst. However, the introduction of moisture, especially under neutral or slightly basic conditions, can deprotonate the amine, allowing it to act as a nucleophile, or more commonly, allow hydroxide-mediated catalysis, accelerating ester cleavage. The acidic nature of the salt in aqueous solution can also promote acid-catalyzed hydrolysis.
Caption: Potential thermal degradation via dimerization.
Recommended Storage and Handling Protocols
A self-validating storage and handling system is one where the procedures inherently minimize exposure to degradation-catalyzing conditions.
Optimal Storage Conditions
The primary goal is to rigorously exclude moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C). [2] | Cool conditions slow the rate of all chemical reactions. Avoid freezing, which can fracture crystals and increase surface area. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | Store in an amber glass vial or other light-protecting container. | Minimizes potential photolytic degradation, a general best practice for complex organic molecules. |
| Container | Use a tightly-sealed container with a secure, low-permeability cap. [4][5] | Prevents ingress of moisture and other atmospheric contaminants during long-term storage. [4] |
Laboratory Handling Workflow
Minimizing exposure during weighing and transfer is critical.
Experimental Protocol: Safe Handling of this compound
-
Equilibration: Before opening, remove the sealed container from its storage location (e.g., refrigerator or desiccator) and allow it to equilibrate to the ambient laboratory temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would immediately introduce water and compromise the material.
-
-
Inert Environment Transfer: If possible, perform all transfers within a glove box or glove bag purged with a dry, inert gas. If not available, work quickly in a low-humidity environment.
-
Weighing: Briefly open the container, quickly dispense the required amount of solid into a tared, dry vessel, and immediately and securely reseal the primary container.
-
Purging and Storage: Before returning the primary container to storage, flush the headspace with an inert gas like argon or nitrogen to displace any ambient air that entered during the transfer.
-
Disposal: Dispose of any contaminated material or empty containers in accordance with approved waste disposal regulations. [4]
Caption: Recommended workflow for handling the hygroscopic solid.
Analytical Methodologies for Stability Assessment
To ensure the quality of the material, especially in long-term studies or after suspected improper storage, analytical verification is necessary. A stability-indicating method must be able to separate the intact parent compound from its potential degradants. [6]
Chiral HPLC for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds. [7]For a chiral compound, a chiral stationary phase (CSP) is required to resolve the desired (S)-enantiomer from its (R)-enantiomer and any degradation products. [][9] Experimental Protocol: Stability-Indicating Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a common starting point for separating amino acid derivatives. [6][10]2. Mobile Phase: A typical mobile phase would consist of a mixture of an alcohol (e.g., methanol or ethanol) and an alkane (e.g., hexane), often with acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (DEA) to improve peak shape. [6]3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector (e.g., at 210-220 nm).
-
The primary degradation product, (S)-2-(methylamino)propanoic acid, will be significantly more polar and will likely have a very different retention time from the parent ester.
-
-
Validation: A forced degradation study should be performed to validate the method. This involves intentionally degrading the sample (e.g., by adding acid/base or heating) to ensure the analytical method can effectively separate the newly formed degradation peaks from the main compound peak. [6]
Conclusion
The chemical integrity of this compound is primarily threatened by its hygroscopicity, which facilitates ester hydrolysis. Thermal degradation presents a secondary risk. By implementing rigorous protocols that focus on the exclusion of atmospheric moisture through proper storage in inert atmospheres and careful handling procedures, the stability of this valuable synthetic building block can be effectively maintained. Routine analytical verification via a validated, stability-indicating chiral HPLC method provides the ultimate assurance of material quality, safeguarding the reliability and success of the research and development programs that depend on it.
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Tokyo Chemical Industry. Methyl 3-(Benzylamino)propanoate Safety Data Sheet. Link
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Sigma-Aldrich. 2-(Methylamino)ethanol Safety Data Sheet. Link
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BOC Sciences. Chiral Analysis Method Development Services.
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MedchemExpress. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride Product Page. Link
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American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Link
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PubMed Central. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Link
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Separation Science. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Link
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PubMed. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Link
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Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Link
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An In-Depth Technical Guide to (S)-Methyl 2-(methylamino)propanoate hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral building block of increasing importance in pharmaceutical research and development. From navigating the supplier landscape to implementing robust quality control protocols, this document offers field-proven insights to ensure the integrity of your research and development programs.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound, an N-methylated derivative of the naturally occurring amino acid L-alanine, is a valuable chiral intermediate in the synthesis of complex organic molecules. The incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to enhance their pharmacological properties. N-methylation can improve proteolytic stability, increase cell permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1][2][3][4][5]
The primary utility of this compound lies in its application as a precursor for more complex chiral molecules, particularly in the synthesis of pharmaceutical active ingredients. Its defined stereochemistry and versatile functional groups make it a crucial component for constructing molecules with specific three-dimensional arrangements, which is often critical for their biological function.
Navigating the Commercial Supplier Landscape
The selection of a reliable commercial supplier for this compound is a critical first step in any research or development project. The quality of this starting material will directly impact the success of subsequent synthetic steps and the purity of the final compound.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, it is imperative to look beyond the listed price and consider the following factors:
-
Purity and Specifications: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch. This document should clearly state the purity of the compound, typically determined by a primary analytical technique such as quantitative NMR (qNMR) or mass balance. Key specifications to look for include:
-
Enantiomeric Purity (e.e.): This is a critical parameter for a chiral molecule. While not always explicitly stated on basic product pages, a comprehensive CoA should include the enantiomeric excess.
-
Identification Data: The CoA should include references to the analytical data used for identification, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Documentation and Transparency: A trustworthy supplier will readily provide a Safety Data Sheet (SDS) and a detailed CoA. The willingness to provide comprehensive documentation is often an indicator of a robust quality management system.
-
Consistency and Batch-to-Batch Reproducibility: For long-term projects and drug development, the ability of a supplier to provide material with consistent quality across different batches is paramount.
Prominent Commercial Suppliers
A number of chemical suppliers list this compound in their catalogs. While this is not an exhaustive list, the following companies are frequently cited as sources for this and related compounds:
| Supplier | Purity/Grade | Available Quantities |
| Aladdin Scientific Corporation | ≥98% | 250mg, 1g, 5g, 25g[6] |
| CymitQuimica (distributor for Fluorochem) | 97% | 25mg, 50mg, 100mg, 250mg, 500mg, 1g, 5g, 10g[7] |
| ChemicalBook | Varies by supplier | Varies by supplier[8] |
| BLD Pharm | Varies by product | Varies by product[9] |
It is strongly recommended to request a sample and a batch-specific CoA for evaluation before committing to a large-scale purchase.
Synthetic Routes and Potential Impurity Profile
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could impact downstream applications. A likely and efficient synthetic pathway starts from the readily available and optically pure amino acid, L-alanine.
Plausible Synthetic Pathway
A common method for the synthesis of N-methylated amino acids involves a multi-step process that preserves the stereochemical integrity of the starting material. A plausible route for the synthesis of this compound is outlined below:
Caption: Plausible synthetic route from L-alanine.
This process involves:
-
Protection of the amine group of L-alanine to prevent unwanted side reactions.
-
Esterification of the carboxylic acid to form the methyl ester.
-
N-methylation of the protected amine.
-
Deprotection and formation of the hydrochloride salt.
A similar synthetic strategy has been described for the preparation of related compounds like beta-N-methylamino-L-alanine.[10]
Potential Impurities
Based on the plausible synthetic route, several process-related impurities could be present in the final product. A thorough quality control program should aim to identify and quantify these potential contaminants.
-
Enantiomeric Impurity: The (R)-enantiomer is the most critical impurity to monitor. Its presence could arise from racemization during the synthesis, particularly during the N-methylation or esterification steps if harsh conditions are employed.
-
Starting Materials: Unreacted L-alanine or its protected derivatives could be carried through the synthesis.
-
Over-methylation: The formation of a quaternary ammonium salt through excessive methylation is a possibility.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
-
By-products of Salt Formation: The use of hydrochloric acid in an alcohol solvent (like methanol) for the salt formation step can lead to the generation of genotoxic impurities such as methyl chloride.[11]
Quality Control and Analytical Methods
A robust analytical testing plan is essential to verify the identity, purity, and quality of this compound.
Identity and Purity Assessment
The following analytical techniques are fundamental for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure and the presence of proton-containing impurities.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD or CAD): Can be used to assess the overall purity and detect non-chromophoric impurities.
Chiral Purity Determination: A Method Development Approach
Determining the enantiomeric excess is arguably the most critical quality control test for this chiral building block. Since this compound lacks a strong UV chromophore, a derivatization step is often necessary to achieve sensitive detection by HPLC.
The following is a detailed, adaptable protocol for the determination of enantiomeric excess, based on a method developed for the structurally similar compound (2S)-2-(methylamino)propan-1-ol.[12]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization: a. Accurately weigh a sample of this compound and dissolve it in a suitable aprotic solvent (e.g., acetonitrile). b. Add a slight molar excess of a derivatizing agent, such as 3,5-Dinitrobenzoyl chloride (DNBC), and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. c. Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by TLC or a rapid HPLC method. d. Quench the reaction with a small amount of an appropriate reagent if necessary.
-
HPLC Analysis: a. Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) are a good starting point.[12] b. Mobile Phase: A normal-phase mobile phase, such as a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v), is typically effective for this type of separation.[12] c. Flow Rate: A flow rate of 1.0 mL/min is a standard starting point. d. Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times. e. Detection: Set the UV detector to a wavelength where the derivative has strong absorbance (e.g., 260 nm for the DNBC derivative).[12] f. Injection Volume: Inject a small volume (e.g., 10 µL) of the derivatized sample solution.
-
Data Analysis: a. The two enantiomers will be separated into two distinct peaks. b. Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Caption: Workflow for enantiomeric excess determination.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is exemplified by its role as a key intermediate in the synthesis of various drug candidates and approved medicines.
N-methylated amino acids are frequently incorporated into peptides to enhance their therapeutic properties. These modifications can lead to increased resistance to enzymatic degradation, improved membrane permeability, and better oral bioavailability.[4][5] The conformational constraints imposed by the N-methyl group can also lead to more potent and selective biological activity.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. A thorough understanding of the supplier landscape, potential synthetic impurities, and robust analytical methods for quality control are essential for its successful implementation in research and manufacturing. By adhering to the principles of due diligence in supplier selection and implementing rigorous analytical characterization, researchers can ensure the quality and integrity of this critical starting material, thereby contributing to the successful advancement of their scientific programs.
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- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2006). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 128(8), 2510–2511.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 11(21), 2799-2822.
- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 4(5), 509-520.
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- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 166-173.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Accessed January 3, 2026.
- CymitQuimica. Methyl (2R)-2-(methylamino)propanoate hydrochloride. CymitQuimica. Accessed January 3, 2026.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
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- Santa Cruz Biotechnology. methyl 2-methyl-3-(methylamino)propanoate. Santa Cruz Biotechnology. Accessed January 3, 2026.
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- ResearchGate. (1998). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 559-567.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of (S)-Methyl 2-(methylamino)propanoate hydrochloride in Advanced Peptide Synthesis
Introduction: The Significance of N-Methylation in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their poor metabolic stability and low bioavailability.[1][2] N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy in medicinal chemistry to overcome these limitations.[3][4] This modification, found in numerous naturally occurring bioactive peptides like cyclosporine A, imparts significant advantages.[4] By introducing (S)-Methyl 2-(methylamino)propanoate hydrochloride, the methyl ester hydrochloride salt of N-methyl-L-alanine, into a peptide sequence, researchers can strategically enhance the parent molecule's pharmacokinetic profile.[5]
The incorporation of N-methylated amino acids can lead to:
-
Enhanced Metabolic Stability: The steric hindrance provided by the N-methyl group protects the adjacent amide bond from cleavage by proteolytic enzymes, thereby extending the peptide's in-vivo half-life.[1][3]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation reduces the number of hydrogen bond donors, which can facilitate passive diffusion across cellular membranes.[3][4] This alteration can shift a peptide's properties towards the desirable "Rule of Five" space for oral bioavailability.
-
Conformational Control: The restriction of backbone flexibility can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[4][6] This can also be used to probe the conformational requirements for biological activity.
-
Reduced Aggregation: By disrupting interchain hydrogen bonding, N-methylation can increase the solubility of the peptide.[7]
This document provides a comprehensive guide to the application of this compound in peptide synthesis, including its properties, detailed protocols for its incorporation, and troubleshooting advice.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful and reproducible synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | N-Methyl-L-Alanine methyl ester hydrochloride, H-MeAla-OMe·HCl | [5][9] |
| CAS Number | 20045-77-6 | [8] |
| Molecular Formula | C₅H₁₂ClNO₂ | [9] |
| Molecular Weight | 153.61 g/mol | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like DMF and DCM | [5] |
Core Application: Incorporation into a Peptide Chain via SPPS
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). Due to the increased steric hindrance of the N-methylated amine, the coupling of this residue requires more robust conditions than standard amino acids.[10][11]
Key Considerations for Efficient Coupling
-
Neutralization: The starting material is a hydrochloride salt. The free secondary amine must be generated in situ prior to coupling. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[12]
-
Coupling Reagents: Standard carbodiimide reagents like DCC or DIC can be inefficient. More potent coupling reagents are required to overcome the steric hindrance and achieve high coupling yields.[10][11] Phosphonium and uronium salt-based reagents are preferred.
-
Reaction Monitoring: Traditional ninhydrin tests are ineffective for monitoring the completion of coupling to a secondary amine. The bromophenol blue test is a reliable alternative.[10]
Recommended Coupling Reagents for N-Methylated Amino Acids
| Reagent Name (Acronym) | Key Advantages | References |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient for hindered couplings, fast reaction rates, and reduced risk of racemization.[7][10][13] | [7][10] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Particularly effective for coupling N-protected N-methyl amino acids to other N-methylated residues.[14][15] | [14][15] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | A well-established and powerful reagent for mediating difficult couplings. | [10] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A safer and highly efficient alternative to benzotriazole-based reagents, with excellent solubility.[13] | [13] |
Experimental Protocols
Protocol 1: Incorporation of N-Methyl-L-Alanine during Fmoc-SPPS
This protocol outlines the manual coupling of the subsequent Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl-L-alanine.
Workflow Diagram
Caption: Workflow for coupling onto an N-methylated residue.
Materials:
-
Resin-bound peptide with a deprotected N-terminal N-methyl-L-alanine
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol blue test solution (250 mg in 50 mL of DMF)[10]
Procedure:
-
Resin Preparation: If starting from the Fmoc-protected N-terminal N-methyl-L-alanine, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for at least 1 hour. Note that coupling to N-methylated residues is slower than to primary amines.[10]
-
Monitoring: Remove a small sample of resin beads and wash them with methanol. Add the bromophenol blue test solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.[10]
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin, and repeat the coupling step with a freshly prepared activation solution.
-
Washing: Once the coupling is complete (yellow test result), filter the reaction mixture and wash the resin extensively with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.
-
Continuation: The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Solution-Phase Deprotection of the Methyl Ester
While in SPPS the methyl ester of the C-terminal residue is typically cleaved along with the peptide from the resin, there are instances in solution-phase or fragment condensation strategies where selective deprotection is required.
Deprotection Workflow
Caption: General workflow for methyl ester deprotection.
Background: Saponification (e.g., using NaOH) is a common method for ester hydrolysis, but it carries a significant risk of racemization for N-methylated amino acid derivatives.[16] Milder, non-basic conditions are preferable. A reagent system of aluminum trichloride (AlCl₃) and N,N-dimethylaniline has been shown to be effective for the deprotection of N-Fmoc-amino acid methyl esters with minimal racemization.[17][18]
Procedure (Adapted from literature[17][18]):
-
Reaction Setup: Dissolve the N-protected peptide methyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: In a separate flask, prepare a solution of N,N-dimethylaniline (11 equivalents) in anhydrous DCM. To the peptide solution, add aluminum trichloride (7 equivalents) portion-wise while stirring. Then, add the N,N-dimethylaniline solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding 1N HCl. Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by flash chromatography or recrystallization to yield the free acid.
Troubleshooting
-
Low Coupling Yield:
-
Racemization:
-
Cause: Prolonged exposure to base during activation or coupling.
-
Solution: Keep pre-activation times to a minimum.[7] Maintain a low temperature (0 °C) during the initial phase of the coupling reaction.
-
-
Side Reactions during Cleavage:
Conclusion
This compound is a valuable building block for the synthesis of N-methylated peptides. While its incorporation presents challenges due to steric hindrance, these can be overcome through the use of appropriate high-efficiency coupling reagents and optimized protocols. The strategic placement of N-methyl-L-alanine within a peptide sequence is a proven method for enhancing pharmacokinetic properties, paving the way for the development of more robust and effective peptide-based therapeutics.[3][19]
References
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, A.H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
- Liguori, A., et al. (2003). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Tetrahedron Letters, 44(49), 8849-8852.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Liguori, A., et al. (2003). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Tetrahedron, 59(35), 6859-6865.
- Sagare, S., et al. (2022). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 19(6), 724-746.
-
Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
- Kawakami, T., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(50), 16861–16863.
-
Liguori, A., et al. (2022). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
- Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5833–5835.
- Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446.
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
- Liguori, A., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Ciatto, G., et al. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 1639-1644.
-
Biondi, L., & De Risi, C. (2023). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
- Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
Liguori, A., et al. (2004). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. [Link]
- Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides.
- Maini, R., et al. (2024).
-
Chem-Impex. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride. Retrieved from [Link]
- Liguori, A., et al. (2005). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. Journal of Peptide Science, 11(6), 333-338.
-
PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). L-Alanine methyl ester hydrochloride. Retrieved from [Link]
-
Next Peptide. (n.d.). (S)-Methyl 2-(benzylamino)propanoate hydrochloride. Retrieved from [Link]
- Freeman, S., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296.
- Andrews, P. C., et al. (2011). Making bispirin: synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate.
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- 8. This compound | 20045-77-6 [chemicalbook.com]
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- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Coupling of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis
Introduction: The Double-Edged Sword of N-Methylation
N-methylation of the peptide backbone is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptide drug candidates.[1] Introducing a methyl group onto an amide nitrogen can confer a range of desirable properties, including increased metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune receptor binding affinity by introducing conformational constraints.[1][2][3]
However, these pharmacological benefits come at a significant synthetic cost. The incorporation of N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging, primarily due to the steric hindrance imposed by the N-methyl group.[2][4][5] This guide provides a comprehensive overview of the underlying challenges and offers detailed, field-proven protocols to enable researchers to overcome these hurdles and successfully synthesize N-methylated peptides with high purity and yield.
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in synthesizing N-methylated peptides is the difficulty in forming the amide bond.[6] Standard SPPS relies on the nucleophilic attack of a free N-terminal primary amine on an activated carboxylic acid. N-methylation converts this primary amine into a secondary amine, which presents two significant kinetic barriers:
-
Steric Hindrance: The methyl group physically obstructs the approach of the activated amino acid's carboxyl group, slowing down the reaction rate significantly.[4][5] This effect is magnified when coupling an N-methylated residue onto another N-methylated residue.[5][7]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group, while subtle, slightly reduces the nucleophilicity of the nitrogen atom compared to a primary amine.
These factors often lead to incomplete or sluggish coupling reactions, resulting in a higher proportion of deletion sequences in the crude product, which complicates purification and invariably lowers the final yield.[2] Consequently, successful synthesis requires a carefully optimized strategy involving highly reactive coupling reagents, appropriate bases, and tailored reaction conditions.
Strategic Approaches to Overcome Coupling Challenges
The Crucial Role of the Coupling Reagent
For sterically demanding couplings, standard carbodiimide reagents like DIC are often inefficient.[8] The consensus in the field strongly favors the use of more potent aminium/uronium or phosphonium salt-based reagents.[4] These reagents rapidly convert the carboxylic acid into a highly reactive active ester intermediate, driving the reaction forward.[9]
Aminium/Uronium Reagents: These are the most widely used and effective reagents for N-methylated couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective reagents for difficult couplings, including N-methylated residues.[7][10] The HOAt leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction.[9] HATU generally provides better yields and lower racemization compared to its HOBt-based counterpart, HBTU.[10][11]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and often more cost-effective alternative to HATU, HCTU has demonstrated comparable performance in synthesizing difficult sequences.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates an OxymaPure leaving group. It offers coupling efficiencies comparable to HATU but with improved safety, as it avoids the potentially explosive benzotriazole derivatives.[13][14]
Phosphonium Reagents:
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium salt reagent that is also highly effective for hindered couplings.[4][15] It avoids the potential side reaction of N-terminal guanidinylation that can occur with excess uronium reagents.[9]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While effective, PyBOP is generally considered less reactive than PyAOP or HATU for the most challenging N-methyl couplings, but can be a suitable choice when used with an additive like HOAt.[15]
| Reagent | Class | Additive Base | Relative Efficacy for N-Me Couplings | Key Advantages |
| HATU | Aminium/Uronium | HOAt (Internal) | Very High | Gold standard for difficult couplings; rapid kinetics.[7][10] |
| HCTU | Aminium/Uronium | 6-Cl-HOBt (Internal) | High | Cost-effective alternative to HATU with similar performance.[12] |
| COMU | Aminium/Uronium | OxymaPure (Internal) | High | High reactivity with an improved safety profile.[13][14] |
| PyAOP | Phosphonium | HOAt (Internal) | Very High | Excellent for hindered couplings; avoids guanidinylation side reactions.[4][15] |
| HBTU | Aminium/Uronium | HOBt (Internal) | Moderate | Less effective than HATU for N-methyl couplings.[7] |
Optimizing the Base and Reaction Conditions
-
Base Selection: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIEA) is commonly used, but 2,4,6-Collidine is often a superior choice.[16] Collidine is less nucleophilic than DIEA, reducing the risk of side reactions like racemization or premature Fmoc-deprotection.
-
Temperature: While many couplings are performed at room temperature, applying heat can significantly accelerate slow reactions. Microwave-assisted SPPS (MW-SPPS) is particularly effective, as it allows for precise and rapid heating, often dramatically reducing coupling times and improving yields for hindered residues.[17][18][19] Care must be taken, however, as elevated temperatures can increase the risk of racemization, especially with sensitive amino acids like Cys and His.[18]
-
Reaction Time & Monitoring: Couplings involving N-methylated amino acids require extended reaction times, often 1-4 hours or longer.[6][16] It is critical to monitor the reaction's completion. The standard Kaiser test will give a false negative for the secondary amine of a resin-bound N-methylated residue. The Chloranil test or the Bromophenol Blue test are reliable alternatives for detecting unreacted secondary amines.[6][7] Performing a "double coupling" (repeating the coupling step with fresh reagents) is a common and effective strategy to ensure the reaction goes to completion.
Experimental Protocols
The following protocols are designed for Fmoc-based SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for all couplings onto an N-methylated amino acid residue.
-
Resin Preparation: Swell the peptide-resin in peptide-grade N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes. Drain and wash the resin thoroughly with DMF (6 x 10 mL).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and 2,4,6-collidine (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and Methanol, and perform a Bromophenol Blue or Chloranil test to check for completion.[7]
-
Bromophenol Blue Test: Yellow beads indicate complete coupling. Blue or green beads indicate incomplete coupling.[7]
-
-
Recoupling (If Necessary): If the test is positive (incomplete), drain the reaction vessel and repeat steps 4 and 5 (a "double coupling").
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL). The resin is now ready for the next deprotection cycle.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol is particularly useful for extremely difficult couplings, such as an N-methylated residue onto another N-methylated residue.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-N-methyl-amino acid (5 eq.), COMU (4.9 eq.), and DIEA (10 eq.) in DMF.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe reaction vessel. Place the vessel in a peptide synthesizer with microwave capability. Irradiate at a constant temperature of 75°C for 10-20 minutes.[17]
-
Monitoring & Washing: Follow steps 5 and 7 from Protocol 1. Due to the high efficiency of microwave heating, a single coupling is often sufficient, but monitoring is still advised.
Visualizing the Workflow
Standard vs. N-Methylated Coupling Cycle
The following diagram illustrates the key differences in the workflow when incorporating an N-methylated amino acid.
Caption: Comparative workflow for a standard vs. an N-methylated amino acid coupling cycle in SPPS.
Mechanism of HATU-Mediated Activation
This diagram shows the simplified mechanism of carboxylic acid activation by HATU, forming the highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of HATU-mediated amino acid activation and subsequent coupling.
Conclusion
The successful incorporation of N-methylated amino acids into synthetic peptides is an achievable goal that hinges on acknowledging and addressing the inherent steric challenges. By moving beyond standard coupling protocols and employing highly reactive uronium or phosphonium reagents like HATU, PyAOP, or COMU, in conjunction with optimized bases and extended or microwave-assisted reaction conditions, researchers can effectively drive these difficult couplings to completion. Careful monitoring with appropriate tests, such as the Bromophenol Blue test, is a non-negotiable step to ensure the integrity of the final peptide product. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to harness the significant therapeutic advantages of N-methylated peptides.
References
- Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (2013). Methods in Molecular Biology.
- Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. (2025). BenchChem.
- Should My Peptide Be Methyl
- Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Source not available].
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methyl
- Chapter 5: Microwave-assisted Peptide Synthesis. (2015). The Royal Society of Chemistry.
- strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). BenchChem.
- N-methylation in amino acids and peptides: Scope and limit
- Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. (2025). YouTube.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Proposed mechanism for activation by uronium salt.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- SPPS for N Methyl
- Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). ChemRxiv.
- Solid Phase Peptide Synthesis: Complete Guide. [Source not available].
- Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008).
- SPPS Tips For Success Handout. Mesa Labs.
- Coupling Reagents. Aapptec Peptides.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2025). [Source not available].
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research.
Sources
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- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
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- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes: (S)-Methyl 2-(methylamino)propanoate hydrochloride as a Versatile Chiral Building Block
Introduction: The Strategic Value of an Alanine-Derived Building Block
In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to the efficient construction of enantiomerically pure molecules. (S)-Methyl 2-(methylamino)propanoate hydrochloride, a derivative of the naturally abundant and inexpensive amino acid L-alanine, represents a highly valuable C5 chiral building block. Its utility stems from the stable (S)-stereocenter at the α-carbon, which serves as a reliable anchor for stereochemical control in subsequent transformations. This compound features two key reactive handles: a secondary amine, which can be acylated, alkylated, or used in coupling reactions, and a methyl ester, which can be reduced, hydrolyzed, or converted to an amide. The hydrochloride salt form enhances stability and simplifies handling, making it an ideal precursor for multi-step syntheses in pharmaceutical and fine chemical development.[1]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, insights into experimental design, and troubleshooting.
Physicochemical Properties and Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety. The compound is typically a solid that should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2]
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source(s) |
| CAS Number | 20045-77-6 | [3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| MDL Number | MFCD04973252 | [2] |
| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | N/A |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. | N/A |
Core Applications & Synthetic Strategies
The synthetic utility of this compound is primarily centered on two transformations: modification at the secondary amine and reduction of the methyl ester. These operations allow for its incorporation into a wide array of larger, more complex chiral molecules.
Application 1: Synthesis of Chiral N-Acyl Alanine Derivatives
N-acylation is a fundamental step for integrating the chiral alanine scaffold into peptide backbones or other complex molecules. The secondary amine provides a convenient site for forming a stable amide bond.
Causality Behind Experimental Choices:
-
Base Selection: The starting material is a hydrochloride salt. To enable the nucleophilic secondary amine to react, it must first be deprotonated. A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is the ideal choice. It is strong enough to neutralize the HCl salt but will not compete with the substrate's amine in reacting with the electrophile. An excess (typically 1.1 to 1.5 equivalents) is used to ensure complete neutralization and to scavenge the HCl generated during the acylation reaction itself.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the acyl chloride and to ensure all reagents remain in solution.
-
Temperature Control: The reaction is initiated at 0 °C. Acylation reactions are typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions, such as racemization or decomposition of sensitive reagents.
This protocol details a standard procedure for the synthesis of (S)-Methyl 2-(N-methylacetamido)propanoate.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N, 2.2 eq)
-
Acetyl Chloride (AcCl, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl Acetate/Hexanes mixture
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise with stirring. Stir for 10-15 minutes to ensure complete formation of the free amine.
-
Slowly add acetyl chloride to the reaction mixture. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel to obtain the pure N-acetylated product.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clear, colorless oil after purification.
-
TLC Monitoring: The product should have a higher Rf value than the polar starting amine.
-
Incomplete Reaction: If starting material remains, consider adding a small additional portion (0.1 eq) of acetyl chloride. Ensure the triethylamine used was sufficient and of good quality.
-
Low Yield: Potential loss during aqueous work-up if the product has some water solubility. Perform back-extraction of the aqueous layers with DCM.
Application 2: Reduction to Chiral Amino Alcohols
The conversion of the methyl ester to a primary alcohol yields (S)-2-(methylamino)propan-1-ol, a highly valuable chiral amino alcohol. These compounds are crucial ligands in asymmetric catalysis and precursors for chiral auxiliaries, such as oxazolidinones.[4]
Causality Behind Experimental Choices:
-
Reducing Agent: While sodium borohydride (NaBH₄) is a mild reducing agent, it is generally not strong enough to reduce esters efficiently. Stronger hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are required. LiAlH₄ is extremely reactive and requires stringent anhydrous conditions and careful quenching. LiBH₄ offers a good balance of reactivity and easier handling, making it a suitable choice for this transformation.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are mandatory for use with strong hydride reagents to prevent violent reactions with protic solvents.
-
Work-up Procedure: A careful, sequential quenching process (e.g., Fieser work-up for LiAlH₄) is critical for safety and to produce a granular, filterable precipitate of aluminum or boron salts, which simplifies product isolation.
This protocol describes the reduction of the methyl ester using lithium borohydride.
Materials:
-
This compound (1.0 eq)
-
Lithium borohydride (LiBH₄, 2.0-2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Free Amine Generation: In a flask under an inert atmosphere, suspend the starting hydrochloride salt in anhydrous THF. Add 1.1 equivalents of triethylamine and stir for 15 minutes at room temperature. This step is crucial to prevent the acidic ammonium salt from reacting with the basic hydride reagent.
-
Cool the mixture to 0 °C.
-
Add solid lithium borohydride portion-wise to the stirred suspension. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to a gentle reflux.
-
Monitor the reaction by TLC or GC-MS until the ester starting material is fully consumed (typically 4-12 hours).
-
Cool the reaction back to 0 °C.
-
Work-up: Quench the reaction very carefully by the slow, dropwise addition of water until gas evolution ceases. Then, add 1 M NaOH solution and stir vigorously for 1 hour. This helps to precipitate the boron salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrate and washings and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the crude amino alcohol.
-
The product can often be purified by distillation under reduced pressure or by crystallization if it is a solid.
Self-Validation & Troubleshooting:
-
Expected Outcome: A colorless liquid or low-melting solid. The product is highly polar.
-
Characterization: The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the IR spectrum confirms the reduction.
-
Incomplete Reduction: If the reaction stalls, a small amount of methanol can be carefully added to the reaction mixture to activate the LiBH₄. Alternatively, a stronger reagent like LiAlH₄ may be required.
-
Difficult Isolation: The product amino alcohol can be highly water-soluble. During work-up, if yields are low, saturate the aqueous layer with NaCl (brine) before extracting multiple times with a solvent like DCM or a 9:1 DCM:isopropanol mixture.
Conclusion
This compound serves as a robust and reliable chiral building block for modern organic synthesis. Its derivation from L-alanine ensures high enantiopurity and cost-effectiveness. The protocols outlined herein for N-acylation and ester reduction demonstrate its versatility in accessing valuable chiral amides and amino alcohols, which are key intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[5] The straightforward and well-understood reactivity of its functional groups, combined with its stable chiral center, solidifies its position as a strategic component in the synthetic chemist's toolbox.
References
-
PubMed Central. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
MDPI. (2023). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
-
PubMed Central. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]
-
TSI Journals. (2015). Reduction of amino acids to chiral amino alcohols with potassium borohydride and aluminumchloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-2-(methylamino)propanoate. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of -Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)Lactate with Borane-Methyl Sulfide. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]
Sources
Application Notes and Protocols for Asymmetric Synthesis Using (S)-Methyl 2-(methylamino)propanoate hydrochloride
Abstract
(S)-Methyl 2-(methylamino)propanoate hydrochloride, a derivative of the naturally occurring amino acid L-alanine, is a versatile and economically significant chiral building block in modern asymmetric synthesis. Its utility spans a range of applications, including its role as a chiral auxiliary to direct stereoselective transformations, a precursor for the synthesis of high-performance chiral ligands for catalysis, and as a foundational chiral synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of these applications, complete with detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this valuable reagent for the efficient construction of enantiomerically enriched molecules.
Introduction: The Strategic Value of this compound
The pursuit of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. This compound, derived from the abundant chiral pool, offers a readily available and cost-effective entry point into chiral chemistry. The presence of a stereogenic center at the α-carbon, coupled with versatile functional groups—an ester and a secondary amine—makes it an ideal starting material for a multitude of stereoselective reactions.
This document will detail three primary applications of this reagent:
-
As a Chiral Auxiliary: Directing the stereochemical outcome of reactions on a prochiral substrate.
-
As a Precursor to Chiral Ligands: Forming the backbone of ligands that induce enantioselectivity in metal-catalyzed reactions.
-
As a Chiral Building Block: Incorporating its inherent chirality directly into the final target molecule.
Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Application I: As a Chiral Auxiliary in Diastereoselective Alkylation
One of the most powerful applications of chiral amino acid derivatives is in directing the stereoselective alkylation of prochiral nucleophiles. By forming a chiral Schiff base, the stereocenter of the amino acid derivative effectively shields one face of the resulting enolate, leading to a highly diastereoselective reaction with an electrophile. A well-established method involves the formation of a Ni(II) complex of a Schiff base, which enhances the acidity of the α-proton and rigidly locks the conformation to ensure high stereochemical control.[1][2] While the seminal work in this area has focused on glycine and alanine Schiff bases, the principles are directly applicable to derivatives like (S)-Methyl 2-(methylamino)propanoate.
Rationale for the Ni(II) Complex Approach
The formation of a square planar Ni(II) complex with the Schiff base derived from the amino acid ester and a chiral ligand (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) serves multiple purposes. Firstly, the complexation significantly increases the acidity of the α-proton of the amino acid moiety, facilitating its deprotonation under relatively mild basic conditions. Secondly, the rigid, planar structure of the complex, dictated by the coordination to the nickel center, creates a well-defined steric environment. The bulky chiral auxiliary ligand effectively blocks one face of the carbanion, forcing the incoming electrophile to approach from the less hindered side, thus achieving high diastereoselectivity.[3]
Experimental Protocol: Diastereoselective Alkylation of a Chiral Ni(II) Schiff Base Complex
This protocol outlines the synthesis of an α-alkylated amino acid derivative via the diastereoselective alkylation of a Ni(II) complex.
Step 1: Formation of the Chiral Ni(II) Schiff Base Complex
-
To a solution of this compound (1.0 eq) and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq) in methanol, add nickel(II) nitrate hexahydrate (1.0 eq).
-
While stirring, slowly add a solution of sodium hydroxide (2.0 eq) in methanol. A deep red solution should form.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chiral Ni(II) complex as a red solid.
Step 2: Diastereoselective Alkylation
-
Suspend the Ni(II) complex (1.0 eq) and powdered sodium hydroxide (5.0 eq) in dimethylformamide (DMF).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.5 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diastereomeric mixture of the alkylated complex can often be separated by column chromatography on silica gel.
Step 3: Decomplexation and Isolation of the Chiral Amino Acid
-
Dissolve the purified, alkylated Ni(II) complex in a mixture of methanol and 6N hydrochloric acid.
-
Heat the mixture at 60 °C for 2 hours, during which the color should change from red to green.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered and recycled.
-
The aqueous layer containing the desired α-alkylated amino acid methyl ester hydrochloride can be further purified or used directly in subsequent steps.
Data Presentation
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl Bromide | >95% | ~85% |
| Allyl Bromide | >92% | ~80% |
| Methyl Iodide | >98% | ~90% |
| Data is representative and based on analogous systems described in the literature.[2][3] |
Workflow Diagram
Caption: Workflow for diastereoselective alkylation using a chiral Ni(II) complex.
Application II: Precursor for the Synthesis of Chiral P,N-Ligands
Chiral phosphine ligands are paramount in asymmetric catalysis.[4] P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a highly effective class of ligands for a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation.[5] this compound is an excellent starting material for the synthesis of P,N-ligands, where the chirality is rooted in the amino acid backbone.
Rationale for P,N-Ligand Synthesis
The synthesis of a P,N-ligand from our starting material involves two key transformations: reduction of the ester to a primary alcohol and subsequent conversion of the hydroxyl group to a phosphine. The N-methylamino group remains as the nitrogen donor. This approach allows for the creation of a modular ligand structure where the steric and electronic properties of the phosphine group can be readily tuned.
Experimental Protocol: Synthesis of a Chiral (S)-Phosphino-Amine Ligand
Step 1: Reduction of the Ester to a Chiral Amino Alcohol
-
Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-2-(methylamino)propan-1-ol. This can be purified by distillation or used directly in the next step.
Step 2: Synthesis of the Chiral P,N-Ligand
-
Dissolve the (S)-2-(methylamino)propan-1-ol (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of lithium diphenylphosphide (Ph₂PLi) by reacting diphenylphosphine with n-butyllithium in THF at 0 °C.
-
Slowly add the Ph₂PLi solution to the mesylated amino alcohol mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the resulting P,N-ligand, (S)-1-(diphenylphosphino)-2-(methylamino)propane, by column chromatography on silica gel.
Workflow Diagram
Caption: Synthesis of a chiral P,N-ligand from (S)-Methyl 2-(methylamino)propanoate HCl.
Application III: As a Chiral Building Block in Synthesis
The most direct application of this compound is as a chiral building block, where its stereocenter is retained in the final product. This "chiral pool" approach is highly efficient as it avoids the need for de novo asymmetric synthesis. The N-methylated alanine scaffold is a common feature in many biologically active molecules and natural products.
Rationale for the Chiral Building Block Approach
In this strategy, the existing stereocenter is used as a foundation upon which the rest of the molecule is constructed. The ester and amine functionalities serve as handles for further chemical modifications, such as amide bond formation, alkylation, or incorporation into heterocyclic systems.
Representative Protocol: Amide Coupling to a Pharmacophore
This protocol demonstrates the coupling of (S)-Methyl 2-(methylamino)propanoate to a carboxylic acid, a common step in the synthesis of peptide-mimetics and other pharmaceutical agents.
-
To a solution of this compound (1.0 eq) and a carboxylic acid of interest (e.g., Boc-protected glycine, 1.0 eq) in anhydrous dichloromethane, add a coupling agent such as HATU (1.1 eq).
-
Cool the mixture to 0 °C and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide ester by flash column chromatography on silica gel.
Logical Relationship Diagram
Caption: Utilizing the starting material as a chiral building block.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its applications as a chiral auxiliary, a precursor to high-value chiral ligands, and a fundamental chiral building block underscore its importance in the efficient and stereocontrolled synthesis of complex molecules. The protocols and rationales presented herein provide a solid foundation for researchers to confidently employ this reagent in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.
References
- Blaser, H.-U. (2002). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries.
- Belokon', Y. N., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II)
- Belokon', Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312.
-
Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(5), 1148. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
- Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(36), 8488-8489.
-
Pfaltz, A. (1996). Design of Chiral Ligands for Asymmetric Catalysis: from C2-Symmetric Semicorrins and Bisoxazolines to Non-symmetric Phosphinooxazolines. Acta Chemica Scandinavica, 50, 189-194. [Link]
Sources
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (S)-Methyl 2-(methylamino)propanoate hydrochloride in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Significance of Chiral Building Blocks
In the landscape of modern drug discovery, the stereochemical identity of a pharmaceutical agent is a critical determinant of its efficacy and safety. Chiral amines, in particular, are foundational components in a vast number of therapeutics, with over 40% of commercial pharmaceuticals containing these structural motifs.[1] The precise three-dimensional arrangement of atoms dictates the interaction with biological targets, making the synthesis of enantiomerically pure compounds a cornerstone of medicinal chemistry.[2] (S)-Methyl 2-(methylamino)propanoate hydrochloride, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a versatile and valuable chiral building block. Its pre-defined stereocenter and dual functionality (amine and ester) make it an efficient starting material for the construction of complex molecular architectures, enabling chemists to streamline synthetic pathways and accelerate the development of novel therapeutics.[2] This application note will delve into the strategic use of this compound, with a specific focus on its role in the synthesis of the potent Aurora kinase inhibitor, GSK1070916, providing detailed protocols and mechanistic insights for researchers in the field.
Application Focus: Synthesis of the Aurora Kinase Inhibitor GSK1070916
GSK1070916 is a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[3][4] Overexpression of these kinases is implicated in a variety of human cancers, making them attractive targets for therapeutic intervention.[3][4] The chemical structure of GSK1070916 features a chiral side chain, the synthesis of which can be efficiently achieved using this compound as the starting material. The strategic incorporation of this chiral fragment is crucial for the compound's high affinity and selectivity for its target kinases.[3][4]
The synthesis of GSK1070916 involves the coupling of a chiral amine side chain to a 7-azaindole core. The overall synthetic strategy hinges on the preparation of this chiral side chain and its subsequent attachment via a key reductive amination reaction.
Physicochemical Properties of this compound
A comprehensive understanding of the starting material's properties is essential for successful synthesis.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115-119 °C |
| Solubility | Soluble in water and methanol |
| CAS Number | 20045-77-6 |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate for GSK1070916, starting from this compound.
Part 1: Synthesis of the Chiral Side Chain Precursor
This part of the synthesis focuses on converting the commercially available starting material into a functionalized intermediate ready for coupling to the heterocyclic core.
Protocol 1: Boc-Protection of (S)-Methyl 2-(methylamino)propanoate
The protection of the secondary amine is a crucial first step to prevent unwanted side reactions during subsequent transformations.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.
-
To the resulting solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-(S)-methyl 2-(methylamino)propanoate as a colorless oil.
-
Protocol 2: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.
-
Materials:
-
Boc-(S)-methyl 2-(methylamino)propanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-(S)-methyl 2-(methylamino)propanoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-2-(methylamino)propanoic acid as a white solid.
-
Part 2: Synthesis of the 7-Azaindole Core and Final Coupling
This section outlines the preparation of the heterocyclic core and the crucial reductive amination step to assemble the final molecule.
Protocol 3: Reductive Amination with 4-amino-2,3-difluorobenzaldehyde
This key step forms the crucial C-N bond between the chiral side chain and the aromatic core.
-
Materials:
-
Boc-(S)-2-(methylamino)propanoic acid
-
4-amino-2,3-difluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-amino-2,3-difluorobenzaldehyde (1.0 eq) and Boc-(S)-2-(methylamino)propanoic acid (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
-
Subsequent steps to complete the synthesis of GSK1070916 would involve the formation of the 7-azaindole ring and deprotection of the Boc group.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the key intermediate of GSK1070916.
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[5][6] Aurora B, a key target of GSK1070916, is a chromosomal passenger protein that ensures correct chromosome-microtubule attachments and activates the spindle assembly checkpoint in case of errors.[2][5] Inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora B kinase inhibition.
Conclusion and Future Perspectives
This compound stands out as a critical chiral building block in medicinal chemistry. Its application in the synthesis of complex pharmaceutical agents like GSK1070916 underscores the importance of enantiomerically pure starting materials in modern drug development. The provided protocols offer a robust framework for the synthesis of key intermediates, highlighting the practical utility of this compound. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of such chiral building blocks will remain indispensable in the quest for novel and effective medicines.
References
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]
-
Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. (2014). NIH. [Link]
-
Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. (2010). PubMed. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]
-
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. (2025). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
Topic: Fmoc-Based Solid-Phase Peptide Synthesis of N-Methylated Peptides
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Promise of N-Methylated Peptides
N-methylation of the peptide backbone is a powerful and frequently employed strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification, where a methyl group is attached to the amide nitrogen, can significantly improve metabolic stability by protecting against enzymatic degradation, enhance membrane permeability, and modulate conformation to increase receptor affinity and selectivity. However, the inclusion of N-methylated amino acids into a peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS) presents considerable synthetic challenges.
The primary obstacle arises from the steric hindrance imposed by the N-methyl group, which significantly slows down the kinetics of both the coupling (acylation) and Fmoc-deprotection steps. This can lead to incomplete reactions, resulting in deletion sequences and complex purification challenges. Furthermore, the increased nucleophilicity of the secondary amine after deprotection can promote undesirable side reactions.
This guide provides a comprehensive overview of the principles and proven protocols for the successful Fmoc-SPPS of N-methylated peptides. We will delve into the mechanistic basis for the synthetic difficulties and present robust, field-tested methodologies to overcome them, enabling the routine synthesis of these valuable molecules.
Part 1: Understanding the Core Synthetic Hurdles
The difficulties in synthesizing N-methylated peptides can be attributed to two main factors:
-
Slow Acylation Kinetics: The presence of the N-methyl group on the amine of the growing peptide chain sterically hinders the approach of the activated carboxyl group of the incoming Fmoc-amino acid. This makes the formation of the peptide bond significantly slower and less efficient than with primary amines.
-
Difficult Fmoc-Deprotection: The steric bulk around the carbamate nitrogen in the Fmoc-protected N-methylated amine can also impede the approach of the piperidine base used for deprotection, requiring extended reaction times or more aggressive conditions.
These challenges necessitate modifications to standard SPPS protocols, including the use of specialized reagents and optimized reaction conditions.
Part 2: Key Strategies for Successful Synthesis
To address the challenges of synthesizing N-methylated peptides, several key strategies have been developed and optimized.
Choice of Coupling Reagents
Standard coupling reagents like HBTU and DIC/HOBt are often inefficient for coupling onto N-methylated amines. More potent activating agents are required to overcome the steric hindrance.
-
Immonium-type Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have proven to be highly effective. They rapidly form highly reactive acyl-uronium species, which facilitates the acylation of the sterically hindered N-methyl amine.
-
Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate the slow coupling and deprotection steps. This allows for shorter reaction times and can improve the purity of the final product by minimizing side reactions that can occur during prolonged exposures to reagents.
Optimized Deprotection
Standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF) may be insufficient for complete removal of the Fmoc group from an N-methylated residue.
-
Extended Reaction Times: Simply increasing the deprotection time is a common and effective strategy.
-
Addition of DBU: For particularly difficult deprotection steps, the addition of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2%) to the piperidine solution can be beneficial.
Building Blocks: Fmoc-N-methyl-amino acids
The use of pre-formed Fmoc-N-methyl-amino acids is the standard and most reliable approach. These are commercially available for most common amino acids. It is crucial to ensure their high purity, as any impurities can be incorporated into the final peptide.
Part 3: Detailed Protocols and Methodologies
The following protocols are designed for automated peptide synthesizers but can be adapted for manual synthesis.
General Workflow for Fmoc-SPPS of N-Methylated Peptides
The overall workflow follows the standard SPPS cycle, but with critical modifications to the coupling and deprotection steps.
Caption: Workflow for Fmoc-SPPS of N-methylated peptides.
Protocol: Coupling of an Fmoc-Amino Acid to an N-Methylated Amine
This protocol assumes a 0.1 mmol scale synthesis.
Reagents:
-
Fmoc-amino acid (0.5 M in DMF)
-
HATU (0.5 M in DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Peptide synthesis grade DMF and NMP
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide with the free N-methylated amine has been thoroughly washed after the previous deprotection step.
-
Pre-activation: In a separate vessel, combine the following:
-
Fmoc-amino acid: 1.0 mL (0.5 mmol, 5 eq.)
-
HATU: 1.0 mL (0.5 mmol, 5 eq.)
-
DIPEA: 0.5 mL (1.0 mmol, 10 eq.)
-
-
Incubation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated mixture to the synthesis vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, a typical condition is 20 minutes at 75°C.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. Note that this test will be negative for the N-methylated amine. A test for secondary amines (e.g., chloranil test) can be performed if desired.
Protocol: Fmoc-Deprotection of an N-Methylated Amino Acid
Reagents:
-
Option A (Standard): 20% Piperidine in DMF (v/v)
-
Option B (Stronger): 20% Piperidine, 2% DBU in DMF (v/v/v)
Procedure:
-
Initial Deprotection: Add the deprotection solution to the resin and react for 10-20 minutes.
-
Second Deprotection: Drain and add a fresh portion of the deprotection solution for another 10-20 minutes.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine and dibenzylfulvene adducts.
Data Summary: Recommended Coupling Conditions
| Coupling Scenario | Reagent | Equivalents (AA:Reagent:Base) | Time (RT) | Time (Microwave) |
| Standard Coupling | HCTU | 5:5:10 | 30-45 min | 5-10 min at 75°C |
| N-Methylated Coupling | HATU | 5:5:10 | 1-2 hours | 20 min at 75°C |
| Difficult Coupling | HATU | 5:5:10 | Double couple | 2x 20 min at 75°C |
Part 4: Cleavage, Purification, and Analysis
Cleavage from the resin and removal of side-chain protecting groups follow standard procedures. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final N-methylated peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Deletion of Residues | Incomplete coupling onto the N-methylated amine. | Use HATU, increase coupling time, or use microwave assistance. Consider a double coupling. |
| Incomplete Fmoc-Deprotection | Steric hindrance at the N-methylated residue. | Increase deprotection time or add 2% DBU to the piperidine solution. |
| Side Product Formation | Prolonged reaction times or use of overly harsh conditions. | Optimize reaction times and temperatures. Ensure high-purity reagents and solvents. |
Conclusion
The synthesis of N-methylated peptides, while challenging, is readily achievable with the appropriate modifications to standard Fmoc-SPPS protocols. The use of potent coupling reagents like HATU, in conjunction with optimized deprotection steps and the option of microwave assistance, provides a robust toolkit for researchers. By understanding the underlying chemical principles and employing these validated protocols, scientists can confidently incorporate N-methylated amino acids to advance their peptide-based drug discovery programs.
References
-
Microwave-assisted solid phase peptide synthesis (MA-SPPS) , CEM Corporation, [Link]
Topic: Large-Scale Synthesis of Chiral Amino Acids: From Biocatalysis to Asymmetric Synthesis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amino acids are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their stereochemistry is often critical to biological activity, making enantiomerically pure synthesis a paramount challenge in process chemistry. This guide provides an in-depth analysis of the principal strategies for large-scale production of chiral amino acids, with a focus on enzymatic and asymmetric chemical catalysis. We will explore the mechanistic underpinnings, process optimization, and practical, step-by-step protocols for key methodologies. This document is designed to serve as a practical resource for scientists and engineers working to develop robust, scalable, and economically viable manufacturing processes for enantiopure amino acids.
Introduction: The Imperative for Enantiopure Amino Acids
The biological roles of amino acids are intrinsically linked to their chirality. With the exception of glycine, all proteinogenic amino acids are chiral, with the L-enantiomer being overwhelmingly dominant in nature. In the pharmaceutical industry, the specific stereoisomer of an amino acid incorporated into a drug molecule can dictate its efficacy and safety profile. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical control.
The demand for non-proteinogenic amino acids, such as L-tert-leucine and various β-amino acids, has surged, driven by their use as chiral synthons in blockbuster drugs like Atorvastatin, Sitagliptin, and Pregabalin. This has spurred significant innovation in synthetic methodologies capable of delivering these critical molecules at scale, with high chemical and enantiomeric purity. The ideal industrial process is characterized by high yield, exceptional enantiomeric excess (ee), operational simplicity, and sustainability (low environmental impact).
This guide will focus on the two dominant paradigms for achieving these goals: harnessing the exquisite selectivity of enzymes (biocatalysis) and designing sophisticated chiral metal complexes and organocatalysts (asymmetric chemical catalysis).
Core Synthetic Strategies: A Comparative Overview
The industrial synthesis of chiral amino acids has evolved from classical resolution of racemates to highly efficient asymmetric catalytic methods. The primary modern strategies are summarized below.
dot graphviz digraph "synthesis_strategies" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_approaches" { label="Core Synthetic Approaches"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_methods" { label="Methodologies"; bgcolor="#FFFFFF";
}
subgraph "cluster_product" { label="Outcome"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
Prochiral -> Enzymatic [label="Direct Conversion\nHigh Atom Economy"]; Prochiral -> Chemical [label="Direct Conversion\nBroad Scope"]; Racemate -> DKR [label="Resolution with\nIn-situ Racemization"]; Enzymatic -> Product; Chemical -> Product; DKR -> Product [label="Theoretical 100% Yield"];
} dot Figure 1: High-level overview of modern synthetic routes to enantiopure amino acids.
| Strategy | Principle | Typical Substrate | Key Advantages | Common Challenges |
| Enzymatic Asymmetric Synthesis | An enzyme stereoselectively converts a prochiral substrate into a single chiral product.[1][2] | α-Keto acids, α,β-Unsaturated acids | Extremely high enantioselectivity (>99% ee), mild reaction conditions (aqueous, ambient temp/pressure), high catalytic efficiency, biodegradable catalysts. | Substrate scope can be limited, enzyme stability, cofactor regeneration requirement. |
| Chemical Asymmetric Synthesis | A chiral catalyst (metal complex or organocatalyst) directs the reaction of a prochiral substrate to form one enantiomer preferentially. | Dehydroamino acids, Glycine imines | Broad substrate scope, well-established methodologies, high throughput potential. | Catalyst cost and toxicity (heavy metals), often requires anhydrous/inert conditions, catalyst removal from product. |
| Dynamic Kinetic Resolution (DKR) | A racemic mixture is resolved by selectively reacting one enantiomer while an independent catalyst simultaneously racemizes the unreactive enantiomer.[3][4][5][6] | Racemic N-acyl amino acids, amino acid amides | Overcomes the 50% theoretical yield limit of traditional kinetic resolution, achieving yields approaching 100%.[6] | Requires two compatible catalysts (one for resolution, one for racemization) that do not interfere with each other.[4] |
In-Depth Focus: Enzymatic Synthesis Protocols
Biocatalysis has become a cornerstone of sustainable chemical manufacturing due to its unparalleled selectivity and green credentials.[7] Enzymes operate under mild conditions, reducing energy consumption and waste generation.
Reductive Amination using Amino Acid Dehydrogenases (AADHs)
AADHs catalyze the asymmetric reductive amination of α-keto acids to the corresponding α-amino acids, using a nicotinamide cofactor (NADH or NADPH). This is a highly atom-economical route. The primary challenge is the stoichiometric consumption of the expensive cofactor. This is overcome by employing a cofactor regeneration system, typically using a cheap sacrificial molecule like formate, catalyzed by formate dehydrogenase (FDH).
Workflow for AADH-catalyzed Reductive Amination: dot graphviz digraph "AADH_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_main" { label="Main Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; KetoAcid [label="α-Keto Acid"]; AminoAcid [label="L-Amino Acid"]; KetoAcid -> AminoAcid [label="AADH\n(e.g., L-tert-leucine DH)"]; }
subgraph "cluster_cofactor" { label="Cofactor Regeneration Cycle"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+"]; NADH [label="NADH"]; Formate [label="Formate"]; CO2 [label="CO2"]; NAD -> NADH [label="FDH"]; Formate -> CO2 [style=dashed]; NADH -> NAD [style=dashed, arrowhead=none]; }
AminoAcid -> NAD [color=white, style=invis]; // invisible edge for layout KetoAcid -> NADH [color=white, style=invis]; // invisible edge for layout edge [color="#EA4335", style=bold]; NADH -> KetoAcid; AminoAcid -> NAD; } dot Figure 2: AADH reaction coupled with a formate/FDH system for NADH regeneration.
Protocol 1: Synthesis of L-tert-leucine from Trimethylpyruvic Acid
Application: L-tert-leucine is a crucial building block for several antiviral drugs and chiral auxiliaries.
Materials:
-
Trimethylpyruvic acid (TMPA)
-
Ammonium chloride (NH₄Cl)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
L-tert-leucine dehydrogenase (L-t-LeuDH), recombinant
-
Formate dehydrogenase (FDH), recombinant
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
-
Sodium formate
-
Deionized water
-
1 M HCl and 1 M NaOH for pH adjustment
Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Reaction Mixture Assembly: In a temperature-controlled vessel (e.g., 30 °C) equipped with pH control and stirring, combine:
-
Potassium phosphate buffer (to final volume)
-
Trimethylpyruvic acid (100 mM)
-
Ammonium chloride (1.5 M)
-
Sodium formate (150 mM)
-
NAD⁺ (1 mM)
-
-
pH Adjustment: Adjust the pH of the mixture to 7.5 using 1 M NaOH.
-
Enzyme Addition: Add L-t-LeuDH (e.g., 500 U/L) and FDH (e.g., 750 U/L).
-
Reaction Monitoring: Maintain the pH at 7.5 by automated addition of 1 M NaOH (the reaction consumes protons). Monitor the conversion of TMPA to L-tert-leucine by HPLC using a chiral column (e.g., a CROWNPAK CR(+)).
-
Work-up and Isolation:
-
Once the reaction reaches >99% conversion, stop the reaction by adding 1 M HCl to lower the pH to ~2. This precipitates the enzymes.
-
Centrifuge the mixture to remove the precipitated protein.
-
Adjust the pH of the supernatant to the isoelectric point of L-tert-leucine (~6.0) to induce crystallization.
-
Cool the solution (e.g., to 4 °C) to maximize precipitation.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis: Confirm product identity by ¹H-NMR and ¹³C-NMR. Determine enantiomeric excess (>99% ee) by chiral HPLC.
Kinetic Resolution using Acylases
This classic method resolves a racemic mixture of N-acyl-DL-amino acids. The L-aminoacylase enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid and the unreacted N-acyl-D-amino acid. These two products have different physicochemical properties (e.g., solubility), allowing for easy separation. For commercial viability, the recovered N-acyl-D-amino acid is racemized chemically and recycled back into the process.
Workflow for Acylase-based Resolution: dot graphviz digraph "Acylase_DKR" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Racemate [label="N-Acyl-DL-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="L-Aminoacylase\n(Immobilized)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separation\n(e.g., Filtration)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="L-Amino Acid\n(Product)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Unreacted [label="N-Acyl-D-Amino Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemization [label="Chemical Racemization\n(Heat, Base/Acid)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
Racemate -> Enzyme; Enzyme -> Separation [label="Mixture"]; Separation -> Product; Separation -> Unreacted; Unreacted -> Racemization; Racemization -> Racemate [label="Recycle"]; } dot Figure 3: Chemoenzymatic cycle for L-amino acid production via acylase resolution.
Protocol 2: Resolution of N-Acetyl-DL-Methionine
Application: L-Methionine is an essential amino acid used widely in pharmaceuticals and as a feed additive.
Materials:
-
N-Acetyl-DL-methionine
-
Immobilized L-aminoacylase (e.g., from Aspergillus oryzae)
-
Cobalt(II) chloride (CoCl₂) (as a cofactor/activator)
-
Acetic acid
-
Activated carbon
-
Deionized water
Procedure:
-
Substrate Solution: Prepare a 0.8 M solution of N-Acetyl-DL-methionine in deionized water. Adjust the pH to 7.0 with a suitable base (e.g., NaOH). Add CoCl₂ to a final concentration of 0.5 mM.
-
Enzymatic Reaction:
-
The reaction is typically run in a packed-bed reactor (PBR) containing the immobilized acylase.
-
Pump the substrate solution through the PBR at a controlled flow rate and temperature (e.g., 37-50 °C). The residence time is optimized to achieve ~50% conversion (i.e., complete conversion of the L-enantiomer).
-
-
Product Stream Processing:
-
The effluent from the reactor, containing L-methionine and N-acetyl-D-methionine, is collected.
-
Add activated carbon to the solution and stir to decolorize. Filter off the carbon.
-
-
Separation:
-
Concentrate the solution by vacuum evaporation.
-
Acidify the concentrated solution to pH ~3.0 with acetic acid. This causes the N-acetyl-D-methionine to precipitate due to its lower solubility at this pH.
-
Filter to collect the solid N-acetyl-D-methionine.
-
-
Product Isolation:
-
The filtrate, rich in L-methionine, is adjusted to its isoelectric point (pH 5.7).
-
Cool the solution to 4 °C to crystallize the L-methionine.
-
Filter, wash the crystals with cold ethanol, and dry.
-
-
Recycling: The recovered N-acetyl-D-methionine is racemized by heating in a solution with acetic anhydride, which allows it to be fed back into the start of the process.
Asymmetric Chemical Catalysis: The Hydrogenation Benchmark
Asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is one of the most powerful and widely used chemical methods for amino acid synthesis. It relies on transition metal catalysts (typically Rhodium, Ruthenium, or Iridium) complexed with chiral phosphine ligands (e.g., DuPhos, BINAP).
Protocol 3: Synthesis of L-DOPA Precursor via Asymmetric Hydrogenation
Application: L-DOPA is the primary treatment for Parkinson's disease. This protocol describes the key asymmetric step in its industrial synthesis.
Materials:
-
(Z)-α-Acetamidocinnamic acid derivative (precursor to L-DOPA)
-
[Rh(COD)(R,R-DuPhos)]⁺BF₄⁻ (chiral catalyst)
-
Methanol (degassed)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with the L-DOPA precursor.
-
Add the chiral Rhodium catalyst. The substrate-to-catalyst ratio (S/C) is typically high, often 1,000 to 50,000, reflecting the high efficiency of the catalyst.
-
Add degassed methanol as the solvent.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor several times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 3-10 bar H₂).
-
Begin stirring and maintain a constant temperature (e.g., 25-40 °C).
-
Monitor the reaction by observing hydrogen uptake.
-
-
Work-up:
-
Once hydrogen uptake ceases, cool the reactor and carefully vent the excess hydrogen. Purge with inert gas.
-
The reaction mixture, containing the N-acetyl-L-DOPA derivative, is removed.
-
The solvent is removed under reduced pressure.
-
-
Deprotection and Isolation:
-
The resulting solid is hydrolyzed (e.g., with aqueous HCl) to remove the acetyl group, yielding L-DOPA hydrochloride.
-
The product is then isolated by crystallization, typically by adjusting the pH to its isoelectric point.
-
-
Analysis: Determine yield and confirm structure by NMR. Enantiomeric excess is measured by chiral HPLC, and is expected to be >98% ee.
Quality Control and Analytical Methods
The critical quality attribute for chiral amino acids is enantiomeric purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs include those based on cyclodextrins, proteins, or Pirkle-type phases.
-
Gas Chromatography (GC): Amino acids are not volatile, so they must first be derivatized (e.g., esterification followed by acylation) to form volatile compounds. These derivatives are then separated on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.
Conclusion and Future Outlook
The large-scale synthesis of chiral amino acids has matured into a sophisticated field where both biocatalysis and chemical catalysis offer powerful, complementary solutions. The choice of method depends on factors such as substrate availability, cost of the catalyst (enzyme or metal complex), required purity, and process scalability.
The future of this field points towards several key trends:
-
Enzyme Engineering: Directed evolution and rational design are creating novel enzymes with expanded substrate scopes, enhanced stability, and improved catalytic efficiency, making biocatalytic routes viable for an even wider range of non-natural amino acids.
-
Process Intensification: The use of continuous flow reactors, immobilized catalysts, and integrated separation technologies is leading to more efficient, smaller-footprint manufacturing processes.
-
Hybrid Chemoenzymatic Processes: Combining the best of both worlds—for example, using a chemical catalyst for an initial transformation followed by an enzymatic step for stereocontrol—will continue to provide elegant solutions to complex synthetic challenges.
By leveraging these advanced methodologies, the chemical and pharmaceutical industries are well-equipped to meet the growing demand for enantiomerically pure amino acids, driving innovation in medicine and materials science.
References
-
Yamaguchi, S., & Komeda, H. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Available at: [Link]
-
Ni, Y., & Li, Z. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. Available at: [Link]
-
Yamaguchi, S., et al. (2007). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. Available at: [Link]
-
Belokon, Y. N., & Maleev, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
-
Zheng, G.-W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
-
Komeda, H., & Asano, Y. (2000). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
O'Donnell, M. J. (2001). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Available at: [Link]
-
Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Various Authors. (2020). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2019). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules. Available at: [Link]
-
Zheng, G.-W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]
-
Hsiao, H.-Y., et al. (1987). Enzymatic Production of Amino Acids. Annals of the New York Academy of Sciences. Available at: [Link]
-
Caligiuri, A., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules. Available at: [Link]
-
Bommarius, A. S. (2001). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. CHIMIA International Journal for Chemistry. Available at: [Link]
Sources
- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of N-Methyl Dipeptides Using Standard Coupling Conditions
Introduction
N-methylated peptides represent a cornerstone of modern peptidomimetic drug design. The strategic replacement of an amide proton with a methyl group imparts significant pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved oral bioavailability, and the ability to fine-tune receptor affinity and selectivity.[1][2][3] However, these benefits come at the cost of increased synthetic complexity. The incorporation of N-methylated amino acids into a peptide sequence introduces distinct challenges, primarily stemming from steric hindrance and an elevated risk of racemization during peptide bond formation.[4][5]
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the synthesis of N-methyl dipeptides. We will dissect the mechanistic challenges, offer a strategic framework for reagent selection, and provide detailed, validated protocols for successful coupling under standard solid-phase peptide synthesis (SPPS) conditions.
The Mechanistic Underpinnings of N-Methyl Peptide Coupling
A successful synthesis is predicated on a firm understanding of the underlying reaction kinetics and potential side reactions. In the context of N-methyl dipeptides, two primary hurdles must be overcome.
Steric Hindrance: The N-Methyl "Shield"
The fundamental challenge in coupling to an N-methylated amino acid is the steric bulk imposed by the methyl group on the secondary amine.[6] This "shield" physically impedes the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing the rate of peptide bond formation compared to coupling with a primary amine.[6] This reduced nucleophilicity of the N-methyl amine often leads to incomplete reactions, resulting in lower crude yields and the formation of difficult-to-remove deletion sequences.[4][6] The problem is particularly acute when coupling two consecutive N-methylated residues.[6]
Figure 1: Steric hindrance in N-methyl coupling.
Racemization: The Oxazolone Pathway
N-protected amino acids are susceptible to racemization during activation, and this risk is magnified for N-methylated residues.[5] The prolonged reaction times required for coupling increase the lifetime of the highly reactive activated species, providing a greater opportunity for epimerization.[5]
The principal mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5][7] The α-proton of this cyclic intermediate is acidic and can be readily abstracted by a base, such as the commonly used diisopropylethylamine (DIPEA), to form a planar, achiral enolate. Subsequent nucleophilic attack by the amine can then occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the final peptide product.[5][8]
Figure 2: The oxazolone mechanism of racemization.
Strategic Selection of Reagents and Conditions
Mitigating the challenges of steric hindrance and racemization requires a careful and deliberate selection of coupling reagents, additives, and bases.
Coupling Reagents
While standard reagents like HBTU and HCTU can be effective for simple couplings, they often fail to drive the reaction to completion with sterically demanding N-methylated residues.[1][6] More potent reagents are required.
| Reagent Class | Examples | Efficacy for N-Methyl Coupling | Key Considerations |
| Uronium/Aminium | HATU , HBTU , COMU | HATU and COMU are highly effective. HBTU is less so.[6][7] | HATU is a reliable standard that often results in less epimerization.[6][9] COMU is a modern alternative with comparable efficiency to HATU but incorporates the safer Oxyma additive, improving solubility and safety profiles.[6][7][10] |
| Phosphonium | PyAOP , PyBOP , PyBroP | Highly effective, especially for the most challenging couplings (e.g., N-Me-AA to N-Me-AA).[6][9] | PyAOP and PyBOP are excellent choices, particularly when paired with HOAt.[9] PyBroP is exceptionally powerful and can overcome significant steric hindrance where other reagents fail.[1][11][12] |
| Carbodiimide | DCC , DIC , EDC | Less effective; generally not recommended for difficult N-methyl couplings. | Requires an additive like HOBt or HOAt to suppress racemization.[9] Byproducts can complicate purification (DCC-urea is insoluble, DIC-urea is soluble).[9] |
Additives and Bases
The reaction environment is as critical as the coupling reagent itself.
-
Anti-Racemization Additives: The use of additives that form reactive esters is crucial. While 1-hydroxybenzotriazole (HOBt) is a classic choice, 1-hydroxy-7-azabenzotriazole (HOAt) is demonstrably superior at suppressing racemization in challenging couplings.[5] OxymaPure® , the additive incorporated into COMU, is an excellent and safer alternative to both HOBt and the potentially explosive HOAt.[7][10]
-
Bases: The choice of base has a profound impact on stereochemical integrity. Strong, non-hindered bases like DIPEA or triethylamine (TEA) readily promote oxazolone formation and should be avoided or used with extreme caution.[5][13] The preferred choice is a weaker, sterically hindered base like N-methylmorpholine (NMM) or, even better, 2,4,6-collidine (TMP) .[5][13][14] Their bulkiness inhibits the abstraction of the α-proton, thereby preserving chirality.[13]
Detailed Experimental Protocols
The following protocols describe the solid-phase synthesis of a model N-methyl dipeptide, Fmoc-Ala-N(Me)Leu, on a Rink Amide resin. These protocols are optimized for manual synthesis but can be adapted for automated synthesizers.
Crucial Prerequisite: The standard ninhydrin test for free primary amines will not work on the N-methylated amine. Reaction completion must be monitored using the Bromophenol Blue (BPB) test .[1][6] A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amine, requiring a recoupling step.[1][6]
Protocol A: HATU/Collidine Coupling (A Robust Standard)
This protocol utilizes the widely trusted HATU reagent paired with the sterically hindered base collidine to ensure high coupling efficiency and minimal racemization.[6][14]
Materials:
-
Fmoc-N(Me)Leu-Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Ala-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bromophenol Blue test solution (250 mg in 50 mL DMF)[1]
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-N(Me)Leu-Rink Amide resin (~0.05 mmol) in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain.
-
Washing: Wash the resin thoroughly (5 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL DMF).
-
Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Ala-OH (70 mg, 0.2 mmol, 4 eq.) and HATU (74 mg, 0.195 mmol, 3.9 eq.) in 1 mL of DMF. Add 2,4,6-collidine (53 µL, 0.4 mmol, 8 eq.). Vortex for 1-2 minutes. Minimize pre-activation time to reduce potential racemization.[5]
-
Coupling Reaction: Add the activated coupling solution to the drained resin. Agitate at room temperature for 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash with MeOH, and add a drop of the Bromophenol Blue test solution. Observe the color.
-
Yellow: Coupling is complete. Proceed to step 7.
-
Blue/Green: Coupling is incomplete. Drain the reaction solution and repeat steps 4-6 (perform a "double coupling").[5]
-
-
Final Wash: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (5 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL MeOH). Dry the resin in vacuo.
Protocol B: COMU/NMM Coupling (A Modern, Safe Alternative)
This protocol uses the third-generation COMU reagent, which offers high reactivity and an improved safety profile, paired with the mild base NMM.[7][10]
Materials:
-
Fmoc-N(Me)Leu-Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Ala-OH (4 equivalents)
-
COMU (3.9 equivalents)
-
N-methylmorpholine (NMM) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Bromophenol Blue test solution
Procedure:
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol A.
-
Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Ala-OH (70 mg, 0.2 mmol, 4 eq.) and COMU (83 mg, 0.195 mmol, 3.9 eq.) in 1 mL of DMF. Add N-methylmorpholine (44 µL, 0.4 mmol, 8 eq.). Vortex for 1 minute.
-
Coupling Reaction: Add the activated coupling solution to the drained resin. Agitate at room temperature for 1.5-2 hours.
-
Monitoring: Perform the Bromophenol Blue test as described in Protocol A, step 6. Recouple if necessary.
-
Final Wash: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (5 x 2 mL DMF, 3 x 2 mL DCM, 3 x 2 mL MeOH). Dry the resin in vacuo.
General Workflow and Troubleshooting
The successful synthesis of N-methyl dipeptides relies on a systematic and monitored workflow.
Figure 3: SPPS workflow for N-methyl dipeptide synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive BPB Test) | 1. Insufficient reaction time/equivalents.2. Highly hindered coupling sequence (e.g., N-Me-AA to N-Me-AA).3. Inefficient coupling reagent. | 1. Perform a second coupling (double couple).[5]2. Increase reaction time or temperature (e.g., to 50°C), but be mindful of racemization risk.[6]3. Switch to a more potent coupling reagent like PyBroP or consider in situ acid chloride formation for exceptionally difficult cases.[6][11] |
| Significant Racemization (Detected by chiral HPLC of cleaved product) | 1. Use of a strong, non-hindered base (DIPEA, TEA).2. Prolonged pre-activation time before adding to resin.3. Inadequate additive (e.g., HOBt instead of HOAt). | 1. Immediately switch to a sterically hindered base like 2,4,6-collidine or NMM.[5][13]2. Minimize the time the activated amino acid is in solution before it is added to the resin.[5]3. Use HOAt or an Oxyma-based reagent (like COMU) to maximize suppression of racemization.[5][7] |
| Low Final Yield | 1. Cumulative effect of incomplete couplings.2. Premature chain loss from a hyper-acid sensitive resin (e.g., 2-chlorotrityl). | 1. Optimize coupling efficiency at every step using the troubleshooting steps above.2. Ensure all deprotection and coupling conditions are strictly non-acidic until the final cleavage step.[6] |
Conclusion
The synthesis of N-methyl dipeptides, while challenging, is readily achievable with a rational approach to experimental design. By understanding the dual challenges of steric hindrance and racemization, researchers can make informed decisions. The use of high-potency coupling reagents such as HATU or COMU, combined with sterically hindered bases like collidine and effective additives like HOAt or Oxyma, provides a robust toolkit for success. Adherence to rigorous monitoring with the Bromophenol Blue test and a willingness to perform recoupling when necessary will ensure the synthesis of high-purity N-methylated peptides for advancing drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. Retrieved from [Link]
-
Thieme. (2024). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]
-
Bofan. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2025). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
PNAS. (n.d.). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. chem.uci.edu [chem.uci.edu]
The Strategic Application of (S)-Methyl 2-(methylamino)propanoate Hydrochloride in the Synthesis of Chiral Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of highly effective and environmentally benign crop protection agents, the concept of chirality has emerged as a cornerstone of modern agrochemical design. Many contemporary herbicides, fungicides, and insecticides are chiral molecules, existing as enantiomers—non-superimposable mirror images. It is a well-established principle that these enantiomers can exhibit vastly different biological activities.[1] Often, only one enantiomer, the "eutomer," is responsible for the desired biological effect, while the other, the "distomer," may be inactive or even contribute to off-target toxicity.[2] This understanding has propelled a "chiral switch" in the agrochemical industry, moving from the application of racemic mixtures to the development of single-enantiomer products.[2] This targeted approach allows for lower application rates, reduced environmental load, and enhanced safety profiles.
A prominent class of chiral agrochemicals are the aryloxyphenoxypropionate (APP) herbicides, which are vital for controlling grass weeds in broadleaf crops.[3][4] These herbicides, including prominent examples like fluazifop-P-butyl and quizalofop-P-ethyl, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in susceptible plants.[5][6] The herbicidal activity of APP compounds is almost exclusively attributed to the (R)-enantiomer.[5][7] Consequently, the efficient and stereoselective synthesis of this enantiomer is of paramount economic and environmental importance.
(S)-Methyl 2-(methylamino)propanoate hydrochloride, a derivative of the naturally occurring amino acid L-alanine, serves as a valuable and cost-effective chiral building block for the synthesis of the key (R)-2-aryloxypropionic acid core of these herbicides. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of these vital agricultural tools.
Core Synthesis Strategy: From Chiral Precursor to Herbicidal Intermediate
The central strategy involves the stereospecific conversion of this compound into a key chiral intermediate, (R)-2-chloropropionic acid. This transformation is achieved with retention of stereochemistry. This intermediate is then coupled with the appropriate aryloxyphenol moiety to construct the final herbicide backbone.
The initial step involves the hydrolysis of the methyl ester and the subsequent diazotization of the amino group of the resulting (S)-alanine. This reaction, conducted in the presence of a nitrite source and a halide acid, stereospecifically replaces the amino group with a halogen, in this case, chlorine, with retention of the original stereochemistry.
Application Note 1: Synthesis of (R)-2-Chloropropionic Acid from (S)-Alanine
This protocol outlines the conversion of (S)-alanine, which can be readily obtained from this compound by standard hydrolysis, to (R)-2-chloropropionic acid. The designation of the enantiomer changes from (S) to (R) due to the change in Cahn-Ingold-Prelog priority rules upon replacing the amino group with a chloro group, while the absolute configuration at the stereocenter is retained.
Protocol: Diazotization of (S)-Alanine
Materials:
-
(S)-Alanine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.
-
Cool the solution to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5°C. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours to ensure complete reaction.
-
Extract the aqueous reaction mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude (R)-2-chloropropionic acid as an oil.
-
Purify the crude product by vacuum distillation.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 58-65% | [7] |
| Enantiomeric Excess (e.e.) | >98% | [8] |
Application Note 2: Synthesis of Fluazifop-P-Butyl
This section details the subsequent use of (R)-2-chloropropionic acid in the synthesis of the herbicide fluazifop-P-butyl. The process involves a nucleophilic substitution reaction between the chiral intermediate and an aryloxyphenol, followed by esterification.
Protocol: Synthesis of Fluazifop-P-Butyl
Step 1: Synthesis of 4-(5-(trifluoromethyl)pyridin-2-yloxy)phenol
This intermediate is prepared by the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydroquinone under basic conditions.
Step 2: Coupling of (R)-2-Chloropropionic Acid with 4-(5-(trifluoromethyl)pyridin-2-yloxy)phenol
-
In a suitable reactor, dissolve 4-(5-(trifluoromethyl)pyridin-2-yloxy)phenol in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Add (R)-2-chloropropionic acid to the mixture.
-
Heat the reaction mixture with stirring to a temperature of 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The resulting crude (R)-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid (fluazifop-P acid) can be purified by recrystallization or used directly in the next step.
Step 3: Esterification to Fluazifop-P-Butyl
-
Dissolve the crude fluazifop-P acid in n-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or HPLC until the starting acid is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude fluazifop-P-butyl.
-
Purify the final product by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Step | Product | Typical Yield |
| 2 | Fluazifop-P acid | 85-95% |
| 3 | Fluazifop-P-butyl | 90-98% |
Visualization of Synthetic Workflows
Diagram 1: Synthesis of (R)-2-Chloropropionic Acid
Caption: Conversion of (S)-Alanine to (R)-2-Chloropropionic Acid.
Diagram 2: Synthesis of Fluazifop-P-Butyl
Caption: Synthesis pathway for Fluazifop-P-Butyl.
Conclusion and Future Perspectives
This compound, as a readily available chiral precursor to (S)-alanine, represents a strategically important starting material in the enantioselective synthesis of aryloxyphenoxypropionate herbicides. The protocols detailed herein provide a robust framework for the production of the herbicidally active (R)-enantiomers of these vital agrochemicals. The emphasis on stereocontrol from an early stage in the synthetic sequence is a testament to the principles of green and efficient chemistry. By leveraging such chiral building blocks, the agrochemical industry can continue to develop more effective, selective, and environmentally responsible solutions for global food production. Further research may focus on the development of catalytic asymmetric methods that can directly utilize more functionalized derivatives of alanine, potentially shortening synthetic routes and further improving overall efficiency.
References
Sources
- 1. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
- 4. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 5. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Welcome to the technical support guide for the purification of (S)-Methyl 2-(methylamino)propanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful isolation of your target compound with high purity.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its purification, while seemingly straightforward, can present several challenges that may impact yield, chemical purity, and enantiomeric excess. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Product Fails to Crystallize or Precipitate
Scenario: After concentrating the reaction mixture, the product remains an oil or a viscous liquid, refusing to solidify.
Potential Causes & Solutions:
-
Presence of Impurities: Residual solvents (e.g., methanol from the esterification) or by-products can act as crystallization inhibitors.
-
Solution: Ensure the complete removal of volatile impurities by drying under high vacuum. If the product is still an oil, consider a solvent-antisolvent precipitation. Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., methanol, ethanol), and then slowly add a solvent in which it is insoluble (an "antisolvent") such as diethyl ether or ethyl acetate, until turbidity is observed.[1][2] Cool the mixture to induce crystallization.
-
-
Hygroscopic Nature: The hydrochloride salt is often hygroscopic and can absorb atmospheric moisture, leading to an oily appearance.
-
Solution: Conduct the final stages of purification under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for any precipitation or washing steps.
-
-
Incorrect pH: If the compound is not fully protonated as the hydrochloride salt, it may have a lower melting point and be more soluble.
-
Solution: Ensure a slight excess of HCl is present. This can be achieved by using methanolic HCl or by bubbling dry HCl gas through a solution of the free amine in an anhydrous solvent.[2]
-
Issue 2: Low Yield After Purification
Scenario: The final isolated yield of the purified hydrochloride salt is significantly lower than expected.
Potential Causes & Solutions:
-
Product Loss During Work-up: The compound has some solubility in organic solvents used for washing or extraction.
-
Solution: Minimize the volume of solvent used for washing the crystalline product. Ensure the wash solvent is ice-cold to reduce solubility. If performing an extraction of the free base, ensure the aqueous layer is saturated with a salt like NaCl to decrease the product's aqueous solubility.
-
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under non-anhydrous or basic conditions.
-
Solution: Maintain anhydrous conditions throughout the synthesis and purification. If the free base needs to be handled, do so quickly and at low temperatures. Avoid exposure to strong bases for extended periods. The stability of the hydrochloride salt is significantly higher than the free base.[3]
-
-
Incomplete Reaction: The initial esterification may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Drive the equilibrium of the esterification reaction forward, for example, by using a Dean-Stark trap to remove water if starting from the acid, or by using a large excess of methanol.
-
Issue 3: Impurities Detected in Final Product
Scenario: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of contaminants.
Common Impurities and Their Mitigation:
| Impurity | Potential Source | Recommended Action |
| Unreacted (S)-Alanine | Incomplete esterification. | Optimize reaction conditions (time, temperature, catalyst). Recrystallization from a methanol/ether solvent system can help remove the more polar amino acid. |
| (S)-2-(Methylamino)propanoic acid | Hydrolysis of the ester during work-up or storage. | Ensure anhydrous conditions. Store the final product in a desiccator. If significant hydrolysis has occurred, re-esterification may be necessary. |
| Diketopiperazine derivative | Self-condensation of the amino acid ester free base.[3] | Minimize the time the compound spends as a free base. It is often preferable to generate the free base in situ for subsequent reactions.[4] |
| Racemic Mixture (presence of the R-enantiomer) | Racemization during synthesis or purification. | Avoid harsh basic or acidic conditions and high temperatures, which can promote racemization.[2] Chiral HPLC can be used to assess enantiomeric purity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize and purify this compound in a single step?
A1: A common and efficient method is the reaction of (S)-Alanine with methanol in the presence of trimethylchlorosilane (TMSCl).[6][7] This method generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.[6][7] After the reaction is complete, the mixture can be concentrated, and the product is often precipitated by the addition of an antisolvent like diethyl ether.[1][2] This approach is advantageous due to its mild reaction conditions and often good to excellent yields.[6][7]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity. Chiral HPLC is necessary to assess enantiomeric purity.[5]
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for identifying residual solvents.[8]
Q3: My product is a white solid, but it becomes sticky upon standing. Why is this happening and how can I prevent it?
A3: This is a classic sign of the compound being hygroscopic. The hydrochloride salt readily absorbs moisture from the air, which can cause it to deliquesce and become sticky. To prevent this, always handle the purified product in a dry environment, such as a glove box or under a stream of inert gas. For long-term storage, keep it in a tightly sealed container inside a desiccator with a suitable drying agent.
Q4: Is it possible to isolate the free amine of (S)-Methyl 2-(methylamino)propanoate?
A4: Yes, it is possible, but it should be done with caution. The free amine is less stable than the hydrochloride salt and is prone to self-condensation to form diketopiperazines or oligomers.[3][4] To isolate the free amine, you can dissolve the hydrochloride salt in water, cool it in an ice bath, and carefully add a base (e.g., sodium carbonate or a cold, dilute sodium hydroxide solution) until the pH is around 9-10.[4] The free amine can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent evaporated under reduced pressure at low temperature. It is highly recommended to use the free amine immediately after isolation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product has been isolated as a solid or a semi-solid.
-
Transfer the crude this compound to a clean, dry flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or ethanol).
-
Once dissolved, slowly add an antisolvent (e.g., diethyl ether or ethyl acetate) at room temperature until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath, and then transfer to a freezer (-20°C) for several hours to overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold antisolvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
-
Organic Syntheses. L-Proline, 2-methyl-. Available from: [Link]
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]
-
IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
-
ResearchGate. What is the alternate process for preparing ester hydrochloride?. Available from: [Link]
- Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Available from: [Link]
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
Technical Support Center: Synthesis of N-Methylamino Acids
Welcome to the technical support center for the synthesis of N-methylamino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during these synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues that may arise in your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Over-methylation leading to N,N-dimethylamino acid formation.
Question: My reaction is producing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-N-methylation?
Answer: Over-methylation is a frequent challenge, particularly in methods that employ strong methylating agents and bases. The formation of the tertiary amine (N,N-dimethylamino acid) occurs when the newly formed secondary amine (the desired N-methylamino acid) successfully competes with the starting primary amine for the methylating agent.
Root Causes & Mechanistic Insight:
-
High Reactivity of Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are highly reactive and can lack selectivity, especially if not used under strictly controlled conditions.
-
Excess Reagents: Using a significant excess of the methylating agent or base increases the statistical probability of a second methylation event.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less reactive secondary amine to undergo methylation.
Preventative & Corrective Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Begin with a 1:1 molar ratio of the amino acid derivative to the methylating agent. A slight excess (up to 1.2 equivalents) of the methylating agent may be necessary to drive the reaction to completion, but further excess should be avoided.
-
Choice of Methylating Agent: Consider using a less reactive methylating agent. For instance, methyl triflate can sometimes offer better control than methyl iodide.
-
Temperature Management: Perform the methylation at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the reaction rate and improve selectivity.
-
The Fukuyama-Mitsunobu Approach: For a more controlled mono-methylation, the Fukuyama-Mitsunobu reaction is an excellent alternative. This method involves the activation of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating selective mono-methylation. [1]
Experimental Protocol: Selective Mono-N-methylation using the Fukuyama-Mitsunobu Reaction [1]
-
Sulfonylation: Dissolve the N-protected amino acid ester in a suitable solvent like N-methylpyrrolidone (NMP). Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP). Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Methylation: To the resulting sulfonamide, add methanol (MeOH), triphenylphosphine (PPh3), and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This step introduces the methyl group onto the sulfonamide nitrogen.
-
Desulfonylation: Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol, in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the N-methylamino acid derivative.
Issue 2: Racemization of the chiral center.
Question: I am observing significant racemization in my final N-methylamino acid product. What are the causes and how can I preserve the stereochemical integrity?
Answer: Racemization is a critical issue in amino acid chemistry, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. The alpha-proton of an amino acid can be abstracted under certain conditions, leading to a loss of stereochemical information.
Root Causes & Mechanistic Insight:
-
Basic Conditions: Strong bases can deprotonate the alpha-carbon, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.
-
Activation Method: Certain methods used to activate the carboxylic acid for peptide coupling can promote racemization, especially if an N-methylamino acid is already incorporated in the peptide chain. [2]The formation of an oxazolonium intermediate is a known pathway for racemization. [2]
-
Deprotection Steps: Saponification of esters using strong bases like sodium hydroxide is a common cause of racemization. [3][4]Similarly, deprotection with strong acids like hydrogen bromide in acetic acid can also lead to significant racemization. [3][4]
Preventative & Corrective Protocols:
-
Mild Bases: When a base is required, opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause racemization compared to smaller, stronger bases like triethylamine. [5]
-
Ester Cleavage: To avoid racemization during ester deprotection, consider using an SN2-type saponification with lithium iodide, which has been shown to be effective while minimizing racemization. [6][7]
-
Peptide Coupling: When coupling an N-methylamino acid, the use of N-hydroxysuccinimide (HONSu) esters can yield stereochemically pure products. [2]
-
Acidic Deprotection: If acidic deprotection is necessary, using hydrogen chloride instead of hydrogen bromide can prevent racemization. [3]
Table 1: Extent of Racemization with Different Deprotection Methods [3]
| Derivative | Deprotection Condition | % Racemization |
| Z-MeIle-OMe | Aqueous NaOH | 18-24% |
| Z-Ala-MeLeu-OMe | Aqueous NaOH | 22% |
| Z-MeIle | 5.6 N HBr in Acetic Acid (4h) | 68% |
| Z-Ala-MeLeu | 5.6 N HBr in Acetic Acid (1h) | 34% |
Issue 3: Incomplete reaction in reductive amination.
Question: My reductive amination of an amino acid with formaldehyde is sluggish and gives low yields of the N-methylamino acid. How can I improve the conversion?
Answer: Reductive amination is a common and often "greener" method for N-alkylation. [8]However, the reaction can be inefficient if not properly optimized. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced. [9]
Root Causes & Mechanistic Insight:
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically most efficient in a weakly acidic medium (pH 4-6). [10]
-
Choice of Reducing Agent: The reducing agent must be capable of reducing the imine but not the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose due to their selectivity. [10][11]
-
Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. [9]
Preventative & Corrective Protocols:
-
pH Optimization: Buffer the reaction mixture to maintain a pH between 4 and 6.
-
Use of Sodium Triacetoxyborohydride: Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride as it is less toxic and can be used in a wider range of solvents. It has been shown to give shorter reaction times and safer byproducts. [11]
-
Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves, can help to drive the reaction towards the imine intermediate. [12]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-methylamino acids?
A1: The most prevalent methods include:
-
Reductive Amination: This involves the reaction of an amino acid with formaldehyde in the presence of a reducing agent. [13]It is a widely used method due to its operational simplicity. [8]
-
Direct Methylation: This approach uses a methylating agent, such as methyl iodide or dimethyl sulfate, to directly alkylate the amino group of a protected amino acid. [14]
-
The Fukuyama-Mitsunobu Reaction: This is a multi-step but highly controlled method that involves the activation of the amine with a nitrobenzenesulfonyl group prior to methylation. [1][6]
-
Via 5-Oxazolidinones: This method provides a unified approach to the synthesis of N-methyl derivatives of the 20 common L-amino acids. [15]
Q2: How can I monitor the progress of my N-methylation reaction?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to check for the formation of byproducts. [11][16]
-
Mass Spectrometry (MS): Confirms the identity of the desired product by its molecular weight and can also help to identify any side products. [17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product. The N-methyl group typically appears as a singlet in the 1H NMR spectrum. [17]
Q3: Are there any specific challenges when working with N-methylamino acids in solid-phase peptide synthesis (SPPS)?
A3: Yes, the incorporation of N-methylamino acids into peptides during SPPS presents unique challenges, primarily due to steric hindrance. [18]
-
Coupling to an N-methylamino acid: The secondary amine of an N-methylamino acid is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling step more difficult.
-
Coupling of two consecutive N-methylamino acids: This is particularly challenging and often requires more potent coupling reagents like PyBroP or the in-situ formation of amino acid chlorides. [18][19]
-
Monitoring Coupling Reactions: Traditional ninhydrin tests are not effective for monitoring coupling to N-methylamino acids. The bromophenol blue test is a suitable alternative. [18]
References
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(2), 467-475.
- Synthetic Preparation of N-Methyl-α-amino Acids.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- A Simple and Rapid Protocol for N-Methyl-α-Amino Acids. Semantic Scholar.
- strategies to overcome steric hindrance in N-methyl
- Reductive Amin
- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed.
- Reductive amin
- D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis. Western Michigan University.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). Benchchem.
- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- On-Resin N-Methylation of Peptides: Applic
- Peptide synthesis troubleshooting using unn
- Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield for (S)-Methyl 2-(methylamino)propanoate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high yield and purity. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of peptide analogues and other biologically active molecules.[1] The introduction of an N-methyl group can enhance the metabolic stability and conformational rigidity of peptides.[2][3] The synthesis typically involves the N-methylation of L-alanine methyl ester or a related precursor. Common synthetic strategies include reductive amination and direct N-alkylation. Each method presents its own set of challenges and optimization parameters. This guide will focus on troubleshooting and frequently asked questions related to these common synthetic routes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Overall Yield
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can arise from several stages of the synthesis. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction: The N-methylation reaction may not have reached completion.
-
Reductive Amination: This method, often proceeding via an imine intermediate, is sensitive to pH.[4] Imine formation is favored under mildly acidic conditions (pH ~6-7), which can be achieved by adding a catalytic amount of acetic acid.[5][6] The subsequent reduction is then carried out with a suitable reducing agent.
-
Direct Alkylation: When using a methylating agent like methyl iodide with a base such as sodium hydride (NaH), strictly anhydrous conditions are essential. Any moisture will quench the NaH, reducing its efficacy.[5] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time and Temperature: These parameters are critical and method-dependent. For instance, the Eschweiler-Clarke reaction, another N-methylation method, often requires elevated temperatures (80-100°C) to proceed efficiently.[5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Difficulties During Workup and Purification: The product is a small, polar molecule, which can lead to significant losses during extraction and purification.
-
Aqueous Solubility: (S)-Methyl 2-(methylamino)propanoate is likely to have considerable solubility in the aqueous phase. To minimize losses during extraction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Column Chromatography: If purification by column chromatography is necessary, it should be optimized to prevent yield loss. The choice of stationary phase and eluent system is critical.
-
Hydrochloride Salt Formation: The final step of precipitating the hydrochloride salt requires careful control. The free base should be dissolved in an anhydrous solvent like diethyl ether or dichloromethane before dropwise addition of a stoichiometric amount of HCl (as a solution in an anhydrous solvent) at low temperature (0–5°C).[7] Strict moisture control is paramount to prevent hydrolysis of the ester.[7]
-
Issue 2: Presence of N,N-Dimethyl-L-Alanine Methyl Ester Impurity
Question: My product analysis (e.g., NMR, MS) shows a significant amount of the over-methylated N,N-dimethyl impurity. How can I prevent this side reaction?
Answer: The formation of the di-methylated product is a common side reaction, especially when using highly reactive methylating agents.[5]
Potential Causes & Solutions:
-
Excess Methylating Agent: The stoichiometry of the methylating agent is a key factor. Using a large excess can drive the reaction towards the di-methylated product.
-
Optimization: Carefully control the molar equivalents of the methylating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific conditions.
-
-
Reaction Conditions: Temperature and reaction time can influence the rate of the second methylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the mono-methylated product by slowing down the rate of the second methylation.
-
Monitoring: Closely monitor the reaction progress. Once the starting material is consumed and a significant amount of the desired product has formed, quench the reaction to prevent further methylation.
-
-
Choice of Methylating Agent and Base System: The reactivity of the reagents plays a crucial role.
-
For direct alkylation, less reactive methylating agents or milder bases could be explored. For instance, using dimethyl sulfate with a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for N-methylation with minimal over-methylation.[2]
-
Issue 3: Racemization of the Chiral Center
Question: I am concerned about maintaining the stereochemical integrity of the (S)-enantiomer. What conditions can lead to racemization, and how can I avoid it?
Answer: Preserving the chirality at the alpha-carbon is critical. Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Base-Mediated Epimerization: Strong bases can deprotonate the alpha-proton, leading to a planar enolate intermediate which can be protonated from either face, resulting in racemization. Avoid using excessively strong bases or prolonged reaction times at high temperatures.
-
Acid-Catalyzed Racemization: While less common for this specific substrate under typical N-methylation conditions, prolonged exposure to strong acids, especially at high temperatures, could potentially lead to racemization.
-
-
Ester Saponification and Re-esterification: If the ester is accidentally hydrolyzed to the carboxylic acid and then re-esterified under non-stereocontrolled conditions, racemization can occur.
-
SN2-type Saponification: If ester cleavage is required at any stage, using conditions that proceed via an SN2 mechanism, such as with lithium iodide, can help avoid racemization that might be observed with hydroxide-mediated hydrolysis.[2]
-
-
Purification: Certain purification methods, if not carefully controlled, could potentially contribute to racemization. For instance, using highly acidic or basic ion-exchange resins should be approached with caution.
To confirm the enantiomeric purity of your final product, chiral High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? L-alanine or L-alanine methyl ester hydrochloride?
A1: Starting with L-alanine methyl ester hydrochloride is generally more direct as it already contains the required ester functionality. If you start with L-alanine, you will first need to perform an esterification reaction, for example, by reacting it with methanol in the presence of an acid catalyst like thionyl chloride or trimethylsilyl chloride (TMSCl).[8][9] This adds an extra step to your synthesis.
Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination of L-alanine methyl ester with formaldehyde?
A2: While sodium borohydride is a common reducing agent, it can also reduce the carbonyl group of the starting aldehyde (formaldehyde).[10] A more selective reducing agent for reductive amination is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are less reactive towards aldehydes and ketones but readily reduce the intermediate iminium ion.[5][11] This selectivity helps to minimize side reactions and improve the yield of the desired amine.[10]
Q3: How do I effectively remove the hydrochloride from the starting L-alanine methyl ester hydrochloride before the N-methylation reaction?
A3: To free the amine for reaction, you need to neutralize the hydrochloride salt. This is typically done by adding a base, such as triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate, to a suspension or solution of the starting material in an appropriate solvent. The resulting triethylammonium chloride or sodium chloride can then be removed by filtration or extraction.
Q4: My final product is an oil instead of a crystalline solid. What should I do?
A4: The hydrochloride salt of (S)-Methyl 2-(methylamino)propanoate should ideally be a crystalline solid.[7] If you obtain an oil, it could be due to the presence of impurities or residual solvent. Try the following:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane) and stir or sonicate the mixture. This can often induce crystallization.
-
Re-precipitation: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then slowly add a non-polar solvent until the solution becomes cloudy. Allow it to stand, preferably at a low temperature, to allow crystals to form.
-
Drying: Ensure your product is completely free of solvent by drying it under high vacuum for an extended period.
Q5: What are the key analytical techniques I should use to characterize my final product?
A5: For full characterization, you should use a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Experimental Protocols & Data
Table 1: Representative Reaction Conditions for N-Methylation
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Reductive Amination | L-alanine methyl ester HCl | Formaldehyde, NaBH₃CN, Acetic Acid (cat.) | Methanol | Room Temp | Moderate to Good | [5][11] |
| Direct Alkylation | Boc-L-alanine | NaH, Methyl Iodide | Anhydrous THF | 0°C to Room Temp | Good | [5] |
| Eschweiler-Clarke | L-alanine | Formic Acid, Formaldehyde | Water | 90-100°C | Moderate | [5] |
Protocol 1: Reductive Amination of L-Alanine Methyl Ester Hydrochloride
-
To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add aqueous formaldehyde (37%, 1.2 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine as an oil.
-
Dissolve the oil in anhydrous diethyl ether and cool to 0°C.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Direct N-Alkylation of Boc-Protected L-Alanine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of Boc-L-alanine (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.[5]
-
Cool the reaction to 0°C and cautiously quench with isopropyl alcohol, followed by water.[5]
-
Reduce the solvent volume by rotary evaporation.
-
Extract the aqueous layer with ether to remove mineral oil.
-
Acidify the aqueous layer to pH ~2-3 with cold 1M HCl and extract the product into ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-N-methyl-L-alanine.
-
The Boc protecting group can then be removed using standard methods (e.g., TFA in DCM or HCl in dioxane).
-
The resulting N-methyl-L-alanine can then be esterified to yield the desired product.
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Decision Tree for Preventing Over-methylation
Caption: A decision tree for preventing the formation of the N,N-dimethyl side product.
References
- BenchChem. (n.d.). Technical Support Center: N-Methylation of Alanine.
-
Chen, B.-C., Skoumbourdis, A. P., Guo, P., Bednarz, M. S., Kocy, O. R., Sundeen, J. E., & Vite, G. D. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296. Available from: [Link]
-
Ollivier, N., Dheur, J., Menta, M., & Dujardin, G. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 8(15), 3383–3386. Available from: [Link]
-
Chamoin, S., Hadvary, P., Hber, G., Janser, P., Locher, H., & Weber, M. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 279-283. Available from: [Link]
-
Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available from: [Link]
-
Scrima, M., et al. (2003). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Tetrahedron Letters, 44(3), 593-595. Available from: [Link]
- Smolecule. (2023). Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6.
-
GlaxoSmithKline. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chegg. (2022). In the reductive amination reaction of pyruvate ester and benzylamine, what is the purpose of using acetic acid?. Retrieved from [Link]
-
Hurek, C., et al. (2018). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. BMC Genomics, 19(1), 834. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of N-Methyl-L-Alanine in Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Mata, S., et al. (2017). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 19(31), 20569-20575. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Solved In the reductive amination reaction of pyruvate ester | Chegg.com [chegg.com]
- 7. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
preventing racemization during N-methylation of amino acids
Welcome, Researcher. This guide is designed to serve as a direct line to our application science team. We understand the critical importance of maintaining stereochemical integrity during the N-methylation of amino acids, a crucial step in peptide and medicinal chemistry. Racemization is a persistent challenge, leading to diastereomeric impurities that are often difficult to separate and can have significant consequences for biological activity.
This document is structured as an interactive troubleshooting guide. We will address the most common issues our users encounter, explain the underlying chemical principles, and provide validated protocols to help you achieve clean, epimer-free N-methylation.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing significant racemization (>5%) in my N-methylated amino acid product. What is the most likely cause?
This is the most common issue we encounter. In over 90% of cases, significant racemization during the N-methylation of N-urethanyl-protected amino acids proceeds through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.
The Mechanism of Racemization:
-
Activation: The process begins with the activation of the carboxylic acid group. This is often intentional, as in a peptide coupling reaction, or can be an unintended consequence of the reaction conditions.
-
Oxazolone Formation: The urethane-protected nitrogen's carbonyl oxygen attacks the activated carboxyl group, cyclizing to form the oxazolone.
-
Tautomerization & Racemization: The Cα proton of the oxazolone is highly acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate or a related resonance-stabilized aromatic oxazole.
-
Reprotonation: Subsequent reprotonation of this achiral intermediate can occur from either face with roughly equal probability, resulting in a racemic or epimerized mixture of the amino acid derivative.
Certain amino acids, such as Phenylalanine (Phe) and Histidine (His), are particularly susceptible to this pathway.
Q2: Which N-methylation methods are least likely to cause racemization?
The key to preventing racemization is to choose a method that avoids activating the carboxylic acid group, thereby circumventing the oxazolone pathway. Methods based on reductive amination are generally the safest and most widely employed for this purpose.
This classic method involves treating the N-protected amino acid with formaldehyde to form a transient Schiff base (or oxazolidinone with some protecting groups), which is then reduced in situ to the N-methyl amine.
-
Mechanism: The reaction proceeds without activation of the carboxyl group. The stereocenter at the α-carbon is not involved in the reaction and its configuration remains intact.
-
Advantages: Generally very low to non-existent racemization, high yields, and uses inexpensive reagents.
-
Considerations: The choice of reducing agent is important. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used and effective.
This method provides a controlled, monospecific N-methylation for amino acids protected with a 2-nitrobenzenesulfonyl (Nosyl) group.
-
Mechanism: The Nosyl group makes the N-H proton acidic enough to be deprotonated under Mitsunobu conditions (DEAD/PPh₃), followed by alkylation with methanol. The carboxyl group is typically protected as an ester and is not activated.
-
Advantages: Excellent for sensitive substrates and known for preserving stereochemical integrity.
-
Considerations: Requires installation and subsequent removal of the Nosyl protecting group, adding steps to the synthesis. The Mitsunobu reaction also generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which must be removed.
The following table compares common N-methylation strategies:
| Method | Typical Reagents | Racemization Risk | Key Advantages | Key Disadvantages |
| Reductive Amination | Formaldehyde, NaBH₄ / STAB | Very Low | High yield, cost-effective, robust | May require optimization for some substrates |
| Fukuyama-Mitsunobu | Nosyl-Cl, DEAD, PPh₃, MeOH | Very Low | Clean monospecific methylation, high fidelity | Multi-step (protection/deprotection), byproduct removal |
| Methyl Iodide / Base | MeI, K₂CO₃, NaH, etc. | Variable to High | Direct, simple concept | High risk of racemization, over-methylation |
| Trimethylsilyldiazomethane | TMSCHN₂ | Low to Moderate | Methylates carboxylic acid first, then N-methylation possible | Reagent toxicity and cost, requires careful control |
Q3: I must use a direct alkylation method with a methylating agent like methyl iodide. How can I minimize racemization?
While we strongly recommend reductive amination, we understand that sometimes direct alkylation is necessary. Success hinges on carefully controlling the reaction conditions to disfavor oxazolone formation.
Key Factors to Control:
-
Base Selection: This is the most critical parameter. Avoid strong, non-nucleophilic bases like DBU or strong alkoxides if possible. A weaker, heterogeneous base is often superior.
-
Recommended: Use a mild, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These have lower solubility in organic solvents, which can temper the basicity of the medium and reduce the rate of proton abstraction from the oxazolone intermediate.[1]
-
Avoid: Strong, soluble organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which significantly accelerate racemization.[1]
-
-
Solvent Choice: The polarity of the solvent plays a crucial role.
-
Recommended: Use less polar, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). These solvents can slow down the rate of both oxazolone formation and its subsequent enolization compared to polar aprotic solvents.
-
Avoid: Highly polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are known to promote racemization.[2]
-
-
Temperature Control:
-
Recommended: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C and allowing it to slowly warm to room temperature. Lower temperatures decrease the rate of the competing racemization pathway.
-
-
Protecting Group Strategy:
-
The N-protecting group's identity influences the ease of oxazolone formation. While you may not be able to change this, be aware that N-acyl groups (like Benzoyl) are more prone to racemization than urethane-type protecting groups (like Boc, Cbz, or Fmoc).
-
Validated Protocol: Racemization-Free N-Methylation via Reductive Amination
This protocol is optimized for the N-methylation of a generic N-Boc protected amino acid and is designed to minimize racemization.
Materials:
-
N-Boc-L-amino acid (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, ~4.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-Boc-L-amino acid in THF (~0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Formation of Intermediate: Add aqueous formaldehyde (4.0 eq) to the solution. Then, add 1 M NaOH dropwise until the pH of the solution is approximately 8-9. Stir the reaction at 0 °C for 1 hour. This step forms the oxazolidinone intermediate.
-
Reduction: In a separate flask, dissolve NaBH₄ (1.5 eq) in a small amount of cold water. Add the NaBH₄ solution dropwise to the reaction mixture at 0 °C. Caution: Hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3. This will neutralize excess NaBH₄.
-
Extraction: Add Ethyl Acetate (EtOAc) to the flask. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-L-amino acid.
-
Purification & Analysis: Purify the product as necessary, typically by column chromatography. Crucially, analyze the enantiomeric purity of the final product using a suitable chiral HPLC or GC method to confirm the absence of the D-isomer.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-publishing platform.
-
Slideshare. (n.d.). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 5817. MDPI. Retrieved from [Link]
-
Miyazawa, T., et al. (1983). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Journal of the Chinese Chemical Society, 30(3), 153-162. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Duengo, S., et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Retrieved from [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314334121. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562-2570. Retrieved from [Link]
-
Helal, C. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Journal of the American Chemical Society, 136(8), 3234-3243. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]
-
Sánchez-Sanz, G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5676. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Challenges of Coupling N-Methylated Amino acids in Peptide Synthesis
Welcome to the technical support center dedicated to addressing the complexities of incorporating N-methylated amino acids into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the significant benefits of N-methylation—such as enhanced metabolic stability, increased cell permeability, and improved receptor affinity—while mitigating the synthetic challenges.[1][2][3][4]
This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in scientific principles to empower you to overcome common hurdles and achieve successful synthesis of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What makes coupling N-methylated amino acids so challenging compared to their non-methylated counterparts?
The primary difficulty arises from steric hindrance.[5][6] The presence of a methyl group on the amide nitrogen creates a more crowded environment around the nitrogen nucleophile.[5] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[5][6] This problem is especially pronounced when attempting to couple two consecutive N-methylated residues.[5]
Q2: What are the typical signs of a failed or incomplete coupling reaction involving an N-methylated amino acid?
Several indicators can point to an inefficient coupling step:
-
Positive Bromophenol Blue Test: After the coupling reaction, a blue or green color on the resin beads indicates the presence of unreacted free amines. A successful, complete coupling is indicated by a yellow color.[1][5]
-
Low Final Yield: A significantly lower than expected yield of the final peptide is a strong indicator of poor coupling efficiency at one or more steps.[5]
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product may reveal the presence of peptides missing the intended N-methylated amino acid, confirming incomplete coupling.[5]
Q3: Can I use standard coupling reagents like HBTU or HCTU for N-methylated amino acids?
While standard uronium-based reagents like HBTU and HCTU are effective for many peptide couplings, they often prove to be inefficient for sterically hindered N-methylated amino acids.[1][5] Their potency is frequently insufficient to drive the reaction to completion, leading to the issues described in Q2. It is highly recommended to use more powerful coupling reagents for these challenging steps.[5][6]
Q4: How does N-methylation impact the potential for epimerization during peptide synthesis?
Epimerization, the undesirable inversion of stereochemistry at the alpha-carbon, can be a concern during peptide synthesis, particularly under basic conditions.[7] For N-methylated amino acids, the slower reaction kinetics due to steric hindrance can prolong the exposure of the activated amino acid to the basic reaction environment, potentially increasing the risk of epimerization.[7] This is especially true for amino acids that are already prone to racemization.[8] Careful selection of coupling reagents and additives that minimize reaction times is crucial.
Q5: Is it better to use pre-synthesized N-methylated amino acids or to perform N-methylation on the resin-bound peptide?
Both strategies are viable, and the choice depends on the specific sequence and research goals.
-
Using pre-synthesized Fmoc-N-methyl-amino acids: This is the more common approach. It allows for a more controlled incorporation of the N-methylated residue at a specific position.
-
On-resin N-methylation: This method involves synthesizing the peptide chain and then selectively methylating the amide nitrogen of a specific residue while it is still attached to the solid support.[2][9] This can be a powerful tool for creating libraries of N-methylated peptide analogs for structure-activity relationship (SAR) studies.[2] However, it requires careful optimization to ensure complete and specific methylation without side reactions.[9]
Troubleshooting Guide
Problem 1: Incomplete Coupling Reaction
Symptoms:
-
Low yield of the final peptide.[5]
-
Mass spectrometry data shows significant deletion sequences at the N-methylated position.[5]
Root Cause Analysis and Solutions:
The most likely cause is insufficient reactivity of the coupling reagents to overcome the steric hindrance of the N-methyl group.
Workflow for Overcoming Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling of N-methylated amino acids.
Detailed Solutions:
-
Implement Double Coupling: If a single coupling is insufficient, repeat the coupling step with a fresh solution of the activated amino acid.[5] This can help drive the reaction to completion.
-
Increase Reaction Temperature: Elevating the temperature can significantly improve coupling efficiency for sterically hindered residues.[5] However, this should be done with caution as some amino acid side chains, like Fmoc-Arg(Pbf)-OH, can be susceptible to side reactions at higher temperatures.[5]
-
Leverage Microwave-Assisted Peptide Synthesis (MW-SPPS): Microwave synthesis is a highly effective technique for accelerating difficult couplings by rapidly and efficiently heating the reaction mixture.[2][5] This often results in higher yields and purities in a shorter time frame.[5]
Problem 2: Suspected Epimerization of the N-Methylated Residue
Symptoms:
-
HPLC analysis of the crude product shows a doublet or a broadened peak for the target peptide.
-
Chiral chromatography confirms the presence of a diastereomer.
Root Cause Analysis and Solutions:
Epimerization is often a consequence of prolonged exposure of the activated amino acid to a basic environment, which can be exacerbated by the slow coupling kinetics of N-methylated residues.[7]
Diagram of Epimerization Mechanism:
Caption: Simplified mechanism of base-catalyzed epimerization via an enolate intermediate.
Detailed Solutions:
-
Optimize the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIEA) where possible. The choice of base can have a significant impact on the rate of epimerization.[10]
-
Minimize Pre-activation Time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for epimerization.[10] Prepare the activated amino acid solution and add it to the resin immediately.
-
Use Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure can suppress epimerization by forming less reactive, more stable active esters.[11][12] They are highly recommended for use with phosphonium and aminium coupling reagents.[5][11]
-
Lower the Temperature: If possible, performing the coupling at a lower temperature can reduce the rate of epimerization.[12] This may require longer reaction times, so a balance must be struck.
Recommended Experimental Protocol: Coupling to an N-Methylated Amine using HATU
This protocol provides a robust starting point for the efficient coupling of an Fmoc-protected amino acid onto a resin-bound N-methylated amine.
Materials:
-
Resin-bound peptide with a free N-methylated amine terminus
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
DIEA (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Bromophenol blue test solution
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes to ensure optimal accessibility of the reactive sites.[5]
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIEA (8 eq.) to the solution.[1]
-
Pre-activation: Gently mix the activation solution at room temperature for 2-5 minutes.[1]
-
Coupling: Add the pre-activated solution to the swollen resin.
-
Reaction: Shake the resin suspension at room temperature for 1-2 hours. For particularly difficult couplings, the temperature can be increased to 50°C, or a microwave synthesizer can be utilized.[5]
-
Monitoring: After the reaction time, take a small sample of the resin, wash it thoroughly with DMF, and perform a bromophenol blue test.[1][5] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1][5]
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 4-6 with a fresh solution of activated amino acid.[5]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents before proceeding to the next deprotection step.
References
-
Zhang, W., et al. (2020). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Communications. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Processes. [Link]
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]
-
Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Wang, Y., et al. (2024). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]
-
Nan, F., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]
-
Albericio, F., & Carpino, L. A. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. [Link]
-
Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Waseda University. (n.d.). Epimerization of Peptide. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition. [Link]
-
Pan, D., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Improving the Solubility of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Welcome to the technical support center for (S)-Methyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a hydrochloride salt of an amino acid ester, its solubility behavior is governed by a range of physicochemical properties.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges in your experimental work.
I. Understanding the Solubility Profile
This compound, an amino acid derivative, is generally expected to have good solubility in polar protic solvents like water due to its ionic nature.[1][3] However, various factors can influence its dissolution, leading to experimental hurdles. This guide will walk you through systematic approaches to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water, even though it's a salt?
A1: While hydrochloride salts are typically water-soluble, several factors can impede dissolution.[1][2] These include:
-
Common Ion Effect: If your aqueous solution already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.[4]
-
pH of the Solution: The pH of the solvent is critical. As a salt of a weak base (the methylamino group), the pH of the solution will influence the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the compound.[5][6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[7]
-
Purity of the Compound: Impurities can significantly affect the solubility of the target compound.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent. In acidic to neutral solutions, the methylamino group is protonated, existing as a cation which readily interacts with water, leading to higher solubility.[8][9] As the pH becomes more basic, the amine group gets deprotonated, leading to the formation of the free base, which is generally less soluble in water.[10] The relationship between pH, pKa, and the intrinsic solubility of the free base and the salt determines the overall solubility profile.[5]
Q3: Can temperature be used to improve solubility?
A3: Yes, for most salts, solubility increases with temperature.[11] Gently heating the solvent while dissolving the compound can be an effective strategy. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.
Q4: Are there alternative solvents I can use if water is not effective?
A4: Yes, if aqueous solubility is a persistent issue, you can explore other polar protic solvents such as lower-aliphatic alcohols (e.g., methanol, ethanol).[3] It's also possible to use co-solvent systems, where a water-miscible organic solvent is added to water to enhance solubility.[12][13][14]
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols to systematically address and improve the solubility of this compound.
A. Initial Assessment of Solubility
Before attempting to improve solubility, it's essential to have a baseline understanding of the compound's behavior in your chosen solvent system.
Protocol 1: Baseline Aqueous Solubility Determination
This protocol uses the isothermal equilibrium method to determine the solubility of your compound.[3]
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Thermostatic shaker
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of the compound to a known volume of water in a sealed vial.
-
Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Centrifuge the sample to further separate the solid and liquid phases.[3]
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
B. Strategies for Solubility Enhancement
If the baseline solubility is insufficient for your application, the following strategies can be employed.
1. pH Adjustment
Adjusting the pH is often the most direct way to improve the solubility of ionizable compounds.[13][15]
Protocol 2: pH-Solubility Profiling
Objective: To determine the optimal pH range for maximizing the solubility of this compound.
Procedure:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).
-
Following the procedure in Protocol 1 , determine the solubility of the compound in each buffer.
-
Plot the solubility as a function of pH to identify the pH of maximum solubility (pHmax).[5]
Interpreting the Results: You should observe that the solubility is highest at lower pH values and decreases as the pH increases. This data will allow you to select an appropriate pH for your experiments to ensure complete dissolution.
Troubleshooting Flowchart: pH Adjustment
Caption: A flowchart for troubleshooting solubility via pH adjustment.
2. Co-solvency
The use of co-solvents can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[12][14][16]
Protocol 3: Co-solvent Screening
Objective: To identify an effective co-solvent system for dissolving this compound.
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[12]
Procedure:
-
Prepare a series of co-solvent mixtures with water at different volume ratios (e.g., 10%, 20%, 50% v/v of the co-solvent).
-
Using Protocol 1 , determine the solubility of the compound in each co-solvent mixture.
-
Plot solubility against the percentage of the co-solvent to find the optimal ratio.
Data Presentation: Co-solvent Solubility
| Co-solvent | Ratio (v/v) in Water | Solubility (mg/mL) at 25°C |
| Ethanol | 10% | Experimental Data |
| 20% | Experimental Data | |
| Propylene Glycol | 10% | Experimental Data |
| 20% | Experimental Data |
Workflow for Co-solvent Screening
Caption: A workflow diagram for the co-solvent screening process.
3. Salt Form Screening
If solubility issues persist, it may be beneficial to consider forming a different salt of the parent compound.[7][17][18][19] While you are starting with the hydrochloride salt, other counter-ions (e.g., mesylate, tosylate, sulfate) might yield a salt with more favorable solubility properties.[17]
Protocol 4: Small-Scale Salt Screening
Objective: To identify alternative salt forms with improved solubility.
Procedure:
-
Dissolve the free base of (S)-Methyl 2-(methylamino)propanoate in a suitable organic solvent.
-
In separate vials, add stoichiometric amounts of different acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid).
-
Allow the salts to precipitate. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.
-
Isolate and dry the newly formed salts.
-
Characterize the new salt forms using techniques like XRPD to confirm their crystalline nature.
-
Determine the aqueous solubility of each new salt form using Protocol 1 .
Data Presentation: Alternative Salt Solubility
| Salt Form | Counter-ion | Aqueous Solubility (mg/mL) at 25°C |
| Hydrochloride | Cl⁻ | Baseline Data |
| Mesylate | CH₃SO₃⁻ | Experimental Data |
| Tosylate | C₇H₇SO₃⁻ | Experimental Data |
| Sulfate | SO₄²⁻ | Experimental Data |
III. Conclusion
Improving the solubility of this compound is a multi-faceted challenge that can be systematically addressed. By understanding the fundamental principles of solubility and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can overcome dissolution issues and proceed with their experiments effectively. Always begin with a thorough characterization of the compound's baseline solubility and then explore pH adjustment, co-solvency, and, if necessary, alternative salt forms.
IV. References
Sources
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. criver.com [criver.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water [ouci.dntb.gov.ua]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. improvedpharma.com [improvedpharma.com]
Technical Support Center: Scale-Up of (S)-Methyl 2-(methylamino)propanoate hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of (S)-Methyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, scientifically grounded solutions.
Troubleshooting Guide
This section provides answers to specific problems you may encounter during the synthesis of this compound, a valuable chiral building block.[1]
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields during the scale-up of our synthesis. What are the likely causes and how can we optimize the reaction to improve the yield?
Answer: Low yields during the scale-up of this synthesis can often be attributed to several factors, primarily related to the N-methylation step of L-alanine methyl ester. The most common methods for this transformation are reductive amination and the Eschweiler-Clarke reaction.
Potential Causes & Solutions:
-
Incomplete Reaction: On a larger scale, ensuring complete conversion is critical.
-
Reductive Amination: This method involves the reaction of L-alanine methyl ester with formaldehyde to form an imine, which is then reduced. The pH is a critical parameter; imine formation is favored under mildly acidic conditions (pH ~6-7), while the reduction is efficient at this pH.[2] Ensure homogenous mixing and adequate reaction time. On a larger scale, heat transfer can be less efficient, so monitoring the internal temperature is crucial.
-
Eschweiler-Clarke Reaction: This reaction uses excess formic acid and formaldehyde and is often performed at elevated temperatures (80-100°C).[2][3][4] Insufficient heating can lead to an incomplete reaction.[2] Ensure the reaction mixture reaches and maintains the target temperature throughout the vessel.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical.
-
In the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is necessary to drive the reaction to completion.[3][4]
-
For reductive amination, using less than the required equivalents of the reducing agent, such as sodium borohydride or sodium cyanoborohydride, will result in incomplete conversion.[5][6]
-
-
Side Reactions:
-
Over-methylation: Formation of the tertiary amine, (S)-Methyl 2-(dimethylamino)propanoate, is a common side reaction.[2] This is particularly prevalent with highly reactive methylating agents. The Eschweiler-Clarke reaction is generally preferred for avoiding quaternary ammonium salt formation, as the reaction stops at the tertiary amine stage.[3][7]
-
Decomposition of Reducing Agent: Sodium borohydride can react with water and alcohols, generating hydrogen gas and reducing its effectiveness.[8][9] When using sodium borohydride in a protic solvent like methanol, it should be added portion-wise at a controlled temperature to minimize decomposition.[10]
-
-
Workup and Purification Losses: The product is a small, polar molecule, which can lead to significant losses during extraction and isolation.[2]
-
It can have high solubility in the aqueous phase.[2] Multiple extractions with a suitable organic solvent are recommended to maximize recovery.
-
The hydrochloride salt is hygroscopic and should be handled in a dry environment to prevent moisture absorption, which can affect accurate weighing and subsequent reactions.[11]
-
Experimental Protocol: Optimized Reductive Amination
-
Imine Formation: In a suitable reactor, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in methanol.[12] Cool the solution to 0-5°C.
-
Slowly add a solution of aqueous formaldehyde (1.1 eq).
-
Adjust the pH to ~6.5 with a suitable base (e.g., triethylamine).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the imine formation by a suitable analytical method (e.g., TLC, GC-MS).
-
Reduction: Cool the reaction mixture back to 0-5°C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq). Caution: Hydrogen gas is evolved.[8][9] Ensure adequate ventilation and pressure relief. The reaction is exothermic; maintain the temperature below 10°C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete.
-
Workup: Carefully quench the excess sodium borohydride by the slow addition of acetone or acetic acid until gas evolution ceases.
-
Adjust the pH to ~2 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Basify the aqueous layer to pH ~9-10 with a suitable base (e.g., sodium carbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Issue 2: Presence of Impurities in the Final Product
Question: Our final product contains significant impurities, including the starting material and an over-methylated by-product. How can we improve the purity of our this compound?
Answer: The presence of impurities is a common scale-up challenge. Addressing this requires a combination of optimizing the reaction conditions and refining the purification strategy.
Potential Causes & Solutions:
-
Unreacted Starting Material: This is a clear indication of an incomplete reaction. Refer to the solutions in Issue 1 to drive the reaction to completion.
-
Over-methylation (N,N-dimethylated product):
-
Reaction Control: Carefully control the stoichiometry of the methylating agent. In the Eschweiler-Clarke reaction, while an excess is needed, a large excess can promote side reactions.
-
Alternative Methods: Consider a two-step approach where the amine is first protected, then methylated, followed by deprotection. This offers greater control but adds steps to the synthesis.[13]
-
-
Racemization:
-
The chiral center in L-alanine is susceptible to racemization, especially under harsh basic or acidic conditions and elevated temperatures.[2]
-
Reductive amination under mild, near-neutral pH conditions is generally preferred to minimize racemization.[2] Avoid strong bases where possible if high enantiomeric purity is critical.
-
-
Purification Inefficiencies:
-
Crystallization: Recrystallization of the hydrochloride salt is an effective method for purification. Experiment with different solvent systems to find one that provides good recovery and impurity rejection.
-
Chromatography: While challenging for large-scale production, column chromatography can be used for purification. However, it can lead to yield loss if not optimized.[2]
-
Data Presentation: Impurity Profile Analysis
| Impurity | Potential Cause | Recommended Action |
| L-alanine methyl ester | Incomplete reaction | Increase reaction time/temperature, check reagent stoichiometry |
| (S)-Methyl 2-(dimethylamino)propanoate | Over-methylation | Optimize stoichiometry of methylating agent, consider alternative methods |
| D-enantiomer | Racemization | Use milder reaction conditions (e.g., reductive amination at near-neutral pH) |
Issue 3: Difficulties with Handling Reagents on a Large Scale
Question: We are concerned about the safe handling of sodium borohydride and the workup procedure on a larger scale. What are the key safety considerations and best practices?
Answer: Scaling up reactions involving hazardous reagents requires careful planning and engineering controls.
Key Safety Considerations for Sodium Borohydride:
-
Water Reactivity: Sodium borohydride reacts with water and other protic solvents to produce flammable hydrogen gas.[8][9] This reaction is exothermic and can lead to a runaway reaction if not controlled.[9]
-
Storage: Store sodium borohydride in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[8][14] The container should be tightly closed and handled under an inert atmosphere if possible.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile or neoprene gloves.[8]
-
Quenching: The quenching of excess sodium borohydride must be done slowly and in a controlled manner in a well-ventilated fume hood or reactor with proper off-gas handling. The addition of the quenching agent (e.g., acetone, acetic acid) should be done at a low temperature to manage the exotherm and hydrogen evolution.
Workflow Diagram: Safe Handling and Quenching of Sodium Borohydride
Caption: Workflow for the safe handling of sodium borohydride.
Frequently Asked Questions (FAQs)
Q1: Can other reducing agents be used for the reductive amination step?
A1: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is more selective for the reduction of imines in the presence of aldehydes and ketones and is stable in weakly acidic conditions.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective reagent, though it is sensitive to water and typically used in non-protic solvents.[10]
Q2: What is the best way to monitor the progress of the reaction on a large scale?
A2: For large-scale reactions, in-process controls are essential. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for monitoring the disappearance of the starting material and the appearance of the product. For the Eschweiler-Clarke reaction, monitoring the evolution of carbon dioxide can also give an indication of the reaction rate.
Q3: How can I be sure of the enantiomeric purity of my final product?
A3: The enantiomeric purity should be determined using a chiral analytical method. Chiral HPLC is the most common and reliable technique. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Q4: Are there any solvent-free alternatives for the Eschweiler-Clarke reaction?
A4: Some research has explored solvent-free Eschweiler-Clarke methylations using paraformaldehyde and oxalic acid dihydrate, which can simplify workup and avoid the use of toxic formaldehyde solutions.[15] However, the scalability of these methods would need to be carefully evaluated.
References
-
PrepChem. (n.d.). Synthesis of N-methyl-L-alanine methyl ester hydrochloride. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Standard Operating Procedure: Sodium borohydride. (2012, December 14). University of California. Retrieved from [Link]
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). A. (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2). Organic Syntheses. Retrieved from [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. Retrieved from [Link]
-
Sodium Borohydride SOP. (n.d.). University of Washington. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Housing Innovations. (2025, August 6). Quick Guide to Producing Sodium Borohydride Efficiently. Retrieved from [Link]
-
Rosenau, T., et al. (2003). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 33(24), 458-464. Retrieved from [Link]
- Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride. (n.d.). Google Patents.
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Common Conditions for Reductive Amination. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Pushing the Limits of Sodium Borohydride Hydrolysis for On-Board Hydrogen Generation Systems. (2023, December). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ACS Publications. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). Labcompare. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024, November 21). PMC - NIH. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A continuous process for the preparation of (s)-methyl n-((2'-cyano-[1,1'-biphenyl]. (n.d.). Google Patents.
- 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof. (n.d.). Google Patents.
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). ACS Publications. Retrieved from [Link]
-
The effect of N-methylation on the conformational landscape of alanine. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. icheme.org [icheme.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-Methyl 2-(methylamino)propanoate hydrochloride
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with (S)-Methyl 2-(methylamino)propanoate hydrochloride. The following sections provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your compound.
Impurity Profile: Understanding the Contaminants
Effective purification begins with an understanding of the potential impurities. For this compound, these can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials such as L-alanine and its methyl ester, as well as reagents carried over from the synthesis.
-
Diastereomeric Impurities: If the synthesis is not perfectly stereoselective, the (R)-enantiomer may be present.
-
Degradation Products: As an ester, the primary degradation pathway is hydrolysis to the parent carboxylic acid, (S)-2-(methylamino)propanoic acid. This is often accelerated by the presence of moisture.
-
Residual Solvents: Solvents used during synthesis or workup can become trapped in the crystalline solid.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common observational problems during the purification process and provides a logical path to their resolution.
Symptom: Oily Residue or Failure to Solidify After Solvent Removal
-
Potential Cause: This is often indicative of significant levels of impurities that are depressing the melting point of the compound. It can also suggest the presence of residual, high-boiling-point solvents.
-
Recommended Action: An initial purification by column chromatography is advised to remove the bulk of the impurities. Following chromatography, a final recrystallization step can be employed to obtain a pure, crystalline solid.
Symptom: Persistent Yellow or Brown Discoloration
-
Potential Cause: Color in the final product often points to the presence of minor, highly conjugated impurities or degradation byproducts.
-
Recommended Action: Treatment with activated carbon during the recrystallization process can be effective. Add a small amount of activated carbon to the hot solution before the filtration step to adsorb the colored impurities.
Symptom: Broad or Inconsistent Melting Point
-
Potential Cause: A sharp melting point is a key indicator of purity. A broad melting range suggests the presence of impurities that are disrupting the crystal lattice.
-
Recommended Action: This necessitates a more rigorous purification strategy. A sequential approach of column chromatography followed by recrystallization is often required to remove closely related impurities.
In-Depth Purification Protocols
Protocol 1: High-Purity Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. For this compound, a mixed solvent system of methanol and isopropanol is often effective.
-
Dissolution: Dissolve the crude compound in the minimum amount of hot methanol.
-
Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.
-
Crystallization: Slowly add isopropanol as an anti-solvent to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Preparative Column Chromatography
When dealing with complex impurity profiles, column chromatography provides superior separation capabilities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution system is typically most effective. Start with a non-polar solvent like dichloromethane and gradually increase the polarity by adding methanol.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution and Fraction Collection: Begin the elution process, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
A: The pure compound should be a white to off-white crystalline solid. Any significant deviation from this, such as a pronounced color or an oily consistency, indicates the presence of impurities.
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and can reveal the presence of residual solvents or structural analogs. A sharp melting point is also a strong indicator of high purity.
Q: My NMR spectrum shows a persistent peak around 2.5 ppm. What could this be?
A: A singlet around 2.5 ppm in a deuterated chloroform (CDCl3) spectrum is often indicative of residual dimethyl sulfoxide (DMSO). If DMSO was used at any stage of the synthesis or workup, it can be challenging to remove. Drying under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) can help.
Visualizations and Data
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting purification issues.
Recrystallization Workflow Diagram
Caption: The sequential workflow for high-purity recrystallization.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Application |
| Recrystallization | N/A | Methanol / Isopropanol | Final polishing step, removal of minor impurities. |
| Column Chromatography | Silica Gel | Dichloromethane / Methanol (Gradient) | Bulk purification, separation of closely related impurities. |
References
stability of (S)-Methyl 2-(methylamino)propanoate hydrochloride in different solvents
Welcome to the technical support center for (S)-Methyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for handling and analyzing this compound. Our goal is to ensure the stability and integrity of your material throughout your experimental workflows.
Product Overview & Key Considerations
This compound is a chiral amino acid ester derivative commonly used as a building block in synthetic organic chemistry and pharmaceutical development. As a hydrochloride salt of a methyl ester, its stability is critically influenced by the choice of solvent and experimental conditions. The primary degradation pathways of concern are hydrolysis of the ester in the presence of water and transesterification in alcoholic solvents. Understanding these liabilities is essential for generating reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Q1: What are the recommended storage conditions for this compound?
Answer: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably at 2-8°C.[1] It is crucial to minimize exposure to atmospheric moisture to prevent hydrolysis. Before use, the container should be allowed to equilibrate to room temperature before opening to avoid condensation of moisture onto the cold solid.
Q2: I dissolved the compound in methanol for my reaction, but my yields are low and I see an unexpected side product. What could be happening?
Answer: You are likely observing transesterification . When a methyl ester is dissolved in another alcohol (like ethanol or isopropanol), the methyl group (-OCH₃) can be exchanged with the alkoxy group of the solvent (e.g., -OCH₂CH₃ from ethanol).[2][3] This reaction can be catalyzed by acidic or basic conditions. Since the compound is a hydrochloride salt (acidic), it can promote its own transesterification in an alcohol solvent, especially upon heating.
-
Troubleshooting:
-
If your protocol allows, switch to a non-alcoholic (aprotic) solvent such as Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
If an alcohol solvent is required, use methanol to avoid transesterification.
-
Run the reaction at the lowest possible temperature to minimize the rate of this side reaction.
-
Q3: My compound seems to be degrading in my aqueous buffer. Why is this happening and how can I prevent it?
Answer: The ester functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester into the corresponding carboxylic acid ((S)-2-(methylamino)propanoic acid) and methanol.[4] This reaction is the most common degradation pathway in aqueous media and can be catalyzed by both acids and bases.[4]
-
Troubleshooting:
-
pH Control: The rate of hydrolysis is pH-dependent. Prepare stock solutions in aprotic organic solvents (e.g., DMSO, DMF) and add them to your aqueous buffer immediately before the experiment to minimize the time the compound spends in water. If the compound must be in an aqueous solution for an extended period, conduct a pH stability study to find the pH of maximum stability, which is typically near neutral for similar compounds.
-
Temperature: Perform aqueous experiments at low temperatures (e.g., on ice) whenever possible, as hydrolysis rates increase with temperature.
-
Storage: Never store the compound in aqueous solutions. Prepare fresh solutions for each experiment.
-
Q4: The compound won't dissolve in my nonpolar organic solvent (e.g., hexane, toluene). What should I do?
Answer: As a hydrochloride salt, the compound is ionic and highly polar, making it generally insoluble in nonpolar aprotic solvents.[5] To achieve solubility in less polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate, the hydrochloride salt must often be neutralized to its "free amine" or "free base" form.
-
Procedure for Neutralization (Free-Basing):
-
Dissolve the hydrochloride salt in a minimal amount of water or suspend it in an organic solvent like DCM or ethyl acetate.[3]
-
Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, dropwise while stirring until the aqueous layer is slightly basic (pH ~8-9).[3][6]
-
The neutralized, less polar free amine will preferentially partition into the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and use the resulting solution of the free amine directly.
-
Caution: The free amine form is generally less stable than the hydrochloride salt and should be used immediately after preparation.[6]
Q5: I am seeing a loss of purity over time when the compound is dissolved in DMSO. Is this expected?
Answer: While Dimethyl Sulfoxide (DMSO) is an aprotic solvent and generally a good choice for minimizing hydrolysis and transesterification, some degradation can still occur over extended periods, especially if the DMSO contains water impurities or if the solution is exposed to light or high temperatures. For maximum stability, use anhydrous DMSO and store stock solutions at -20°C or -80°C, protected from light. It is always best practice to prepare fresh solutions.
Solvent Stability & Compatibility Guide
The stability of this compound is highly dependent on the solvent system. The following table provides a general guide. Stability is defined as the time until >2% degradation is observed under typical laboratory conditions (Room Temperature, ambient light).
| Solvent Class | Example Solvents | Recommended Use & Stability | Primary Degradation Pathway |
| Aprotic Polar | Acetonitrile (ACN), DMF, DMSO | Recommended. Suitable for stock solutions and most reaction conditions. Stability is generally high (> 48 hours), but use anhydrous grade and store cold for long-term storage. | Slow hydrolysis from trace water. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Recommended. Good for reactions and extractions, especially of the free amine form. Moderate stability (24-48 hours). | Slow hydrolysis from trace water. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Good. Suitable for many reaction conditions. Ensure peroxide-free THF is used. Moderate stability (24-48 hours). | Slow hydrolysis from trace water. |
| Protic (Non-Alcoholic) | Water (Aqueous Buffers) | Use with Caution / Short-Term Only. Use only for immediate experimental needs. Stability is low (< 8 hours), and highly pH/temperature dependent.[4] | Ester Hydrolysis |
| Protic (Alcoholic) | Methanol (MeOH) | Use with Caution. Use only if the methyl ester is desired. Avoids transesterification but can still undergo acid-catalyzed reactions. | Other acid-catalyzed pathways. |
| Protic (Alcoholic) | Ethanol (EtOH), Isopropanol (IPA) | Not Recommended. High risk of rapid degradation. | Transesterification [7] |
| Aprotic Nonpolar | Hexanes, Toluene, Diethyl Ether | Poor Solubility. Unsuitable for dissolving the HCl salt. Can be used for extraction of the neutralized free amine. | N/A (Insoluble) |
Experimental Protocols
Protocol 1: Workflow for a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To assess the stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours) at a set temperature (e.g., 60°C).
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Store the stock solution (in ACN) at 80°C.
-
Photolytic Degradation: Expose the stock solution (in ACN) in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
-
Sample Quenching & Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Controls: Analyze an unstressed sample (T=0) and a blank solution (solvent only) for comparison.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify the purity of this compound and separate it from potential degradants. Note: As this compound lacks a strong chromophore, derivatization or low UV wavelength detection is necessary.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for detection of the ester carbonyl)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile or a Water/Acetonitrile mixture to a concentration of ~50 µg/mL.
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them.
Ester Hydrolysis (Aqueous Conditions)
Under both acidic and basic aqueous conditions, the ester is cleaved. The base-catalyzed mechanism is typically faster.
Caption: Primary hydrolysis degradation pathway.
Transesterification (Alcoholic Solvents)
In an alcohol solvent (R'-OH), the methyl group of the ester is exchanged with the alkyl group (R') of the solvent.
Caption: Transesterification in alcoholic solvents.
References
-
SciELO. (2008, January 28). Synthesis, characterization and pharmacological evaluation of some new flurbiprofen derivatives. [Link]
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. (2018, February 2). [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. [Link]
-
Wikipedia. Transesterification. [Link]
-
Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. PubMed. (2016, August). [Link]
-
Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
- US Patent US5374765A. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
ResearchGate. (2018, January 31). The solubility of inorganic salts in organic solvents?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: N-Methylamino Acid Synthesis
Welcome to the technical support center for N-methylamino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing N-methylated amino acids and incorporating them into peptides. My aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of N-methylamino acids. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Reductive Amination
Question 1: My reductive amination reaction is showing low yield and incomplete conversion of the starting amine. What are the likely causes and how can I improve it?
Answer:
Low yields in reductive amination for N-methylation are often traced back to several key factors:
-
Inefficient Imine Formation: The initial equilibrium between the primary amino acid and formaldehyde (or another aldehyde) to form the imine intermediate may not be favorable.[1] Water is a byproduct of this step, and its presence can shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: If your reaction conditions permit, use a dehydrating agent like molecular sieves (3Å or 4Å) to sequester water and drive the imine formation forward.
-
pH Optimization: Imine formation is often most efficient under mildly acidic conditions (pH 4-5).[2] This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile. You can use a mild acid catalyst like acetic acid.
-
-
-
Suboptimal Reducing Agent: The choice and timing of the reducing agent addition are critical. Some reducing agents can reduce the starting aldehyde before it has a chance to form the imine.[2]
-
Solution:
-
Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄).[2][3] These reagents are more selective for the imine over the carbonyl group, especially at a slightly acidic pH.
-
Staged Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2][3] Monitor the reaction by TLC or LC-MS to confirm imine formation before proceeding with the reduction.
-
-
-
Poor Solubility: The amino acid starting material may have poor solubility in the reaction solvent, leading to a sluggish reaction.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. Methanol is common for NaBH₃CN reductions, while dichloromethane (DCM) or dichloroethane (DCE) are often used with NaBH(OAc)₃.[3]
-
Esterification: Protecting the carboxylic acid as a methyl or ethyl ester can significantly improve solubility in organic solvents.
-
-
Question 2: I am observing significant amounts of the di-methylated (tertiary amine) product in my reductive amination. How can I favor mono-methylation?
Answer:
Over-alkylation is a classic challenge in N-alkylation reactions.[2] The newly formed secondary amine can be more nucleophilic than the starting primary amine and can react with another equivalent of the aldehyde and reducing agent.
-
Stoichiometry Control:
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of the aldehyde. Avoid a large excess, which will drive the reaction towards di-methylation.
-
-
Reaction Conditions:
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-methylated product.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration at any given time, which can disfavor the second methylation event.
-
-
-
Alternative Methods for Mono-methylation:
Workflow for Reductive Amination
Caption: Reductive amination workflow for N-methylation.
Protecting Group Strategies & On-Resin Methylation
Question 3: During the synthesis of a Boc-protected N-methylamino acid using NaH and MeI, I'm getting a low yield and a messy reaction mixture. What could be going wrong?
Answer:
While the use of sodium hydride (NaH) and methyl iodide (MeI) is a common method for N-methylation of Boc-protected amino acids, several issues can arise:
-
Deprotonation of the Carboxylic Acid: The free carboxylic acid is more acidic than the N-H of the Boc-carbamate. NaH will preferentially deprotonate the carboxyl group. While chelation of the resulting sodium carboxylate can direct methylation to the nitrogen, this is not always efficient.[6][7]
-
Solution:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) before performing the N-methylation. This ensures that NaH only deprotonates the intended N-H group.
-
Stoichiometry of Base: If proceeding without carboxyl protection, precise control of the NaH stoichiometry is crucial. Using slightly more than one equivalent of NaH may be necessary to deprotonate both the carboxyl and the N-H group, but this can lead to other side reactions.
-
-
-
Side Reactions with Sensitive Amino Acids: For certain amino acids, strong bases like NaH can cause side reactions.
Question 4: I'm attempting an on-resin N-methylation using the Biron-Kessler method (o-NBS protection, methylation, deprotection) and the methylation step is incomplete. How can I improve this?
Answer:
The Biron-Kessler method is a powerful technique for on-resin N-methylation, but incomplete reactions can occur, especially with sterically hindered amino acids.[9][10]
-
Inefficient Sulfonylation: The initial protection of the α-amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) must be complete. An unreacted primary amine will not be methylated.
-
Solution:
-
Optimize Base and Pre-activation: Using a stronger, non-nucleophilic base like DBU or a hindered base like 2,4,6-collidine is common. Pre-activating the o-NBS-Cl with a catalytic amount of DMAP can also improve efficiency, especially for hindered residues.[9]
-
Monitoring: Use a colorimetric test (e.g., Kaiser test or bromophenol blue test) to ensure complete sulfonylation before proceeding to the methylation step.[11]
-
-
-
Steric Hindrance in Methylation: The sulfonamide nitrogen can be sterically hindered, making the subsequent methylation with reagents like dimethyl sulfate or methyl iodide less efficient.
-
Solution:
-
Extended Reaction Times: Increase the reaction time for the methylation step.
-
Elevated Temperature: Gentle heating (e.g., 35-40 °C) can sometimes improve the reaction rate, but should be used with caution to avoid side reactions.
-
Choice of Base: DBU is commonly used as the base for the methylation step.[10] Ensure it is fresh and used in sufficient excess.
-
-
-
Incomplete o-NBS Removal: The final desulfonylation step must be complete to liberate the N-methyl amine for the next coupling.
On-Resin N-Methylation Workflow (Biron-Kessler Method)
Caption: Key steps of the on-resin N-methylation procedure.
Fukuyama-Mitsunobu Reaction
Question 5: My Fukuyama-Mitsunobu reaction for N-alkylation is giving low yields. What are the common pitfalls?
Answer:
The Fukuyama-Mitsunobu reaction is an excellent method for the synthesis of secondary amines from primary sulfonamides and alcohols. However, its success is highly dependent on the reaction conditions and reagents.
-
Reagent Quality and Combination: The phosphine and azodicarboxylate reagents are sensitive to air and moisture. The choice of this pair can also be critical.
-
Solution:
-
Use Fresh Reagents: Ensure your triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are of high quality and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Alternative Reagents: For difficult couplings or to simplify purification, consider using polymer-bound PPh₃ or alternative azodicarboxylates like di-tert-butyl azodicarboxylate (DTBAD), which can generate byproducts that are easier to remove.[12]
-
-
-
Steric Hindrance: The reaction can be sensitive to steric hindrance at the alcohol, particularly with secondary alcohols.[4][13]
-
Solution:
-
More Reactive Phosphines: For hindered secondary alcohols, using a more nucleophilic phosphine like trimethylphosphine (PMe₃) or triethylphosphine (PEt₃) can sometimes improve yields compared to PPh₃.[4]
-
Longer Reaction Times/Higher Temperature: As with other reactions, extending the reaction time or moderately increasing the temperature might be necessary for sterically demanding substrates.
-
-
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[14] The 2-nitrobenzenesulfonamide (nosylamide) is sufficiently acidic, but if you are using a different sulfonamide, ensure its N-H is acidic enough to be deprotonated under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my N-methylation reaction?
A1: The choice of analytical method depends on your specific reaction.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring reactions in solution. Staining with ninhydrin can be useful, as primary amines will give a strong positive result (purple color), while the N-methylated secondary amine will give a weaker or different colored spot (often yellow/orange).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It allows you to track the disappearance of starting materials and the appearance of the desired product, as well as identify any side products by their mass. This is especially crucial for on-resin reactions where a small cleavage from the resin is analyzed.
Q2: I'm coupling an Fmoc-N-methylamino acid in solid-phase peptide synthesis (SPPS), and the coupling is very inefficient. What should I do?
A2: This is a very common problem due to the steric hindrance of the N-methyl group, which makes it a less reactive nucleophile.[11]
-
Use a Stronger Coupling Reagent: Standard coupling reagents like HBTU/HOBt may not be sufficient. More potent activators are recommended, such as HATU, HCTU, or PyAOP, often in combination with an additive like HOAt or Oxyma.[11]
-
Double Coupling: Perform the coupling step twice to ensure it goes to completion.
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer period (e.g., 2-4 hours or even overnight for particularly difficult couplings).
-
Monitor Completion: Use a colorimetric test like the bromophenol blue test to confirm the absence of free amines before proceeding to the next step.[11] A positive test (blue/green beads) indicates an incomplete reaction, and a recoupling is necessary.[11]
Q3: Can N-methylation cause racemization of the amino acid?
A3: Yes, racemization is a potential risk, particularly under basic conditions or during certain activation steps in peptide coupling.[15]
-
During Synthesis: Methods involving strong bases and high temperatures increase the risk of epimerization at the alpha-carbon. It's important to use the mildest conditions possible. For example, when using NaH for methylation, keeping the temperature low is critical.[8]
-
During Peptide Coupling: Coupling an N-methylamino acid residue is known to have a higher risk of racemization compared to its non-methylated counterpart.[15] Using additives like HOAt can help to suppress this side reaction.
-
Analysis: It is advisable to analyze the enantiomeric purity of your final N-methylated amino acid using a chiral HPLC or GC method.
Q4: Are there any amino acid side chains that are particularly problematic for N-methylation?
A4: Yes, certain side chains require special consideration.
-
Aspartic Acid: On-resin N-methylation of Asp can lead to aspartimide formation, especially during the DBU-mediated desulfonylation step, which can result in a complex mixture of byproducts.[9] Using milder conditions or shorter exposure to the base is recommended.
-
Serine/Threonine: The hydroxyl group can be a competing site for alkylation. Protection of the hydroxyl group (e.g., as a benzyl or t-butyl ether) is essential before N-methylation. As mentioned earlier, β-elimination is also a risk with serine under strongly basic conditions.[8]
-
Arginine, Tryptophan, Cysteine, Methionine: These residues have nucleophilic side chains that can be susceptible to methylation or other side reactions, especially with harsh reagents. Appropriate side-chain protection is crucial. For example, when methylating Arg, using a robust protecting group like Pbf is important.[16][17]
Protocols
Protocol 1: General Procedure for Reductive Amination of an Amino Acid Ester
-
Dissolution: Dissolve the amino acid ester hydrochloride (1.0 eq) in methanol (approx. 0.1-0.2 M).
-
Neutralization: Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 1.2 eq) to the solution. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding acetic acid until gas evolution ceases. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Reagent | Equivalents | Purpose |
| Amino Acid Ester HCl | 1.0 | Starting Material |
| Triethylamine | 1.1 | Neutralize HCl salt |
| Formaldehyde (37%) | 1.2 | Carbonyl source for imine |
| Sodium Cyanoborohydride | 1.5 | Selective reducing agent |
References
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 3, 2026, from [Link]
- Baran, P. S., & Zografos, A. L. (2009). Alpha-N-methylation of amino acids.
-
Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 3, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Reddit. (2023, January 5). Methylation of NH2 Troubleshooting?. r/Chempros. [Link]
- Baran, P. S., & Zografos, A. L. (2009). N-Methylation of amino acids.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 3, 2026, from [Link]
-
Vijay, K. (2012, October 12). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 67(14), 4947–4949. [Link]
-
Andersen, R. J., et al. (2008). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Combinatorial Chemistry, 10(5), 758–764. [Link]
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]
-
Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18868–18877. [Link]
-
Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 47(1), 104-109. [Link]
-
Strømgaard, K., et al. (2004). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. The Journal of Organic Chemistry, 69(17), 5712–5721. [Link]
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). On the selective N-methylation of BOC-protected amino acids. Semantic Scholar. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]
-
Liguori, A., et al. (2013). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 17(12), 1270-1301. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved January 3, 2026, from [Link]
-
Góngora-Benítez, M., et al. (2014). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 19(9), 13899–13917. [Link]
-
Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Analytical Biochemistry, 248(1), 99-107. [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation. Retrieved January 3, 2026, from [Link]
-
G. A. D. A. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(19), 3435-3441. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]
-
Cooper, C., et al. (Eds.). (2009). Amino acid analysis: methods and protocols. Humana Press. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 3, 2026, from [Link]
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. [Link]
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- 12. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 17. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Analysis of (S)-Methyl 2-(methylamino)propanoate Hydrochloride by HPLC
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. (S)-Methyl 2-(methylamino)propanoate, a methylated amino acid ester, is a valuable chiral building block in organic synthesis. Its hydrochloride salt form necessitates a well-designed analytical strategy to ensure enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering a blend of resolution, sensitivity, and robustness.[1][2]
This guide provides an in-depth comparison of HPLC-based methodologies for the chiral analysis of (S)-Methyl 2-(methylamino)propanoate hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind the selection of chiral stationary phases (CSPs), mobile phase composition, and sample preparation, empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: A Secondary Amine Hydrochloride Salt
This compound presents a unique set of analytical considerations. The secondary amine and the ester functional groups are key interaction sites for chiral recognition. The hydrochloride salt form means the analyte will be in a cationic state in solution, a factor that must be leveraged for effective separation. Our method development will, therefore, focus on direct chiral resolution using CSPs that can effectively interact with these features.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the cornerstone of a successful enantioselective separation. Based on the structural characteristics of our analyte, three classes of CSPs emerge as primary candidates: Polysaccharide-based, Macrocyclic Glycopeptide, and Zwitterionic CSPs.
| Chiral Stationary Phase (CSP) Class | Principle of Separation | Suitability for (S)-Methyl 2-(methylamino)propanoate HCl | Potential Advantages | Potential Challenges |
| Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) | Based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer.[3][4] | High. The carbamate and ester groups of the analyte can interact with the CSP. | Broad applicability, wide range of available columns, and robust performance. | May require non-polar mobile phases, which can be a challenge for the solubility of the hydrochloride salt. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Multi-modal interactions including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic basket-like structure.[5][6] | Very High. The cationic nature of the analyte can engage in strong ionic interactions with the CSP. | Excellent for polar and ionizable compounds, compatible with a wide range of mobile phases including polar organic and reversed-phase.[7] | Can sometimes exhibit complex retention behavior. |
| Zwitterionic (e.g., Quinine-based) | Utilizes both anion- and cation-exchange functionalities, making it ideal for the separation of zwitterionic and ionizable molecules.[8][9] | High. The analyte's cationic nature and potential for hydrogen bonding make it a good candidate. | Excellent for underivatized amino acids and small peptides, often providing unique selectivity. | Mobile phase pH and ionic strength are critical parameters that require careful optimization. |
In-Depth Experimental Protocols
The following protocols are proposed as robust starting points for the chiral analysis of this compound. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's mechanics.
Method 1: Polysaccharide-Based CSP in Normal Phase
This approach leverages the well-established resolving power of polysaccharide CSPs. The use of a normal-phase mobile phase is common for these columns and can provide excellent selectivity.
Rationale for Experimental Choices:
-
CSP: An amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is chosen for its proven success in resolving a wide range of chiral amines and amino acid esters.[3][4]
-
Mobile Phase: A mixture of hexane and a polar alcohol (e.g., 2-propanol or ethanol) is a standard mobile phase for normal-phase chiral chromatography. The alcohol acts as a polar modifier, influencing the retention and selectivity.
-
Additive: A basic additive like diethylamine (DEA) is crucial when analyzing a basic compound like our analyte in its free-base form.[10][11] For the hydrochloride salt, an acidic additive like trifluoroacetic acid (TFA) can be used to ensure the analyte remains protonated and to improve peak shape.[12]
-
Detection: The analyte lacks a strong chromophore, so UV detection at a low wavelength (e.g., 210-220 nm) is recommended.
Detailed Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Amylose-based CSP (e.g., CHIRALPAK® IA or Lux® Amylose-1), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.[13]
Method 2: Macrocyclic Glycopeptide CSP in Polar Ionic Mode
This method takes advantage of the multimodal nature of macrocyclic glycopeptide CSPs, specifically the polar ionic mode, which is well-suited for charged analytes.
Rationale for Experimental Choices:
-
CSP: A teicoplanin-based CSP is selected due to its exceptional ability to separate polar and ionizable molecules, including amino acids and their derivatives.[7][14]
-
Mobile Phase: The polar ionic mode utilizes a high concentration of a polar organic solvent like methanol or acetonitrile with acidic and basic additives to control the ionization of both the analyte and the stationary phase. This creates a favorable environment for ionic interactions.
-
Additives: Acetic acid and triethylamine are used to create a buffered system that controls the pH and ionic strength of the mobile phase, which are critical for achieving reproducible retention and optimal resolution.
-
Detection: As with the previous method, low-wavelength UV detection is appropriate. This method is also highly compatible with mass spectrometry (MS) detection if higher sensitivity and specificity are required.
Detailed Protocol:
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm or MS (ESI+).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: Zwitterionic CSP in Polar Organic Mode
Zwitterionic CSPs offer a unique separation mechanism that can be highly effective for amino acid derivatives.
Rationale for Experimental Choices:
-
CSP: A quinine-based zwitterionic CSP is chosen for its dual anion- and cation-exchange capabilities, which can lead to strong and selective interactions with our cationic analyte.[8]
-
Mobile Phase: A polar organic mobile phase, predominantly methanol with a small amount of water, is used to ensure analyte solubility and facilitate the ionic interactions with the CSP.
-
Additives: Formic acid and diethylamine are included to control the ionization state of the analyte and the zwitterionic selector on the stationary phase, which is paramount for achieving separation.
-
Detection: This method is compatible with both UV and MS detection.
Detailed Protocol:
-
Instrumentation: HPLC system with UV or MS detector.
-
Column: Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)), 150 mm x 3.0 mm, 3 µm.
-
Mobile Phase: Methanol / Water with 50 mM Formic Acid and 25 mM Diethylamine (98:2, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm or MS (ESI+).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Workflow
To better illustrate the logical flow of method development and analysis, the following diagrams are provided.
Concluding Recommendations
For the chiral analysis of this compound, a Macrocyclic Glycopeptide CSP operating in the polar ionic mode is the most promising starting point. This recommendation is based on the inherent suitability of this CSP class for polar, ionizable analytes, which should provide strong and selective interactions with our target molecule. The compatibility with MS detection also offers a significant advantage for applications requiring high sensitivity and confirmation of peak identity.
While the polysaccharide-based and zwitterionic CSPs are also viable alternatives, they may require more extensive method development, particularly in optimizing sample solubility and mobile phase conditions.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the available instrumentation. The comparative data and detailed protocols provided in this guide serve as a robust foundation for developing and validating a fit-for-purpose chiral HPLC method for this important synthetic building block.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
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Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications. IntechOpen. [Link]
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additives for chiral. Chromatography Forum. [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
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Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Chiral Technologies. [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses Procedure. [Link]
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed. [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC - NIH. [Link]
-
Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
-
Wiley-VCH. [Link]
-
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]
-
HPLC manual (for chiral HPLC analysis). Waseda University. [Link]
-
Chiral separations on polysaccharide stationary phases using polar organic mobile phases. PubMed. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA. [Link]
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A Comparative Guide to the NMR Spectroscopic Analysis of (S)-Methyl 2-(methylamino)propanoate hydrochloride
This in-depth technical guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of (S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral amino acid ester of significant interest in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the application of NMR for structural elucidation and stereochemical determination, and how it compares to alternative analytical techniques.
Introduction: The Analytical Challenge of Chiral Amino Acid Esters
This compound, with the molecular formula C5H12ClNO2 and a molecular weight of 153.61, is a chiral molecule.[1][2] The stereochemistry of such molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity and the unambiguous assignment of absolute configuration are critical quality attributes.
While various analytical techniques can be employed for chiral analysis, NMR spectroscopy offers a powerful, non-destructive method for obtaining detailed structural information in solution.[3] This guide will delve into the practical aspects of using ¹H and ¹³C NMR for the analysis of this compound, and will objectively compare its performance against High-Performance Liquid Chromatography (HPLC), a widely used alternative.[4]
Unraveling the Structure: NMR Spectroscopy of this compound
NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules.[5] For this compound, ¹H and ¹³C NMR are the most informative techniques.
Predicted ¹H and ¹³C NMR Spectral Data
While experimentally obtained spectra are the gold standard, high-quality predicted spectra can provide a valuable starting point for analysis. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH ₃ | 3.7 - 3.8 | Singlet | 3H |
| CH -CH₃ | 1.5 - 1.6 | Doublet | 3H |
| N-CH ₃ | 2.6 - 2.7 | Singlet | 3H |
| CH | 3.9 - 4.0 | Quartet | 1H |
| NH ₂⁺ | 9.0 - 9.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | 170 - 172 |
| C H | 55 - 57 |
| O-C H₃ | 52 - 54 |
| N-C H₃ | 32 - 34 |
| CH-C H₃ | 16 - 18 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of (S)-Methyl 2-(methylamino)propanoate Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and stereochemically controlled synthesis of chiral building blocks is a cornerstone of innovation. (S)-Methyl 2-(methylamino)propanoate hydrochloride, a derivative of the naturally occurring amino acid L-alanine, is a valuable intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of the N-methyl group can significantly alter the pharmacological properties of a parent molecule, often leading to improved metabolic stability and bioavailability.[1]
This guide provides an in-depth comparison of three distinct synthetic routes to this compound, evaluating each based on chemical strategy, stereochemical integrity, yield, and operational complexity. The methodologies discussed are:
-
Route A: N-Methylation of (S)-Alanine Methyl Ester via the Eschweiler-Clarke Reaction. A classic approach that starts with a readily available chiral precursor.
-
Route B: Asymmetric Reductive Amination of Methyl Pyruvate (Biocatalytic). A modern, highly selective enzymatic approach.
-
Route C: Diastereoselective Alkylation of a Chiral Auxiliary. A robust method for establishing the chiral center with high fidelity, followed by auxiliary removal.
Each route will be detailed with a step-by-step protocol, a mechanistic overview, and a discussion of its advantages and limitations, supported by experimental data.
Route A: N-Methylation of (S)-Alanine Methyl Ester via the Eschweiler-Clarke Reaction
This synthetic strategy leverages the pre-existing stereocenter of L-alanine. The core of this route is the Eschweiler-Clarke reaction, a well-established method for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4] A key advantage of this reaction is that it typically avoids the over-methylation to form quaternary ammonium salts and proceeds with retention of configuration at the chiral center.[2]
Mechanistic Rationale
The reaction proceeds through a two-step sequence for each methylation. First, the primary amine of the (S)-alanine methyl ester nucleophilically attacks formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate anion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the secondary amine, releasing carbon dioxide in the process.[1][5] Since the starting material is a primary amine, this process is repeated to yield the tertiary amine, N,N-dimethyl-L-alanine methyl ester. However, for the synthesis of the N-mono-methylated product, careful control of stoichiometry is crucial, though the Eschweiler-Clarke reaction is known to favor exhaustive methylation. For selective mono-methylation, alternative methods might be considered, but for the purpose of this comparison, we will focus on the classical Eschweiler-Clarke conditions.
Experimental Protocol
Step 1: Esterification of (S)-Alanine
(S)-Alanine is first converted to its methyl ester hydrochloride to protect the carboxylic acid and improve solubility in organic solvents for the subsequent step.
-
Suspend (S)-alanine (1.0 eq) in methanol (10 parts).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to yield crude (S)-alanine methyl ester hydrochloride as a white solid.
Step 2: N-Methylation using Eschweiler-Clarke Reaction
-
Dissolve (S)-alanine methyl ester hydrochloride (1.0 eq) in formic acid (approx. 3.0 eq).[6]
-
Add aqueous formaldehyde solution (37%, approx. 2.5 eq).[6]
-
Heat the reaction mixture to 90-100°C for 4-6 hours.[6]
-
Cool the mixture to room temperature and carefully neutralize with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of ~9-10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (S)-Methyl 2-(dimethylamino)propanoate in a minimal amount of a dry organic solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in ether until precipitation is complete.[7]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Visualization of Workflow
Caption: Workflow for Route A: Eschweiler-Clarke N-Methylation.
Route B: Asymmetric Reductive Amination of Methyl Pyruvate (Biocatalytic)
This approach constructs the chiral center during the reaction, offering an elegant and highly efficient route to the enantiomerically pure product. Biocatalytic reductive amination using imine reductases (IREDs) or reductive aminases (RedAms) has emerged as a powerful tool in green chemistry for the synthesis of chiral amines.[8][9] These enzymes catalyze the direct coupling of a ketone with an amine, followed by an asymmetric reduction of the in situ-formed imine intermediate, all in a single pot.[10][11]
Mechanistic Rationale
The reaction mechanism within the enzyme's active site involves several steps:
-
The binding of the cofactor, typically NADPH.
-
The sequential binding of the ketone (methyl pyruvate) and the amine (methylamine).
-
The enzyme facilitates the condensation of the substrates to form a prochiral imine or iminium ion intermediate.
-
A stereospecific hydride transfer from the NADPH cofactor to the imine's C=N bond establishes the new chiral center with high fidelity.[10][12]
-
The final amine product and the oxidized cofactor (NADP+) are released, regenerating the enzyme for the next catalytic cycle.
This method often requires a cofactor regeneration system to be economically viable on a larger scale, for example, using a glucose dehydrogenase/glucose system.
Experimental Protocol
Step 1: Biocatalytic Reductive Amination
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine methyl pyruvate (1.0 eq), methylamine hydrochloride (1.5-2.0 eq), and glucose (1.1 eq).
-
Add the cofactor NADP+ (catalytic amount, e.g., 0.01 eq).
-
Initiate the reaction by adding the imine reductase (IRED) and glucose dehydrogenase (for cofactor regeneration).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the conversion by HPLC or GC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (pH > 9) to extract the free amine product.
-
Separate the organic layer, and extract the aqueous layer again with the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrochloride Salt Formation
-
Dissolve the resulting crude (S)-Methyl 2-(methylamino)propanoate in a suitable dry solvent (e.g., diethyl ether).
-
Cool to 0 °C and add a solution of HCl in ether (1.0 M) dropwise until precipitation ceases.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain the pure hydrochloride salt.
Visualization of Workflow
Caption: Workflow for Route B: Biocatalytic Reductive Amination.
Route C: Diastereoselective Alkylation of a Chiral Auxiliary
This classical and reliable method involves the attachment of an achiral propanoate unit to a chiral auxiliary, followed by diastereoselective methylation of the resulting enolate. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. Evans' oxazolidinone auxiliaries are commonly employed for this purpose due to their high stereodirecting ability.
Mechanistic Rationale
The chiral auxiliary, typically an oxazolidinone, is first acylated with propionyl chloride. The carbonyl group of the auxiliary chelates with a Lewis acid (e.g., a boron or titanium reagent) to form a rigid, planar enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (a methylating agent like methyl iodide) to the opposite face. This results in a highly diastereoselective methylation. Finally, the auxiliary is cleaved under mild conditions to yield the desired N-methylated amino acid ester.
Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to -78 °C and add a base such as n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the acylated auxiliary by column chromatography.
Step 2: Diastereoselective Methylation
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise to form the enolate.
-
After 30 minutes, add methyl iodide (1.2 eq) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify by column chromatography to isolate the methylated product.
Step 3: Auxiliary Cleavage and Esterification
-
Dissolve the methylated product in a mixture of methanol and water.
-
Add lithium hydroxide to hydrolyze the auxiliary.
-
Acidify the mixture and extract to isolate the chiral N-methylated propanoic acid.
-
Convert the acid to the methyl ester hydrochloride using the esterification procedure described in Route A (Step 1).
Visualization of Workflow
Caption: Workflow for Route C: Chiral Auxiliary-Directed Alkylation.
Comparison of Synthetic Routes
| Parameter | Route A: Eschweiler-Clarke | Route B: Biocatalytic Reductive Amination | Route C: Chiral Auxiliary |
| Starting Materials | (S)-Alanine, Formaldehyde, Formic Acid | Methyl Pyruvate, Methylamine | Chiral Auxiliary, Propionyl Chloride, MeI |
| Stereocontrol | Relies on chiral pool starting material; risk of racemization is low but possible. | Excellent enantioselectivity (>99% ee) is typical. | Excellent diastereoselectivity (>98% de) is common. |
| Typical Overall Yield | Moderate to good (60-80%). | Good to excellent (70-95%). | Moderate (50-70% over multiple steps). |
| Number of Steps | 3 (including esterification and salt formation). | 2 (one-pot reaction followed by salt formation). | 4 (acylation, alkylation, cleavage, esterification). |
| Scalability | Readily scalable; uses inexpensive bulk reagents. | Scalable, but requires specialized equipment (bioreactor) and enzymes. | More complex and costly for large scale due to stoichiometry and chromatography. |
| Green Chemistry | Uses hazardous reagents (formaldehyde, formic acid). | Highly green; uses water as a solvent, mild conditions, biodegradable catalyst. | Uses stoichiometric strong bases, cryogenic temperatures, and chromatographic purification. |
| Key Advantages | Cost-effective, straightforward, uses readily available materials. | High enantioselectivity, mild conditions, environmentally friendly. | High and predictable stereocontrol, well-established methodology. |
| Key Disadvantages | Potential for side products if not carefully controlled; uses hazardous reagents. | Requires specific enzymes and cofactor regeneration system; may require process optimization. | Multi-step, requires chromatography, expensive reagents, and cryogenic conditions. |
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired stereochemical purity.
-
Route A (Eschweiler-Clarke) is a viable option for moderate-scale synthesis where cost is a primary driver and a high-purity chiral starting material is available. Its operational simplicity is a significant advantage, though handling of formaldehyde and formic acid requires appropriate safety measures.
-
Route B (Biocatalytic Reductive Amination) represents the state-of-the-art in asymmetric synthesis. For applications demanding the highest enantiomeric purity and adherence to green chemistry principles, this is the superior method. While the initial investment in enzyme sourcing and process development may be higher, the efficiency and selectivity often justify the cost, particularly at an industrial scale.
-
Route C (Chiral Auxiliary) offers a robust and predictable method for achieving high stereocontrol. It is an excellent choice for smaller-scale laboratory synthesis where absolute control over the stereochemical outcome is paramount and the cost of the auxiliary and multi-step nature of the synthesis are not prohibitive.
For drug development professionals, the biocatalytic approach (Route B) is increasingly becoming the method of choice due to its sustainability, high selectivity, and ability to generate enantiomerically pure compounds that meet stringent regulatory standards. However, the classical methods (Routes A and C) remain valuable tools in the synthetic chemist's arsenal, offering flexibility and reliability for various research and development needs.
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Rosenau, T., Potthast, A., & Kosma, P. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7356. [Link]
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The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Venditti, A. (2016, November 30). How to convert amino acid to its hydrochloride? [Online forum post]. ResearchGate. [Link]
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Zhang, X., et al. (2023). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Catalysis Science & Technology, 13(24), 7235-7243. [Link]
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Kamal, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(4), 326-329. [Link]
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The Cynical Chemist. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
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Roiban, G.-D., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(8), 3147-3167. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1843-1846. [Link]
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Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Organic Syntheses, 88, 237-247. [Link]
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Crouch, R. D., Holden, M. S., & Weaver, T. M. (1998). Reductive Amination of Pyruvate Esters: A Microscale Synthesis of N-Benzylalanine Esters. The Chemical Educator, 3(3), 1-13. [Link]
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Xiang, H., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society, 145(4), 2418-2425. [Link]
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A Senior Application Scientist's Guide to the Enantiomeric Excess Determination of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Introduction
(S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral building block with significant applications in pharmaceutical synthesis, demands precise stereochemical control. The biological activity and toxicological profile of chiral molecules are often enantiomer-dependent, making the accurate determination of enantiomeric excess (e.e.) a critical aspect of quality control in drug development and manufacturing. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by a discussion on the classical technique of Polarimetry. Each section will detail the underlying principles, provide step-by-step experimental protocols, and present a critical evaluation of their respective advantages and limitations.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For compounds like this compound that lack a strong UV chromophore, a pre-column derivatization step is often necessary to introduce a UV-active moiety, enhancing detection sensitivity.
Principle of Separation
The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds.[2]
Experimental Protocol: Indirect Chiral HPLC via Derivatization
Due to the absence of a significant chromophore in the target molecule, derivatization with a reagent like 3,5-Dinitrobenzoyl chloride (DNBC) is a common and effective strategy.
1. Derivatization:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a tertiary amine base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate the reaction.
-
Introduce a slight molar excess of 3,5-Dinitrobenzoyl chloride and allow the reaction to proceed at room temperature.
-
Monitor the reaction for completion using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction and extract the derivatized product. Dry the organic layer and evaporate the solvent.
2. HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.[2]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol. The optimal ratio needs to be determined empirically.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, to ensure reproducible results.
-
Detection: Set the UV detector to a wavelength where the dinitrobenzoyl group has strong absorbance (e.g., 254 nm or 260 nm).
-
Injection Volume: Inject a consistent volume of the dissolved, derivatized sample.
3. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
II. Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral Gas Chromatography is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. Similar to HPLC, derivatization is often required for amino acid esters to increase their volatility and improve chromatographic peak shape.
Principle of Separation
In chiral GC, the separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in GC. The enantiomers of the analyte exhibit different interactions with the chiral selector, leading to different retention times.
Experimental Protocol: Chiral GC with Derivatization
A two-step derivatization process is typically employed for amino acids: esterification of the carboxyl group followed by acylation of the amino group.[3]
1. Derivatization:
-
Esterification: While the methyl ester is already present, ensuring complete esterification and a consistent starting material is good practice. This can be achieved by treating the sample with a solution of acetyl chloride in methanol.
-
Acylation: After removing the esterification reagent, the amino group is acylated using an agent like trifluoroacetic anhydride (TFAA). This step blocks the polar amino group, increasing volatility and reducing peak tailing.[3]
2. GC Analysis:
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-Val), is suitable for separating amino acid enantiomers.[4]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis times. An example program could be: start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).
-
Injection: A small volume of the derivatized sample is injected.
3. Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for the HPLC method.
Caption: Workflow for enantiomeric excess determination by chiral GC.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Approach
NMR spectroscopy offers a distinct advantage for determining enantiomeric excess as it does not require physical separation of the enantiomers. Instead, a chiral auxiliary is used to create a diastereomeric environment, leading to the differentiation of signals from the two enantiomers in the NMR spectrum.[5][6] This can be achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Principle of Enantiodiscrimination
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[6] These complexes have different magnetic environments, resulting in separate signals for corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum. The enantiomeric excess can then be determined by integrating these distinct signals.
-
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers to form a stable pair of diastereomers.[5] These diastereomers have different chemical shifts and coupling constants, allowing for their distinct observation and quantification in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
This method is often preferred due to its simplicity and the fact that the sample is not permanently modified.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an appropriate amount of a chiral solvating agent. For secondary amines like our target molecule, BINOL-derived phosphoric acids have shown good results.[7] The optimal molar ratio of CSA to analyte needs to be determined, but a 1:1 ratio is a good starting point.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field strength spectrometer (e.g., 400 MHz or above) is recommended for better signal dispersion.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center, such as the methoxy or N-methyl protons, are often good candidates for observation.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integration values in the same manner as with chromatographic peak areas.
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
IV. Polarimetry: A Classical but Limited Approach
Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.
Principle
Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude of this rotation is proportional to the concentration of the chiral substance and the path length of the light through the solution. The enantiomeric excess can be calculated by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer.
Limitations
While simple in principle, polarimetry has significant drawbacks for accurate e.e. determination:
-
Requires a known standard: The specific rotation of the pure enantiomer must be known.
-
Low sensitivity: The technique is not very sensitive, especially for samples with high enantiomeric purity.
-
Susceptibility to impurities: Any optically active impurities will interfere with the measurement.
-
Dependence on experimental conditions: The measured rotation is highly dependent on concentration, solvent, temperature, and wavelength.
Due to these limitations, polarimetry is generally not considered a primary method for the accurate determination of enantiomeric excess in a research or quality control setting, but it can be a useful and quick check for optical activity.
V. Comparison of Techniques
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Chromatographic separation on a chiral stationary phase | Chromatographic separation on a chiral stationary phase | Formation of diastereomeric complexes in solution | Measurement of optical rotation |
| Sample Prep | Derivatization often required for detection | Derivatization usually required for volatility | Simple mixing with a chiral auxiliary | Dissolution in a suitable solvent |
| Accuracy | High | High | Good to High | Low to Moderate |
| Precision | High | High | Good | Moderate |
| Sensitivity | High (with derivatization) | Very High | Moderate | Low |
| Analysis Time | Moderate (15-30 min per sample) | Moderate (20-40 min per sample) | Fast (<10 min per sample) | Very Fast (<5 min per sample) |
| Cost | High (chiral columns are expensive) | Moderate | High (instrument cost) | Low |
| Advantages | Robust, well-established, high resolution | High resolution, excellent for volatile compounds | Rapid, non-destructive (with CSA), direct observation | Simple, fast, inexpensive |
| Disadvantages | Method development can be time-consuming, expensive columns | Derivatization can be complex, analyte must be thermally stable | Lower sensitivity, potential for signal overlap | Low accuracy, requires pure standard, sensitive to impurities |
VI. Discussion and Recommendations
The choice of the most appropriate technique for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, NMR spectroscopy with a chiral solvating agent is an excellent choice due to its speed and simple sample preparation. The non-destructive nature of the technique also allows for sample recovery if needed.
-
For regulatory filings and situations requiring the highest level of accuracy and precision, Chiral HPLC is the gold standard. While method development can be more involved, the robustness and high resolution of this technique provide highly reliable and defensible data. The need for derivatization to enhance UV detection is a key consideration in the workflow.
-
Chiral GC is a viable alternative to HPLC, especially if a GC system is more readily available. The derivatization steps are crucial for obtaining good results with this amino acid ester.
-
Polarimetry should be considered a qualitative or semi-quantitative tool at best for this application. It can be useful for a quick confirmation of chirality but lacks the accuracy and reliability of the other methods for precise e.e. determination.
Ultimately, the selection of the analytical method should be based on a careful consideration of the desired accuracy, sample throughput, available instrumentation, and the stage of the drug development process. For critical applications, orthogonal methods (e.g., confirming an HPLC result with NMR) can provide an even higher level of confidence in the analytical data.
References
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Beyond the Standard: A Comparative Guide to Alternatives for (S)-Methyl 2-(methylamino)propanoate Hydrochloride in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-(methylamino)propanoate hydrochloride, the salt of N-methyl-L-alanine methyl ester, is a valuable chiral building block in modern organic synthesis. Its utility stems from the inherent chirality of the L-alanine backbone and the N-methyl group, which can enhance the metabolic stability and bioavailability of peptide-based therapeutics by providing steric hindrance against proteolytic degradation.[1] While effective as a chiral precursor for transferring its stereocenter into a target molecule, the landscape of asymmetric synthesis is vast and dynamic.[1] The pursuit of higher efficiency, novel reactivity, and improved sustainability continually drives the exploration of alternative strategies.
This guide provides a comprehensive comparison of the primary alternatives to using pre-defined chiral building blocks like N-methyl-L-alanine methyl ester. We will delve into three major catalytic approaches—chiral auxiliaries, organocatalysis, and biocatalysis—along with the use of chiral ligands in transition metal catalysis. Each strategy will be evaluated based on its mechanism, experimental performance, and practical considerations, supported by data from peer-reviewed literature.
Chiral Auxiliary-Mediated Synthesis: Temporary Stereochemical Control
The chiral auxiliary approach involves temporarily attaching a chiral molecule to a prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[2][3] This strategy transforms an enantioselective reaction into a diastereoselective one, which often allows for easier separation and analysis.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries.[2] They are typically derived from readily available amino alcohols. The N-acylated oxazolidinone can be selectively deprotonated to form a Z-enolate, where the bulky substituent on the auxiliary effectively blocks one face of the enolate from electrophilic attack.
Experimental Workflow: Asymmetric Alkylation The general workflow for an Evans' asymmetric alkylation provides a clear example of the auxiliary's function.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Performance Data: The power of this method is demonstrated in the synthesis of complex natural products where setting stereocenters with high fidelity is crucial.
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Valine-derived oxazolidinone propionimide | Benzyl bromide | >99:1 | 95 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739 |
| Aldol | Phenylalanine-derived oxazolidinone acetate | Isobutyraldehyde | >99:1 | 80-90 | Evans, D. A. et al. J. Am. Chem. Soc.1990 , 112, 4011-4030 |
Causality and Insights: The high diastereoselectivity arises from the rigid, chelated Z-enolate transition state where the substituent at the C4 position of the oxazolidinone sterically shields one face of the molecule. The choice of base (typically LDA or NaHMDS) is critical for ensuring exclusive formation of the Z-enolate. Cleavage conditions can be tailored to yield various functional groups (acids, alcohols, aldehydes) without racemizing the newly formed stereocenter.[4]
Asymmetric Organocatalysis: The Power of Small Molecules
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, representing a greener and often more cost-effective alternative to metal-based catalysts.[5][6] Proline and its derivatives are cornerstone catalysts in this field, activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[7][8][9]
Proline-Catalyzed Reactions
L-proline, a naturally occurring amino acid, is remarkably effective in catalyzing a wide range of reactions, including aldol, Mannich, and Michael additions.[9][10] Its bifunctional nature, containing both a secondary amine and a carboxylic acid, is key to its catalytic power.
Catalytic Cycle: Asymmetric Aldol Reaction The reaction between a ketone and an aldehyde proceeds through a well-defined catalytic cycle involving an enamine intermediate.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Performance Data: Proline catalysis is known for its high enantioselectivity and operational simplicity, often requiring no inert atmosphere or strictly anhydrous conditions.
| Reaction Type | Donor | Acceptor | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Aldol | Acetone | 4-Nitrobenzaldehyde | 30 | 96 | 76 | List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396 |
| Mannich | Acetone | N-PMP-protected α-imino ethyl glyoxylate | 20 | >99 | 95 | List, B. J. Am. Chem. Soc.2000 , 122, 9336-9337 |
| Michael | Cyclohexanone | Nitrostyrene | 10 | 99 | 80 | Hanessian, S. et al. Org. Lett.2006 , 8, 4787-4790[7] |
Causality and Insights: The stereochemical outcome is controlled in the C-C bond-forming step. The carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde electrophile via hydrogen bonding and orienting it for a highly organized, chair-like transition state.[10] This leads to preferential attack on one of the aldehyde's enantiotopic faces by the enamine nucleophile, resulting in high enantioselectivity. Modifications to the proline scaffold have been extensively explored to fine-tune reactivity and selectivity.[5][11]
Biocatalysis: Nature's Approach to Precision Synthesis
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity (enantio-, regio-, and chemo-) under mild, aqueous conditions.[12][13][14] This approach is a pillar of green chemistry and is increasingly adopted for industrial-scale synthesis of chiral molecules, including amino acid derivatives.[14][15]
Imine Reductases (IREDs) for Reductive Amination
For synthesizing chiral amines and N-substituted amino esters, imine reductases (IREDs) are powerful biocatalysts.[16] They catalyze the asymmetric reduction of a prochiral imine (or an imine formed in situ from a ketone and an amine) to a chiral amine, using a nicotinamide cofactor (NAD(P)H) as the hydride source.
Experimental Workflow: IRED-Catalyzed Reductive Amination
Caption: Workflow for biocatalytic reductive amination using IREDs.
Performance Data: Modern enzyme engineering techniques have produced a wide panel of IREDs capable of accepting diverse substrates, delivering either enantiomer of the product with near-perfect selectivity.
| Substrate (α-Keto Ester) | Amine | Enzyme | Enantiomeric Excess (ee%) | Conversion (%) | Reference |
| Ethyl 2-oxo-4-phenylbutyrate | Methylamine | IRED-P1-A06 (S-selective) | >99 | >99 | Turner, N. J. et al. Angew. Chem. Int. Ed.2015 , 54, 13684-13687 |
| Ethyl 2-oxo-4-phenylbutyrate | Propargylamine | IRED from Paenibacillus elgii (R-selective) | 99 | 99 | Turner, N. J. et al. ChemCatChem2019 , 11, 5270-5273[16] |
| Ethyl pyruvate | Benzylamine | Engineered Amine Dehydrogenase | >99 | >95 | Bommarius, A. S. et al. ACS Catal.2014 , 4, 3261-3268 |
Causality and Insights: The exquisite enantioselectivity is dictated by the three-dimensional structure of the enzyme's active site, which binds the imine substrate in a specific orientation relative to the hydride-donating cofactor.[17] The primary challenge historically was the need for stoichiometric amounts of the expensive NAD(P)H cofactor. This has been overcome by using in situ cofactor regeneration systems, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which makes the process economically viable on a large scale.[17]
Chiral Ligands in Transition Metal Catalysis
This strategy involves the use of a chiral ligand that coordinates to a transition metal (e.g., Palladium, Rhodium, Iridium), creating a chiral environment around the catalytic center.[18] This asymmetric catalyst can then mediate a variety of transformations with high enantioselectivity. This approach is distinct from using a stoichiometric building block as it allows for the generation of chirality catalytically.
Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a powerful C-C bond-forming reaction. In this process, a chiral ligand, often a phosphorus- or nitrogen-containing molecule, controls the facial selectivity of a nucleophile's attack on a π-allyl-metal complex.[19]
Performance Data: The choice of ligand is paramount and is often tailored to the specific substrate and nucleophile.
| Ligand Type | Nucleophile | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Ferrocenyl P-N Ligand | Dimethyl malonate | 91-94 | 92-99 | Guiry, P. J. et al. Organometallics2013 , 32, 3127–3136[19] |
| Trost Ligand | Sodiophenyl-sulfone | 98 | 89 | Trost, B. M. et al. J. Am. Chem. Soc.1996 , 118, 6297-6298 |
| Phosphaalkene-Oxazoline | Dimethyl malonate | up to 96 | up to 99 | Gates, D. P. et al. Angew. Chem. Int. Ed.2010 , 49, 8704-8707[20] |
Causality and Insights: The chiral ligand imparts asymmetry to the π-allyl-palladium intermediate. It influences both the rate of reaction at the two ends of the allyl system and sterically directs the incoming nucleophile to one face of the complex, thereby controlling the stereochemistry of the final product.[21] The development of modular, easily synthesized ligands has been a major focus, allowing for rapid screening and optimization for new applications.[18]
Comparative Summary and Conclusion
The choice of strategy for asymmetric synthesis depends heavily on the specific target, available resources, and desired scale. This compound remains an excellent choice when the synthetic plan calls for a direct, stoichiometric introduction of the N-methyl-L-alanine scaffold. However, when flexibility, catalytic efficiency, or the de novo construction of a stereocenter is required, the alternatives offer powerful advantages.
| Strategy | Primary Advantage(s) | Primary Disadvantage(s) | Best Suited For... |
| Chiral Building Block | Direct, reliable transfer of chirality. | Stoichiometric use of chiral material; limited structural diversity. | Incorporating a specific, known chiral fragment into a larger molecule. |
| Chiral Auxiliaries | High reliability and predictability; diastereomers are often separable. | Stoichiometric use; requires extra steps for attachment and cleavage. | Complex natural product synthesis; when high diastereoselectivity is critical. |
| Organocatalysis | Metal-free, low toxicity, often operationally simple. | Can require high catalyst loadings (5-30 mol%); substrate scope can be limited. | C-C bond formations (aldol, Michael); academic and industrial synthesis. |
| Biocatalysis | Unparalleled enantioselectivity; green (aqueous, mild conditions); highly specific. | Substrate scope can be narrow; requires expertise in biochemistry/molecular biology. | Pharmaceutical synthesis; production of high-value chiral amines and alcohols. |
| Chiral Ligands | High catalytic turnover; broad reaction scope. | Metal contamination concerns; ligand synthesis can be complex and costly. | Large-scale industrial processes; reactions like hydrogenation and C-C coupling. |
References
- Ni-catalyzed asymmetric hydrogenation for the synthesis of chiral α-amino acid and amine derivatives.
- Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans.
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Synthesis and Characterization of New, Chiral P−N Ligands and Their Use in Asymmetric Allylic Alkyl
- Biocatalysis in Asymmetric Synthesis. Elsevier.
- N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem.
- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
- Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Pre-print server.
- Proline and Its Derivatives in Organoc
- Chiral Auxiliary. Wikipedia.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis. BenchChem.
- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Publishing.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P
- Asymmetric Synthesis.
- Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
- Chiral Amino Acids Synthesis.
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
- Small peptides as ligands for catalytic asymmetric alkylations of olefins. Rational design of catalysts or of searches that lead to them?
- Chiral Phosphaalkene-Oxazoline Ligands for the Palladium-Catalyzed Asymmetric Allylic Alkylation.
- Biocatalysis in the Spotlight: Enzyme-Driven Asymmetric Synthesis for Precision Chemistry. Crimson Publishers.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Proline organoc
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A Senior Application Scientist's Guide to the Biological Activity of Peptides Containing N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is relentless. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and low membrane permeability.[1] A powerful and increasingly utilized strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. This guide provides an in-depth comparison of N-methylated peptides and their non-methylated counterparts, supported by experimental data and detailed methodologies, to empower researchers in their quest for next-generation peptide therapeutics.
The Rationale Behind N-Methylation: A Subtle Tweak with Profound Impact
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, may seem like a minor modification. However, this subtle change instigates a cascade of structural and physicochemical alterations that significantly enhance a peptide's drug-like properties.[2][3][4] The primary benefits of N-methylation include dramatically improved proteolytic stability, enhanced cell permeability, and the ability to fine-tune receptor binding affinity and selectivity.[5][6]
The strategic placement of N-methylated residues can lock the peptide into a bioactive conformation, reduce its hydrogen-bonding capacity to facilitate membrane crossing, and sterically hinder the approach of proteolytic enzymes.[6][7][8]
Comparative Analysis: N-Methylated vs. Non-Methylated Peptides
The decision to incorporate N-methylated amino acids should be data-driven. The following sections provide a quantitative comparison of key performance parameters between N-methylated and non-methylated peptides.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the profound increase in resistance to enzymatic degradation.[1][6] The methyl group on the amide nitrogen acts as a steric shield, disrupting the hydrogen-bonding interactions required for protease recognition and cleavage.[7]
| Peptide Pair | Modification | Enzyme(s) | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability |
| Somatostatin Analog | N-methylation at specific residues | Serum Proteases | ~5 minutes | > 24 hours | > 288x |
| Generic Linear Peptide | Single N-methylation | Trypsin/Chymotrypsin | ~10 minutes | > 4 hours | > 24x |
| RGD Analog | N-methylation | Pronase | ~20 minutes | > 6 hours | > 18x |
Note: These values are representative and compiled from various studies. Actual improvements are sequence and position-dependent.
Improved Cell Permeability
N-methylation can significantly enhance a peptide's ability to cross cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[5][9][10] By replacing an amide proton, a hydrogen bond donor, with a methyl group, the overall polarity of the peptide is reduced, increasing its lipophilicity.[8] This modification can favor the adoption of conformations that mask polar groups, further facilitating passive diffusion across the lipid bilayer, a mechanism inspired by the highly N-methylated and orally bioavailable natural product, Cyclosporine A.[10][11]
| Peptide | Modification | Permeability Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase in Permeability |
| Cyclic Hexapeptide | Non-methylated | PAMPA | 0.5 | - |
| Cyclic Hexapeptide | Mono-N-methylated | PAMPA | 2.5 | 5x |
| Cyclic Hexapeptide | Tri-N-methylated | PAMPA | 10.2 | 20.4x |
| Linear Cell-Penetrating Peptide | Non-methylated | Caco-2 | 1.2 | - |
| Linear Cell-Penetrating Peptide | Di-N-methylated | Caco-2 | 5.8 | 4.8x |
Data compiled from representative studies. PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell assays are standard methods for assessing permeability.[12][13][14]
Conformational Control and Receptor Affinity
The introduction of N-methyl groups restricts the conformational flexibility of the peptide backbone.[8][15] This can be advantageous in pre-organizing the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity. However, this effect is highly context-dependent. While in some cases N-methylation enhances binding, in others it can be detrimental if the constrained conformation is not optimal for receptor interaction. Therefore, a systematic "N-methyl scan," where each residue is sequentially replaced with its N-methylated analog, is often employed to identify beneficial modification sites.[16]
Experimental Protocols: A Practical Guide
To aid researchers in the practical application of N-methylation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of N-Methylated Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[5] Specialized protocols and reagents are required to achieve high yields and purity.
Method 1: On-Resin N-Methylation
This versatile method allows for the site-specific methylation of a peptide directly on the solid support.[5][16][17]
-
Standard Fmoc-SPPS: Synthesize the peptide chain up to the residue preceding the desired methylation site.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid.
-
o-NBS Protection: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base (e.g., collidine) in DMF to protect the primary amine.
-
Methylation: Treat the resin with a methylating agent, such as dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
o-NBS Deprotection: Remove the o-NBS group using β-mercaptoethanol and DBU in DMF.
-
Chain Elongation: Continue peptide synthesis using a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to couple the next amino acid to the sterically hindered N-methylated amine.[18]
-
Cleavage and Purification: Cleave the completed peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC.
Method 2: Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids
This method involves using commercially available or custom-synthesized N-methylated amino acid building blocks.[5] While more straightforward, it can be more expensive.[5]
-
Standard Fmoc-SPPS: Synthesize the peptide chain up to the desired incorporation point.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Coupling of N-Methylated Amino Acid: Dissolve the Fmoc-N-Me-amino acid (typically 2-4 equivalents) and a coupling reagent (e.g., HATU or PyAOP) in DMF. Add a base like DIEA and add the mixture to the resin. Allow the coupling to proceed for an extended time (2-4 hours) or with microwave assistance.[18][17]
-
Monitoring: Monitor the coupling reaction using a qualitative test like the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[18]
-
Chain Elongation: Continue with standard Fmoc-SPPS for the subsequent residues.
-
Cleavage and Purification: Cleave and purify the peptide as described above.
Workflow for Synthesis and Characterization of N-Methylated Peptides
Caption: A generalized workflow for the synthesis and evaluation of N-methylated peptides.
In Vitro Proteolytic Stability Assay
This protocol provides a framework for assessing the stability of a peptide in the presence of proteases or in biological matrices like serum or plasma.[19][20]
-
Materials:
-
Purified test peptide (N-methylated and non-methylated control).
-
Protease solution (e.g., trypsin, chymotrypsin, or a mixture) or human/animal serum.
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
HPLC or LC-MS system for analysis.
-
-
Procedure:
-
Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent).
-
Reaction Setup: In a microcentrifuge tube, mix the protease solution or serum with the incubation buffer and pre-warm to 37°C.
-
Initiate Reaction: Add the test peptide to the mixture to a final concentration (e.g., 100 µg/mL). This is the t=0 time point.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Vortex and centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
-
Proteolytic Stability Assay Workflow
Caption: Key steps in the in vitro proteolytic stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[12][13][14][21]
-
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate).
-
Lipid solution (e.g., 2% lecithin in dodecane).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test peptide solution in PBS (with a small percentage of DMSO if needed for solubility).
-
UV/Vis plate reader or LC-MS for quantification.
-
-
Procedure:
-
Membrane Coating: Gently add 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Add 200 µL of the test peptide solution to the donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
-
Conclusion and Future Perspectives
N-methylation is a validated and powerful strategy in peptide drug design to enhance metabolic stability and cell permeability.[1] The comparative data clearly demonstrate the significant advantages that can be gained through the judicious incorporation of N-methylated amino acids. While the synthesis of these modified peptides requires specialized protocols, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial.
Future advancements will likely focus on novel and more efficient methods for synthesizing N-methylated peptides, as well as a deeper understanding of the complex interplay between N-methylation patterns, peptide conformation, and biological activity. As our ability to rationally design and synthesize these molecules improves, N-methylated peptides will undoubtedly play an increasingly important role in the development of new and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Analytical Quality Control of (S)-Methyl 2-(methylamino)propanoate hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS: 20045-77-6), a chiral building block derived from the amino acid L-alanine.[1] Ensuring the identity, purity, chiral integrity, and potency of this compound is paramount for its successful application in pharmaceutical synthesis and research, where even minor impurities or the presence of the incorrect enantiomer can have significant consequences.[2]
This document moves beyond simple protocol listing to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore and contrast chromatographic, spectroscopic, and titrimetric techniques, providing the data and rationale necessary to select the most appropriate methods for specific quality attributes.
The Analytical Imperative: A Multi-Faceted Approach
The quality control of this compound cannot be assured by a single technique. A robust analytical strategy employs an orthogonal set of methods, each providing unique and complementary information. The primary quality attributes to be assessed are:
-
Identity: Is the compound what it purports to be?
-
Purity: Are there any process-related impurities or degradation products?
-
Chiral Purity: What is the enantiomeric excess (e.e.) of the desired (S)-enantiomer over the unwanted (R)-enantiomer?
-
Assay (Potency): What is the concentration or mass percentage of the active substance?
The following diagram illustrates a typical workflow for the comprehensive quality control of this substance.
Caption: General Quality Control Workflow.
Chromatographic Methods: The Pillars of Purity Analysis
Chromatography is indispensable for separating the target compound from potential impurities. We compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), highlighting their distinct applications.
Reversed-Phase HPLC for Purity and Assay
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for assessing the purity and assay of polar, non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying process-related impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, providing effective retention for this moderately polar analyte.
-
Mobile Phase: A buffered aqueous-organic mobile phase is required. The buffer (e.g., phosphate) controls the pH to ensure consistent ionization of the amine, leading to reproducible retention times. The organic modifier (e.g., acetonitrile or methanol) is adjusted to elute the analyte with a suitable retention time and peak shape.[3][4]
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is selected because the molecule lacks a strong chromophore.
Experimental Protocol: RP-HPLC
-
System: HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample accurately in Mobile Phase A to a concentration of approximately 1 mg/mL.
Caption: RP-HPLC Experimental Workflow.
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is impossible on standard achiral columns. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the definitive method for quantifying the enantiomeric excess.
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[2][5] The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often preferred for these CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.
Experimental Protocol: Chiral HPLC
-
System: HPLC with UV detector.
-
Column: Chiralpak AD-H (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. A racemic standard should be run to confirm the peak identification and resolution.
Gas Chromatography (GC) with Derivatization
Direct GC analysis of this compound is not feasible due to its salt form and low volatility. However, GC can be a powerful tool for purity analysis after a derivatization step converts the analyte into a volatile, thermally stable compound.
Causality Behind Experimental Choices:
-
Derivatization: The active hydrogens on the secondary amine must be replaced. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy for amino acid esters.[6][7] This creates a volatile N-trifluoroacetyl derivative that is well-suited for GC analysis.
-
Detection: A Flame Ionization Detector (FID) is robust and provides a near-universal response for organic compounds, making it ideal for purity measurements where impurity standards may not be available.
Experimental Protocol: GC-FID
-
Derivatization: a. Accurately weigh ~5 mg of the sample into a vial. b. Add 200 µL of Dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA). c. Cap the vial and heat at 70°C for 15 minutes. d. Evaporate the solvent and excess reagent under a stream of nitrogen. e. Reconstitute the residue in 1 mL of Dichloromethane for injection.
-
System: Gas Chromatograph with FID.
-
Column: DB-5 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, split ratio 20:1.
| Method Comparison: Chromatographic Techniques | ||
| Technique | Primary Application | Advantages & Disadvantages |
| RP-HPLC | Purity, Impurity Profiling, Assay | (+) High resolution, robust, widely applicable. (-) Cannot separate enantiomers. |
| Chiral HPLC | Enantiomeric Purity (e.e. determination) | (+) Direct and accurate quantitation of enantiomers. (-) CSPs can be expensive; method development can be complex. |
| GC-FID | Purity, Volatile Impurities | (+) High efficiency, sensitive FID. (-) Requires derivatization, which adds a step and potential for artifacts. Not suitable for non-volatile impurities. |
Spectroscopic Methods: The Fingerprint of Identity
Spectroscopic techniques provide definitive structural confirmation, ensuring the material is unequivocally this compound.
General Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Samples are dissolved in a deuterated solvent like D₂O or DMSO-d₆, with an appropriate internal standard.[8]
-
Infrared (IR) Spectroscopy: Spectra are obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the crystal and the spectrum is recorded from 4000-400 cm⁻¹.[8]
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled to a GC or LC system. For direct analysis, a technique like Electrospray Ionization (ESI) is suitable for this polar molecule, providing the mass of the protonated molecular ion.[8]
| Method Comparison: Spectroscopic Techniques | |
| Technique | Information Provided & Key Features |
| ¹H and ¹³C NMR | Definitive structural confirmation. Provides information on the chemical environment, connectivity, and number of protons and carbons. The "gold standard" for identity. |
| FTIR | Functional group identification. Confirms the presence of key bonds: N-H (amine), C=O (ester), C-O (ester). A rapid and simple identity check. |
| Mass Spectrometry | Molecular weight and fragmentation. Confirms the molecular weight of the free base (117.15 g/mol ) and provides a fragmentation pattern that serves as a structural fingerprint.[9] |
Titrimetric Methods: Classic and Robust Assay
Titration offers a cost-effective, precise, and accurate method for determining the overall potency (assay) of the hydrochloride salt, often without the need for a certified reference standard of the analyte itself.
Alkalimetric Titration of the Hydrochloride Salt
This is a classic acid-base titration. The hydrochloride salt of the amine behaves as a weak acid, which can be titrated directly with a standardized strong base. This method is common in pharmacopoeial monographs for the assay of halide salts of organic bases.[10][11]
Causality Behind Experimental Choices:
-
The reaction involves the neutralization of the protonated amine (R₂NH₂⁺Cl⁻) by the hydroxide ion (OH⁻) from the titrant.
-
The endpoint can be determined potentiometrically with a pH electrode, which provides greater accuracy and objectivity than a colorimetric indicator.
Experimental Protocol: Potentiometric Titration
-
System: Autotitrator with a combination pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Sample Preparation: a. Accurately weigh approximately 120 mg of the sample. b. Dissolve in 50 mL of purified water (or an ethanol-water mixture).
-
Procedure: Titrate the sample solution with 0.1 M NaOH, recording the pH and titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: The assay is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of the analyte (153.61 g/mol ).[12]
Saponification Titration for Ester Content
This back-titration method specifically quantifies the ester functional group. It involves hydrolyzing the ester with a known excess of strong base (saponification) and then titrating the unreacted base with a standardized acid.
Causality Behind Experimental Choices:
-
This method provides an assay value based specifically on the ester moiety, offering an orthogonal check to the titration of the hydrochloride salt. A discrepancy between the two titration results could indicate the presence of impurities affecting one functional group but not the other.
-
The reaction is typically heated under reflux to ensure complete hydrolysis of the ester.[13]
Experimental Protocol: Saponification
-
Reagents: Standardized 0.5 M ethanolic Potassium Hydroxide (KOH), Standardized 0.5 M Hydrochloric Acid (HCl), Phenolphthalein indicator.
-
Procedure: a. Accurately weigh ~300 mg of the sample into a reflux flask. b. Add exactly 25.0 mL of 0.5 M ethanolic KOH. c. Boil under a reflux condenser for 1 hour. d. Cool, add 20 mL of water and a few drops of phenolphthalein. e. Titrate the excess alkali with 0.5 M HCl.
-
Blank Determination: Perform a blank titration using the same procedure without the sample.
-
Calculation: The difference in titrant volume between the blank and the sample corresponds to the amount of KOH consumed by the ester.[13]
| Method Comparison: Titrimetric Techniques | |
| Technique | Primary Application |
| Alkalimetric Titration | Assay (Potency of HCl salt) |
| Saponification | Assay (Ester content) |
Conclusion: Building a Self-Validating System
A robust quality control paradigm for this compound relies on the intelligent application of orthogonal analytical methods. No single technique is sufficient.
-
For Identity, a combination of NMR, FTIR, and MS provides an unassailable confirmation of the molecular structure.
-
For Purity, a validated RP-HPLC method is the gold standard for separating and quantifying process-related impurities.
-
For Chiral Integrity, Chiral HPLC is non-negotiable for ensuring the enantiomeric purity critical for its intended use.
-
For Assay, potentiometric titration of the hydrochloride salt offers a simple, precise, and cost-effective method for determining potency, which can be orthogonally confirmed by a chromatographic assay or saponification.
By integrating these techniques, a self-validating system is created where the results of one method support and confirm the findings of another, ensuring the highest level of confidence in the quality of the material.
References
- Hu, L. A., & Woo, S. O. (1995). Capillary gas chromatographic analysis of protein amino acids as their N(O,S)
- Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
- Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. PubMed.
- Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry.
- Various Authors. (2015). How can I analyze amino acid Methyl Ester in GC?
- ChemicalBook. (S)-Methyl 2-(methylamino)
- Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences.
- Unknown Author. Assaying Halide Salts: New Methods Explained. Scribd.
- Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
- Pharmaguideline. (2011).
- Sestak, V. (2013). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia].
- SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. SIELC Technologies.
- BenchChem. A Comparative Spectroscopic Analysis of 2-Methyl-3-(methylamino)butan-2-ol and Its Analogs. BenchChem.
- PubChem. Methyl 2-methyl-2-(methylamino)
- ChemicalBook. This compound | 20045-77-6. ChemicalBook.
- Ye, B., et al. (2019).
- Unknown Author. CHIRAL SEPARATIONS INTRODUCTION 1.1.
- MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)
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- 4. 2-methyl-2-(methylamino)propan-1-ol | SIELC Technologies [sielc.com]
- 5. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (C6H13NO2) [pubchemlite.lcsb.uni.lu]
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- 13. Determination of Esters | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Comparative Guide to N-Methylation Reagents for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic N-methylation of amino acids is a cornerstone of modern peptide and small molecule drug design. This modification can profoundly enhance the pharmacokinetic properties of therapeutic candidates by increasing metabolic stability, improving membrane permeability, and modulating conformation.[1][2][3][4][5] However, the selection of an appropriate N-methylation reagent and methodology is critical to achieving the desired outcome efficiently and without compromising chiral integrity. This guide provides an in-depth comparative analysis of common N-methylation reagents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Critical Role of N-Methylation in Drug Discovery
N-methylated amino acids are integral to a wide range of biologically active natural products and synthetic pharmaceuticals.[4][6] The substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group confers several advantageous properties:
-
Enhanced Proteolytic Resistance: N-methylation sterically hinders the approach of proteases, significantly increasing the in vivo half-life of peptide-based drugs.[3][7]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity, which often translates to better absorption and cell penetration.[3][8]
-
Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be leveraged to lock in a bioactive conformation and improve receptor binding affinity and selectivity.[3]
Comparative Analysis of Key N-Methylation Reagents
The choice of an N-methylation reagent is dictated by several factors, including the nature of the amino acid substrate, the desired scale of the reaction, and the available laboratory equipment. Here, we compare the performance of several widely used reagents.
Reductive Amination: The Workhorse of N-Methylation
Reductive amination is a robust and widely employed method for the N-methylation of amino acids.[4] This two-step, one-pot process involves the formation of a Schiff base (imine) between the amino acid's primary amine and formaldehyde, followed by in situ reduction.
Mechanism:
Caption: Fukuyama-Mitsunobu reaction for N-methylation.
Advantages:
-
Mild reaction conditions, suitable for sensitive functional groups.
-
High yields and stereochemical retention.
Disadvantages:
-
Requires pre-protection of the amine as a sulfonamide.
-
Mitsunobu reagents can be hazardous and require careful handling.
-
Removal of byproducts can be challenging.
On-Resin N-Methylation: Streamlining Solid-Phase Peptide Synthesis
For the synthesis of N-methylated peptides, on-resin methylation offers a highly efficient and streamlined approach. [9][10]This method avoids the need to synthesize and purify individual N-methylated amino acid building blocks. A common on-resin strategy is based on the Fukuyama procedure. [8][11] Workflow:
Caption: On-resin N-methylation workflow.
Common Reagents:
-
Sulfonylating Agent: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl). [8][10]* Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄). [8]* Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).
-
Deprotection: 2-Mercaptoethanol. [12] Advantages:
-
Highly efficient for creating libraries of N-methylated peptides. [11]* Avoids the synthesis of individual N-methylated amino acids.
-
Compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). [10] Disadvantages:
-
Potential for side reactions if not optimized.
-
The three-step process can be time-consuming, although recent studies have shown significant time reduction is possible. [10]
N-Methylation via 5-Oxazolidinones: A Versatile Strategy
The use of 5-oxazolidinone intermediates provides a unified and efficient route to a wide variety of N-methyl amino acids, including those with reactive side chains. [6]This method involves the formation of a 5-oxazolidinone from an N-protected amino acid and formaldehyde, followed by reductive cleavage.
Advantages:
-
Applicable to all 20 common proteinogenic amino acids. [6]* Provides access to N-methyl amino acids suitable for both solution and solid-phase synthesis. [6] Disadvantages:
-
Requires careful control of reaction conditions to avoid side reactions.
Quantitative Comparison of N-Methylation Reagents
| Reagent/Method | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Reductive Amination (NaBH₃CN) | 70-95% | 2-12 h | 0 °C to RT | Robust, widely applicable. | Potential for over-methylation, toxic reagents. |
| Fukuyama-Mitsunobu | 80-98% | 1-4 h | 0 °C to RT | Mild conditions, high stereopurity. | Requires pre-protection, hazardous reagents. |
| On-Resin (Fukuyama-based) | 60-90% | 2-4 h per cycle | Room Temperature | Efficient for peptide libraries, streamlined workflow. | Can be time-consuming, potential for side reactions. |
| 5-Oxazolidinone Method | 75-95% | 4-24 h | Varies | Broad substrate scope, versatile. | Requires careful optimization. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Amino Acid
Materials:
-
Boc-protected amino acid
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amino acid (1.0 eq) in methanol.
-
Add formaldehyde (5.0 eq) and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and saturated sodium bicarbonate solution.
-
Separate the aqueous layer and extract the organic layer with saturated sodium bicarbonate solution.
-
Acidify the combined aqueous layers to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the N-methylated amino acid.
Protocol 2: On-Resin N-Methylation of a Peptide
Materials:
-
Fmoc-protected peptide on a solid support
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Sulfonylation: Swell the resin-bound peptide in DMF. Treat the resin with a solution of o-NBS-Cl (10 eq) and collidine (5 eq) in DMF for 2 hours. Wash thoroughly with DMF and DCM.
-
Methylation: Treat the sulfonamide-resin with a solution of K₂CO₃ (5 eq) and dimethyl sulfate (10 eq) in DMF for 2 hours. Wash thoroughly with DMF and DCM.
-
Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes. Repeat this step. Wash thoroughly with DMF and DCM.
-
The N-methylated peptide is now ready for the next coupling step or cleavage from the resin.
Conclusion
The N-methylation of amino acids is a powerful and versatile strategy in medicinal chemistry. [11]The choice of reagent and methodology should be carefully considered based on the specific requirements of the target molecule and the overall synthetic strategy. Reductive amination remains a reliable and broadly applicable method, while the Fukuyama-Mitsunobu reaction offers a milder alternative for sensitive substrates. For peptide synthesis, on-resin methylation provides a highly efficient workflow. By understanding the advantages and limitations of each approach, researchers can effectively leverage N-methylation to optimize the properties of their therapeutic candidates.
References
-
Sharma, A., Kumar, A., Abdel Monaim, S. A. H., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 71(24), 9133–9136. [Link]
-
Subirós-Funosas, R., Moreno-Jiménez, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Sharma, A., Kumar, A., Monaim, S. A. H. A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10). [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]
-
Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(2), 281–289. [Link]
-
Roodbeen, R., & van der Marel, G. A. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 139–150). Humana Press. [Link]
-
Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]
-
Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-296). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Gilon, C., & Kessler, H. (2009). Alpha-N-methylation of amino acids.
-
Li, F., & Huang, R. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100939. [Link]
- Gilon, C., & Kessler, H. (2009). N-Methylation of amino acids.
-
Liebich, H. M., & Först, C. (1985). N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. Journal of Chromatography B: Biomedical Sciences and Applications, 338(1), 33–40. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Tooley, C. E., & Denu, J. M. (2022). Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions. Journal of Biological Chemistry, 298(5), 101886. [Link]
Sources
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- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
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Safety Operating Guide
A Guide to the Safe Disposal of (S)-Methyl 2-(methylamino)propanoate hydrochloride
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No. 20045-77-6). As a laboratory chemical, its responsible management is paramount to ensuring the safety of personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a deep-rooted culture of safety.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound is an amino acid ester hydrochloride. While specific data for this exact stereoisomer is not extensively published, the Safety Data Sheet (SDS) for its enantiomer, Methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS No. 19914-41-1), provides critical safety information applicable to its disposal.[1]
GHS Hazard Classification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The primary hazards are irritant-based. The hydrochloride salt structure signifies that in an aqueous solution, it can exhibit acidic properties. Therefore, disposal procedures must mitigate these irritant and potentially corrosive characteristics.
The Core of Safe Disposal: The Waste Management Workflow
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The workflow below outlines the critical stages from waste generation to final pickup.
Caption: Waste Disposal Workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary detail to execute the disposal workflow safely and effectively.
Part A: In-Lab Handling and Preparation
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, whether in pure form or as waste, ensure you are wearing the appropriate PPE. The causality is simple: creating a barrier between you and the hazardous material is the first line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions in a poorly ventilated area, use a NIOSH-approved respirator.[1]
Step 2: Waste Segregation
Never mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, produce toxic gases, or cause fires.
-
Designate a specific waste container for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
This container should be made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).
Step 3: Neutralization Protocol (Recommended Best Practice)
As an amine hydrochloride, this compound will form a mildly acidic solution in water. Neutralizing this acidity is a key step in deactivating the waste, making it safer to handle and store. This is achieved by reacting it with a weak base.
-
Work in a Ventilated Area: Perform this procedure in a chemical fume hood.
-
Prepare a Neutralizing Solution: Create a dilute solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water. A 5-10% solution is generally sufficient.
-
Dilute the Waste: If you have solid this compound, dissolve it in water first. If you have a solution, you can proceed to the next step.
-
Slowly Add Base: Carefully and slowly add the bicarbonate or carbonate solution to the dissolved amine hydrochloride waste with constant stirring. You may observe some gas (carbon dioxide) evolution. Add the base until the gas evolution ceases and the pH of the solution is between 6.0 and 8.0. You can monitor the pH using pH paper or a calibrated pH meter. The rationale for slow addition is to control the reaction rate and prevent excessive foaming or heat generation.
-
Final Check: Once neutralized, allow the solution to sit for a short period to ensure the reaction is complete.
Step 4: Containerization and Labeling
Proper containerization and labeling are not just best practices; they are regulatory requirements.[2]
-
Transfer Waste: Carefully pour the neutralized waste solution into your designated, compatible hazardous waste container.
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.
-
Seal the Container: Tightly seal the container to prevent any leaks or spills.
-
Label Correctly: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (neutralized solution)"
-
The approximate concentrations of the components.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
-
Part B: Facility-Level Management
Step 5: Storage in a Satellite Accumulation Area (SAA)
Once your waste container is appropriately sealed and labeled, it must be moved to a designated Satellite Accumulation Area (SAA).[2] This is a location at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be managed to prevent spills and exposure.
Step 6: Final Disposal by Professionals
When the waste container is full, or as per your institution's guidelines, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the waste in compliance with all regulations. Do not pour this chemical waste down the drain or dispose of it in regular trash.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up, don the appropriate PPE as described in Step 1.
-
Contain the Spill: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for this chemical.
Quantitative Data and Regulatory Information
| Parameter | Value/Information | Source |
| CAS Number | 20045-77-6 | Chemical Supplier Data |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Primary Hazards | Skin, eye, and respiratory irritation | [1] |
| Recommended PPE | Safety goggles, gloves, lab coat | [1] |
| RCRA Waste Code | Not explicitly listed. If deemed corrosive by characteristic (pH ≤ 2 or ≥ 12.5), it would be D002. However, based on its classification as an irritant, it is to be managed as a hazardous chemical waste as a best practice. | [2] |
| Disposal Method | Collection by a licensed hazardous waste contractor. | [4] |
References
- AK Scientific, Inc.
- ChemicalBook.(S)-Methyl 2-(methylamino)
- Cole-Parmer.
- Daniels Health.
- GAIACA.How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
- Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
- Combi-Blocks.Safety Data Sheet: Methyl (2R)-2-(methylamino)
- CymitQuimica.Methyl (2R)-2-(methylamino)
- Fisher Scientific.
- ResearchGate.How can I neutralize aminehydrochlorides? (2023-12-27).
- U.S. Environmental Protection Agency (EPA).RCRA Listed Hazardous Waste.
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A Researcher's Guide to the Safe Handling of (S)-Methyl 2-(methylamino)propanoate hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No: 19914-41-1), a compound that, while promising in synthetic applications, demands rigorous adherence to safety protocols.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality to ensure both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
A thorough risk assessment is the critical first step before any handling of this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures and quantities that will be used in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most direct way to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles and a face shield | Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against dust particles and splashes.[3][4] A face shield offers an additional layer of protection for the entire face.[3][4] |
| Hands | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good chemical resistance.[4] Double-gloving is a best practice that provides an extra barrier in case of a tear or puncture in the outer glove.[4] |
| Body | Laboratory coat | A standard lab coat protects the skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory | Use in a chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne particulates. If there is a risk of aerosol generation outside of a fume hood, a fit-tested NIOSH-approved N95 or higher respirator is mandatory.[3][5] |
| Feet | Closed-toe shoes | This is a fundamental laboratory safety rule to protect against spills and falling objects.[4] |
This comprehensive approach to PPE creates a necessary barrier between the researcher and the hazardous substance, a principle that is foundational to a strong laboratory safety culture.[6][7]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is vital for minimizing exposure and ensuring the integrity of the compound. The following workflow is designed to be a self-validating system, where each step logically follows the last to ensure safety.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Causality in the Workflow:
-
Preparation Phase: Preparing the workspace and materials before handling the compound minimizes the time the container is open and reduces the risk of spills. Donning PPE first is a non-negotiable first step in self-protection.
-
Handling Phase: All manipulations of the solid compound are performed within the controlled environment of the fume hood to prevent inhalation of dust. Keeping containers capped minimizes the release of any volatile byproducts.
-
Cleanup and Disposal Phase: Proper decontamination of equipment prevents cross-contamination of future experiments.[8] Segregating hazardous waste is crucial for proper disposal and environmental protection.[8] The specific order of doffing PPE is designed to prevent the transfer of any contaminants from the PPE to your skin.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Disposal Plan: Responsible Stewardship
The responsible disposal of chemical waste is as important as its safe handling.
-
Solid Waste: All unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to your institution's guidelines.
Never dispose of this compound or its waste down the drain or in the regular trash. Always adhere to your institution's specific hazardous waste disposal protocols.
By integrating these detailed safety and handling protocols into your laboratory workflow, you not only ensure your personal safety but also uphold the principles of scientific integrity and responsible research.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
